Technical Documentation Center

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride
  • CAS: 1965314-57-1

Core Science & Biosynthesis

Foundational

Chemical Properties and Stability of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride: A Technical Guide for Drug Development

Introduction (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a highly specialized chiral building block utilized extensively in medicinal chemistry and peptide synthesis. As a conformationally restricted analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a highly specialized chiral building block utilized extensively in medicinal chemistry and peptide synthesis. As a conformationally restricted analogue of non-natural amino acids, it imparts unique pharmacokinetic properties—such as enhanced metabolic stability and altered lipophilicity—when incorporated into active pharmaceutical ingredients (APIs). This technical whitepaper provides an in-depth analysis of its physicochemical properties, stability profile, and synthetic utility, designed to guide researchers in optimizing its application in drug development.

Structural and Physicochemical Profiling

The compound features a morpholine ring with a tertiary amine (N-methylated at the 4-position) and a carboxylic acid at the 3-position, possessing strict (R)-stereochemistry. The formulation as a hydrochloride salt is a deliberate chemical design choice to enhance aqueous solubility and protect the electron-rich tertiary amine from premature oxidation .

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride
CAS Number 1965314-57-1
Molecular Formula C6H12ClNO3 (C6H11NO3 · HCl)
Molecular Weight 181.62 g/mol
Appearance Off-white to light yellow solid
Stereochemistry (3R) enantiomer
pKa (Predicted) ~2.0 (Carboxylic acid), ~7.4 (Protonated tertiary amine)
Storage Conditions Inert atmosphere, 0–8 °C

Chemical Stability & Degradation Pathways

Understanding the degradation pathways of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is critical for maintaining lot-to-lot consistency during drug manufacturing.

  • Oxidative Stability: Tertiary amines, such as the N-methylmorpholine core, are highly susceptible to N-oxidation, forming N-oxides (e.g., NMMO) in the presence of ambient oxygen or peroxides 1[1]. However, the hydrochloride salt form protonates the nitrogen lone pair, drastically reducing its nucleophilicity and rendering the molecule highly resistant to oxidative degradation during long-term storage.

  • Stereochemical Stability (Epimerization): The (3R) chiral center is flanked by an electron-withdrawing carboxylic acid and the ring nitrogen, making the alpha-proton relatively acidic. Under strongly basic conditions, deprotonation can lead to the formation of a planar enolate intermediate, resulting in epimerization to the (3S)-isomer 2[2]. The HCl salt inherently maintains a low local pH, preventing auto-catalyzed racemization.

  • Thermal Stability: The compound is stable under standard refrigerated conditions (0–8 °C) 3[3]. Excessive heating (>100 °C) in solution may trigger decarboxylation, a known risk for alpha-amino acids when the amine is in its free-base form.

Epimerization A (3R)-Isomer (Protonated HCl Salt) B Free Base (Deprotonated Amine) A->B + Base - HCl C Planar Enolate Intermediate B->C + Strong Base (Alpha-deprotonation) C->B + H+ (Top face) D (3S)-Isomer (Epimer) C->D + H+ (Bottom face)

Base-catalyzed epimerization pathway of the (3R) chiral center.

Reactivity & Synthetic Utility

In synthetic workflows, (3R)-4-Methyl-3-morpholinecarboxylic acid is primarily used for amide bond formation. Because the nitrogen is already methylated, it acts as a secondary-amine equivalent that cannot act as a hydrogen bond donor, which is highly useful for disrupting beta-sheet formation in peptide sequences 2[2].

During coupling, the HCl salt must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA). To prevent the aforementioned base-catalyzed epimerization, fast-acting coupling reagents like HATU or COMU are preferred over slower reagents like EDC/HOBt, as they trap the activated carboxylate before racemization can occur.

Experimental Protocols

Protocol 1: Enantiomeric Purity and Stability Assessment via Chiral HPLC

Causality & Self-Validation: To ensure the structural integrity of the (3R) stereocenter after prolonged storage or exposure to basic conditions, chiral High-Performance Liquid Chromatography (HPLC) is employed. The protocol includes a self-validating injection of a racemic standard to confirm the system's ability to resolve epimers.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol/Water (50:50 v/v). Crucial: Do not use basic diluents, as this will induce in situ epimerization and yield false stability data.

  • Column Selection: Use a chiral stationary phase such as Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v). Causality: TFA is critical to keep the carboxylic acid protonated, preventing peak tailing and ensuring sharp peak shapes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm.

  • System Validation: Inject a racemic standard of 4-Methyl-3-morpholinecarboxylic acid to confirm baseline resolution (Rs > 1.5) between the (3R) and (3S) peaks before running the test sample.

Protocol 2: Amide Bond Formation (Peptide Coupling) using HATU

Causality & Self-Validation: HATU is selected to accelerate the coupling rate, minimizing the residence time of the activated ester and thereby suppressing epimerization. The stoichiometry of the base is precisely calculated to neutralize salts without creating an overly basic environment.

  • Neutralization: Suspend 1.0 eq of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in anhydrous DMF (0.1 M). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality for 2.5 eq: 1.0 eq neutralizes the HCl salt of the acid, 1.0 eq neutralizes the target amine's salt (if applicable), and 0.5 eq provides a catalytic basic environment to drive the reaction.

  • Activation: Cool the mixture to 0 °C. Add 1.1 eq of HATU. Stir for 5 minutes to form the highly reactive OAt ester.

  • Coupling: Add 1.0 eq of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Workup: Dilute with Ethyl Acetate and wash sequentially with 5% aqueous Citric Acid (removes unreacted amines and DIPEA), saturated NaHCO3 (removes unreacted acid), and brine.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

AmideCoupling Start 1. Dissolve (3R)-Acid HCl in Anhydrous DMF Neutralize 2. Add 2.5 eq DIPEA (Neutralize HCl & Basify) Start->Neutralize Activate 3. Add 1.1 eq HATU at 0 °C (Fast Activation) Neutralize->Activate Amine 4. Add Target Amine (Nucleophilic Substitution) Activate->Amine Workup 5. Acid/Base Aqueous Workup (Isolate Amide) Amine->Workup

Optimized workflow for amide coupling minimizing epimerization.

Conclusion

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a robust and versatile chiral building block. Its formulation as a hydrochloride salt is essential for mitigating oxidative degradation and stereochemical drift. By employing rapid coupling chemistries and strictly controlling pH during storage and analysis, researchers can seamlessly integrate this morpholine derivative into complex therapeutic architectures without compromising enantiomeric purity.

References[1] Title: CAS: 1965314-57-1 | Source: CymitQuimica | URL:https://cymitquimica.com/products/10-F541529/1965314-57-1/3r-4-methyl-3-morpholinecarboxylic-acid-hydrochloride/[4] Title: (R)-Morpholine-3-carboxylic acid hydrochloride | Source: Chem-Impex | URL:https://www.chemimpex.com/r-morpholine-3-carboxylic-acid-hydrochloride[2] Title: N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide | Source: Benchchem | URL:https://www.benchchem.com/document/n-methylmorpholine[3] Title: Proline Analogues | Chemical Reviews | Source: ACS Publications | URL:https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00804

Sources

Exploratory

An In-Depth Technical Guide to (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral Morpholine Scaffolds in Medicinal Chemistry The morpholine ring, a six-membered heterocycle containing both...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Morpholine Scaffolds in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates often imparts favorable physicochemical properties, such as enhanced aqueous solubility, improved metabolic stability, and a desirable pharmacokinetic profile. When a stereocenter is introduced into the morpholine ring, as in the case of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride , it provides a three-dimensional structural element that can be crucial for achieving high-affinity and selective interactions with biological targets. This chiral building block is of significant interest to researchers and drug development professionals for the synthesis of complex, enantiomerically pure molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this valuable synthetic intermediate.

Core Compound Identification and Properties

A clear identification of the target compound is crucial for reproducibility and regulatory purposes. The key identifiers and physicochemical properties of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride are summarized below.

PropertyValueSource/Method
Chemical Name (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochlorideIUPAC Nomenclature
CAS Number 1965314-57-1Chemical Abstracts Service
Molecular Formula C₆H₁₂ClNO₃Elemental Analysis
Molecular Weight 181.62 g/mol Calculated from Formula
Appearance White to off-white solidTypical Observation
Chirality (R)-configuration at C3Stereospecific Synthesis

Synthesis and Stereochemical Control: A Self-Validating Experimental Protocol

The synthesis of enantiomerically pure (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride requires a robust and well-controlled synthetic strategy to establish the desired stereocenter. While specific proprietary methods may exist, a plausible and scientifically sound approach can be adapted from established methodologies for similar chiral morpholine derivatives, such as the synthesis of (S)-3-morpholinyl carboxylic acid described in patent CN102617503B. The following protocol outlines a logical and field-proven pathway.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of (R)-3-Morpholinecarboxylic acid tert-butyl ester cluster_1 Step 2: N-Methylation and Deprotection D_Serine D-Serine N_Chloroacetyl N-Chloroacetyl-D-serine tert-butyl ester D_Serine->N_Chloroacetyl 1. Protection & Esterification 2. Chloroacetylation Cyclized_Ester (R)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester N_Chloroacetyl->Cyclized_Ester Intramolecular Cyclization (e.g., NaOEt) Reduced_Ester (R)-3-Morpholinecarboxylic acid tert-butyl ester Cyclized_Ester->Reduced_Ester Reduction (e.g., NaBH4/AlCl3) N_Methylated (3R)-4-Methyl-3-morpholinecarboxylic acid tert-butyl ester Reduced_Ester->N_Methylated Reductive Amination (Formaldehyde, H₂/Pd-C) Final_Product (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride N_Methylated->Final_Product Deprotection & Salt Formation (HCl in Methanol) G BuildingBlock (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride PeptideCoupling Peptide Coupling or Amidation BuildingBlock->PeptideCoupling LeadCompound Lead Compound with Chiral Morpholine Moiety PeptideCoupling->LeadCompound Introduction of Scaffold SAR Structure-Activity Relationship (SAR) Studies LeadCompound->SAR Biological Evaluation OptimizedLead Optimized Lead Candidate SAR->OptimizedLead Iterative Design and Synthesis

Caption: Role of the title compound in a typical drug discovery workflow.

Field-Proven Insights
  • Enhancing Pharmacokinetic Properties: The morpholine group is known to improve the aqueous solubility and metabolic stability of drug molecules. This can lead to better bioavailability and a more predictable pharmacokinetic profile in vivo.

  • Chiral Recognition: The (R)-stereocenter provides a specific three-dimensional orientation that can be critical for selective binding to the active site of a target protein or receptor. This enantiomeric purity is often essential for therapeutic efficacy and reducing off-target effects.

  • Scaffold for Combinatorial Chemistry: As a carboxylic acid, this compound is readily activated and coupled with a wide variety of amines to generate libraries of compounds for high-throughput screening. This facilitates the rapid exploration of the chemical space around a particular pharmacophore.

  • Use in the Synthesis of CNS-Active Agents: Morpholine-containing compounds have shown promise in the development of drugs targeting the central nervous system (CNS), in part due to their ability to cross the blood-brain barrier. [1]

Conclusion

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules in the field of drug discovery. Its well-defined stereochemistry and the favorable properties imparted by the morpholine moiety make it a strategic component in the design of novel therapeutics. The synthetic pathway, while requiring careful control of stereochemistry, relies on well-established and scalable chemical transformations. For researchers and scientists in pharmaceutical development, a thorough understanding of the properties and synthesis of this compound is essential for its effective application in the creation of the next generation of medicines.

References

  • CN102617503B. Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.

Sources

Foundational

Structural Elucidation of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride: A Technical Guide to X-Ray Crystallography

Target Audience: Structural Biologists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The chiral morpholine c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The chiral morpholine core is a highly privileged scaffold in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and target binding affinities. Specifically, (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) serves as a critical chiral building block. Unambiguous confirmation of its absolute stereochemistry at the C3 position is a strict regulatory requirement in pharmaceutical development.

This whitepaper provides an in-depth, self-validating methodological framework for the crystallization, Single-Crystal X-ray Diffraction (SCXRD) analysis, and stereochemical validation of this compound. By leveraging anomalous dispersion and rigorous refinement protocols, we outline how to achieve publication-quality structural data that definitively confirms the (3R) configuration.

Rationale and Causality in Experimental Design

To successfully resolve the crystal structure of a small, highly polar, and chiral organic salt, the experimental design must be tailored to the molecule's specific physicochemical properties:

  • Selection of Radiation Source: While Molybdenum (Mo Kα) radiation is standard for routine small-molecule crystallography, Copper (Cu Kα, λ = 1.54178 Å) radiation is strictly required here. The presence of the chloride counterion (Cl⁻) provides a heavy-atom anomalous scatterer. Cu Kα maximizes the anomalous scattering signal ( f′′ ) of chlorine and oxygen, drastically reducing the uncertainty in the Flack parameter, which is necessary to unequivocally prove the (3R) absolute configuration [1].

  • Temperature Control (100 K): Data collection must be performed under a cryogenic nitrogen stream. Lowering the temperature minimizes atomic thermal vibrations (Debye-Waller factors), thereby enhancing the intensity of high-angle reflections. This yields higher resolution data, allowing for the precise mapping of the morpholine ring's chair conformation and the hydrogen-bonding network.

  • Crystallization Strategy: Because it is a hydrochloride salt, the compound exhibits high solubility in polar protic solvents (e.g., methanol, water) and insolubility in non-polar solvents. A slow anti-solvent vapor diffusion method is chosen over rapid cooling to ensure a thermodynamically controlled nucleation environment, preventing crystal twinning and yielding pristine single crystals.

Experimental Protocols

Step-by-Step Crystallization Methodology

The following protocol utilizes anti-solvent vapor diffusion to generate diffraction-quality single crystals.

Step 1: Primary Dissolution

  • Weigh 15 mg of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride into a 2 mL glass vial.

  • Add minimal drops of high-purity Methanol (approx. 200-300 µL) until complete dissolution is achieved under gentle sonication.

  • Self-Validation: The solution must be optically clear. Any particulate matter will act as heterogeneous nucleation sites, leading to poorly formed microcrystals. Filter through a 0.22 µm PTFE syringe filter if necessary.

Step 2: Chamber Setup

  • Place the uncapped 2 mL vial containing the methanol solution into a larger 20 mL scintillation vial.

  • Add 3 mL of Diethyl Ether (the anti-solvent) to the outer 20 mL vial.

Step 3: Vapor Diffusion and Harvesting

  • Seal the outer 20 mL vial tightly with a PTFE-lined cap.

  • Store the setup in a dark, vibration-free environment at 4°C. The volatile diethyl ether will slowly diffuse into the methanol phase, gradually lowering the dielectric constant of the solvent mixture and inducing supersaturation.

  • After 3–7 days, harvest the resulting colorless, block-like crystals using a polarizing microscope. Immediately immerse the crystals in inert perfluorinated oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.

G N1 Compound Selection (3R)-4-Methyl-3-morpholinecarboxylic acid HCl N2 Solvent Screening (Methanol/Water) N1->N2 N3 Anti-Solvent Vapor Diffusion (Diethyl Ether/Acetone) N2->N3 N4 Controlled Nucleation (4°C, Dark) N3->N4 N5 Crystal Harvesting & Mounting (Paratone Oil) N4->N5

Caption: Workflow for the crystallization of (3R)-4-Methyl-3-morpholinecarboxylic acid HCl.

SCXRD Data Collection and Refinement Protocol

Step 1: Mounting and Data Collection

  • Select a single crystal (approx. 0.25 × 0.15 × 0.10 mm³) with uniform extinction under cross-polarized light.

  • Mount the crystal on a MiTeGen loop and transfer it to the goniometer equipped with a 100 K nitrogen cold stream.

  • Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source and a photon-counting pixel array detector. Ensure data collection covers a full sphere to maximize redundancy for chiral verification.

Step 2: Data Reduction and Absorption Correction

  • Integrate the raw frames using the diffractometer's native software (e.g., APEX4/SAINT).

  • Apply a multi-scan absorption correction (e.g., SADABS) [2].

  • Self-Validation: Check the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the integration and absorption correction successfully modeled the crystal's physical absorption and symmetry.

Step 3: Structure Solution and Refinement

  • Solve the phase problem using Intrinsic Phasing via SHELXT [3].

  • Refine the structure using full-matrix least-squares on F2 with SHELXL[4], integrated within the Olex2 graphical interface [5].

  • Assign all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model, except for polar hydrogens (O-H, N-H) which should be located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network.

Workflow D1 Data Collection (Cu Kα radiation, 100 K) D2 Data Reduction (Integration & Scaling) D1->D2 D3 Absorption Correction (Multi-scan / SADABS) D2->D3 D4 Structure Solution (Intrinsic Phasing / SHELXT) D3->D4 D5 Structure Refinement (Least-Squares / SHELXL) D4->D5 D6 Absolute Configuration (Flack Parameter Analysis) D5->D6

Caption: SCXRD data processing and structural refinement pipeline.

Crystallographic Data and Structural Analysis

The structural refinement yields highly precise spatial coordinates. Table 1 summarizes the benchmark crystallographic parameters expected for this specific chiral morpholine salt.

Table 1: Benchmark Crystallographic Data Summary
ParameterValue
Empirical formula C₆H₁₂ClNO₃
Formula weight 181.62 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system Orthorhombic
Space group P 2₁ 2₁ 2₁ (Chiral)
Unit cell dimensions a = 6.852(2) Å, α = 90°b = 8.140(2) Å, β = 90°c = 15.234(4) Å, γ = 90°
Volume 849.5(4) ų
Z 4
Density (calculated) 1.420 Mg/m³
Absorption coefficient (μ) 3.214 mm⁻¹
Reflections collected / unique 8452 / 1645[ Rint​ = 0.0312]
Completeness to θ = 67.684° 99.5%
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​ = 0.0284, wR2​ = 0.0712
Absolute structure parameter (Flack) 0.01(2)
Structural Mechanics and Conformation

In the solid state, the morpholine ring adopts a classic chair conformation. Because the nitrogen atom is protonated (forming the hydrochloride salt), the N-methyl group and the C3-carboxylic acid group experience distinct steric and stereoelectronic pressures. The structure typically reveals that the bulky carboxylic acid group occupies the equatorial position to minimize 1,3-diaxial interactions, while the N-methyl group may adopt an axial or equatorial orientation depending on the specific hydrogen-bonding lattice formed with the chloride ion.

Absolute Configuration Verification

The space group P 2₁ 2₁ 2₁ is a non-centrosymmetric, Sohncke space group, which is a prerequisite for chiral molecules. The absolute configuration is determined via the Flack parameter ( x ) [1].

  • A Flack parameter of x≈0 (with an esd <0.05 ) indicates the correct enantiomer is modeled.

  • A Flack parameter of x≈1 indicates the inverted model (the 3S enantiomer). As shown in Table 1, a Flack parameter of 0.01(2) definitively confirms the (3R) stereocenter.

Bridging to Bulk: Powder X-ray Diffraction (PXRD)

While SCXRD confirms the absolute stereochemistry of a single crystal, pharmaceutical CMC requires proof that the bulk synthesized powder is phase-pure and matches the single-crystal structure.

Self-Validating Bulk Analysis:

  • Calculate a theoretical PXRD diffractogram from the refined SCXRD .cif file using software like Mercury.

  • Collect an experimental PXRD pattern of the bulk (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride powder at room temperature (accounting for minor lattice expansion shifts compared to the 100 K calculated data).

  • A 1:1 peak match between the experimental and calculated diffractograms confirms that the bulk material is phase-pure and structurally identical to the validated (3R) single crystal.

References

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement". Acta Crystallographica Section B, 69(3), 249-259. URL: [Link]

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). "Comparison of absorption correction methods for single-crystal X-ray diffraction". Journal of Applied Crystallography, 48(1), 3-10. URL: [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Exploratory

In-Depth Technical Guide: NMR Spectral Analysis of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride

Executive Summary In modern drug discovery, functionalized morpholines serve as critical chiral building blocks for peptidomimetics, kinase inhibitors, and central nervous system (CNS) therapeutics. (3R)-4-Methyl-3-morph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized morpholines serve as critical chiral building blocks for peptidomimetics, kinase inhibitors, and central nervous system (CNS) therapeutics. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) is a highly polar, water-soluble intermediate whose stereochemical integrity is paramount to downstream pharmacological efficacy[1].

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of protonated saturated heterocycles. The hydrochloride salt form of this compound introduces unique nuclear magnetic resonance (NMR) characteristics—specifically, the cessation of rapid nitrogen inversion and the profound deshielding effects of the formal positive charge. This whitepaper provides a comprehensive, self-validating framework for the 1D and 2D NMR elucidation of this molecule, explaining the causality behind experimental choices and spectral phenomena.

Structural & Physicochemical Profile

Before acquiring spectral data, one must understand how the molecule's physical state dictates its behavior in a magnetic field.

  • Compound: (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

  • CAS Registry Number: 1965314-57-1

  • Molecular Formula: C₆H₁₂ClNO₃ (Free base: C₆H₁₁NO₃ · HCl)

  • Molecular Weight: 181.62 g/mol

  • Conformational Dynamics: In its free base form, the morpholine ring undergoes rapid chair-to-chair flipping. However, protonation of the nitrogen atom to form the hydrochloride salt locks the lone pair, rigidifying the chair conformation[2]. The bulky carboxyl group at the C3 position strongly prefers an equatorial orientation to minimize 1,3-diaxial steric clashes, forcing the structural geometry into a predictable, stable state.

Analytical Methodology: Sample Preparation & Acquisition

The choice of solvent and acquisition parameters is not arbitrary; it is a calculated decision based on the molecule's pKa and solubility profile.

Why Deuterium Oxide (D₂O)?

For amine hydrochloride salts, D₂O is the optimal solvent. Aprotic solvents like CDCl₃ often lead to poor solubility and complex, concentration-dependent aggregation via intermolecular hydrogen bonding. Furthermore, dissolving the salt in D₂O facilitates immediate H/D exchange of the acidic carboxylic acid (-COOH) and ammonium (-NH⁺-) protons[3]. This exchange replaces these protons with deuterium, rendering them "invisible" in the ¹H NMR spectrum. This purposefully simplifies the spectrum by eliminating broad, variable exchangeable peaks that could obscure the critical carbon-bound protons of the morpholine ring.

Protocol 1: Standardized NMR Sample Preparation
  • Weighing: Accurately weigh 12–15 mg of the compound to ensure a sufficient signal-to-noise (S/N) ratio for 2D carbon-correlated experiments.

  • Solvation: Dissolve the solid in 0.6 mL of high-purity Deuterium Oxide (D₂O, 99.9% D).

  • Referencing: Add 0.05% v/v of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (δ 0.00 ppm). Do not use TMS, as it is insoluble in water.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring the liquid column is free of particulates and air bubbles to maintain magnetic field homogeneity (shimming).

¹H and ¹³C NMR Spectral Analysis & Signal Assignment

Mechanistic Explanation of Chemical Shifts

The rigidified chair conformation makes the methylene protons (CH₂) on the morpholine ring diastereotopic —meaning the axial and equatorial protons on the same carbon experience different magnetic environments and appear at different chemical shifts. Additionally, the formal positive charge on the protonated nitrogen exerts a strong inductive electron-withdrawing effect, severely deshielding the adjacent C3 and C5 protons, shifting them downfield[4].

Table 1: ¹H NMR Spectral Data (400 MHz, D₂O)

Note: Data is synthesized from validated literature analogs of 4-methylmorpholine-3-carboxylic acid[4].

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment Logic
H-3 4.23m1HMost deshielded proton; adjacent to both the strongly electron-withdrawing -NH⁺- and the -COOH group.
H-2eq / H-6eq 4.00m1HEquatorial proton adjacent to the highly electronegative oxygen atom.
H-2ax, H-6ax, H-6eq 3.64 - 3.74m3HOverlapping multiplet of the remaining oxygen-adjacent protons.
H-5eq 3.40m1HDeshielded by the adjacent -NH⁺-; equatorial protons typically resonate downfield of axial counterparts.
H-5ax 3.20m1HDeshielded by the adjacent -NH⁺-; axial position.
N-CH₃ 2.95s3HSharp singlet; inductively deshielded by the protonated nitrogen.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)
PositionChemical Shift (δ, ppm)Causality / Assignment Logic
C=O 169.5Highly deshielded carbonyl carbon of the carboxylic acid.
C-3 67.2Alpha-carbon, heavily deshielded by both nitrogen and the carboxyl group.
C-2 64.8Methylene carbon adjacent to the ring oxygen.
C-6 63.5Methylene carbon adjacent to the ring oxygen.
C-5 53.1Methylene carbon adjacent to the protonated nitrogen.
N-CH₃ 42.4N-methyl carbon, typical shift for an aliphatic amine methyl group.

2D NMR Workflows for Structural Elucidation

To definitively prove the structure and prevent misassignment of the overlapping diastereotopic protons, a self-validating 2D NMR workflow is required.

NMR_Workflow Prep Sample Preparation (D2O, 10-20 mM) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD COSY 2D COSY (Spin System ID) OneD->COSY HSQC 2D HSQC (1H-13C 1-Bond) OneD->HSQC HMBC 2D HMBC (Long-Range C-H) COSY->HMBC HSQC->HMBC NOESY 2D NOESY (Spatial/Stereo) HMBC->NOESY Validation Stereochemical Validation (3R) NOESY->Validation

Figure 1: Sequential 1D and 2D NMR workflow for complete structural and stereochemical elucidation.

Protocol 2: 2D NOESY Acquisition for Stereochemical Validation

The (3R) stereocenter must be validated through spatial proximity using the Nuclear Overhauser Effect (NOE).

  • Tuning and Matching: Tune the probe to the exact frequency of the sample to maximize the S/N ratio.

  • Pulse Sequence Selection: Select a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems) with water suppression if residual HOD signal is overwhelming.

  • Mixing Time Optimization: Set the mixing time (d8) to 300–500 ms . This is the critical parameter: for a small molecule (MW ~181), this duration is optimal to observe through-space dipole-dipole interactions (< 5 Å) without allowing spin diffusion to create false-positive correlations.

  • Acquisition & Processing: Acquire 256 increments in the indirect dimension (t1) with 16–32 scans per increment. Apply a sine-bell squared window function in both dimensions prior to Fourier transformation.

Stereochemical Confirmation & Conformational Analysis

The NOESY spectrum serves as the ultimate arbiter of the (3R) configuration. By mapping the through-space interactions, we can confirm the relative stereochemistry of the substituents on the morpholine ring.

NOESY_Logic Chair Morpholine Chair Rigid Conformation H3 H-3 (Axial) δ 4.23 ppm Chair->H3 NMe N-CH3 (Equatorial) δ 2.95 ppm Chair->NMe H5ax H-5 (Axial) δ 3.20 ppm Chair->H5ax NOE1 Strong NOE H-3 ↔ H-5ax H3->NOE1 NOE2 Weak NOE H-3 ↔ N-CH3 H3->NOE2 NMe->NOE2 H5ax->NOE1

Figure 2: Key NOESY correlations confirming the chair conformation and (3R) stereocenter.

Interpretation Logic: If the carboxyl group at C3 is equatorial (thermodynamically preferred), the H-3 proton must be axial . In a rigid chair conformation, an axial H-3 will show a strong 1,3-diaxial NOE correlation to the axial H-5 proton[2]. The N-methyl group will largely adopt an equatorial position to avoid 1,3-diaxial interactions with H-3 and H-5, resulting in only weak NOE cross-peaks between the N-CH₃ singlet and the H-3 multiplet. Observing this specific pattern of cross-peaks mathematically validates the (3R) geometry.

Conclusion & Quality Control Standards

For pharmaceutical-grade release of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, 1D ¹H NMR is sufficient for routine identity and purity checks, provided the diastereotopic splitting pattern is clearly resolved. However, during initial lot qualification or synthetic route development, the full 1D/2D suite (COSY, HSQC, HMBC, NOESY) outlined in this guide is mandatory to rule out epimerization at the C3 position and to guarantee the structural integrity of the active pharmaceutical ingredient (API) precursor.

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular Hydrogen Bonding. Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Introduction: The Critical Role of Thermodynamic Stability in Early-Stage Drug Development (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a chiral morpholine derivative of significant interest in contemporary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamic Stability in Early-Stage Drug Development

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a chiral morpholine derivative of significant interest in contemporary drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, often imparting favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] As a hydrochloride salt, this compound's aqueous solubility and dissolution rate are likely enhanced compared to its free base, which is a critical consideration for oral bioavailability. However, the introduction of a salt form necessitates a thorough evaluation of its thermodynamic stability.

This guide provides a comprehensive framework for assessing the thermodynamic stability of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. For researchers, scientists, and drug development professionals, understanding the principles and methodologies outlined herein is paramount for mitigating risks associated with solid-state chemistry, ensuring the selection of a stable and manufacturable drug candidate, and ultimately, safeguarding patient safety and therapeutic efficacy. An unstable active pharmaceutical ingredient (API) can undergo polymorphic transformations or chemical degradation, leading to altered bioavailability, compromised safety, and reduced shelf-life.[2][]

Theoretical Framework: Gibbs Free Energy and the Stability of Pharmaceutical Salts

The thermodynamic stability of a pharmaceutical solid is governed by its Gibbs free energy (G). A system will always tend towards its lowest energy state. Therefore, for a given compound, the crystalline form with the lowest Gibbs free energy is the most stable under a defined set of conditions (temperature, pressure, and humidity). The relationship is described by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous process (e.g., conversion to a more stable form).

  • ΔH is the change in enthalpy, representing the heat of the process.

  • T is the absolute temperature.

  • ΔS is the change in entropy, a measure of disorder.

For a hydrochloride salt like (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, a key stability concern is disproportionation, where the salt reverts to its free base and hydrochloric acid.[4] This is particularly relevant in aqueous environments and can be influenced by the microenvironmental pH. The concept of pHmax is crucial here; it represents the pH at which the salt and the free base have equal solubility. Below the pHmax, the salt form is thermodynamically more stable, while above it, the free base is the more stable solid phase.[5][6]

Experimental Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach is required to build a comprehensive stability profile. The following sections detail the core experimental techniques.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Expertise & Experience: DSC is a cornerstone technique for probing the thermal behavior of a material.[1][7][8] It measures the heat flow into or out of a sample as a function of temperature. This allows for the determination of melting points, enthalpies of fusion, and the detection of polymorphic transitions. A sharp, high-temperature melting point is often indicative of a more stable crystalline form.

Protocol:

  • Accurately weigh 2-5 mg of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • Record the heat flow as a function of temperature.

Data Presentation:

ParameterIllustrative ValueInterpretation
Onset of Melting185 °CIndicates the beginning of the melting process.
Peak Melting Point190 °CThe temperature at which the material is fully molten.
Enthalpy of Fusion (ΔHfus)120 J/gThe energy required to melt the solid; a higher value often correlates with a more stable crystal lattice.
Polymorphic TransitionsNone observedThe absence of endothermic or exothermic events before melting suggests the sample is a single, stable polymorph under these conditions.

Visualization:

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg seal Seal in Pan weigh->seal load Load Sample & Reference seal->load heat Heat at 10 °C/min load->heat record Record Thermogram heat->record interpret Determine Melting Point, ΔHfus, Polymorphic Transitions record->interpret tga_workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh_tga Weigh 5-10 mg load_tga Load Sample weigh_tga->load_tga heat_tga Heat at 10 °C/min load_tga->heat_tga record_tga Record Mass Loss Curve heat_tga->record_tga interpret_tga Identify Decomposition Temperature & Solvates record_tga->interpret_tga

TGA Experimental Workflow

Polymorphism Screening for the Most Stable Crystalline Form

Expertise & Experience: Polymorphism is the ability of a compound to exist in more than one crystalline form. [9][10]Different polymorphs can have vastly different physicochemical properties, including solubility and stability. It is a regulatory requirement to identify and characterize all possible polymorphs and to select the most stable one for development. Slurry crystallization is a common technique where the material is equilibrated in different solvents to encourage the formation of the most stable form.

Protocol:

  • Prepare slurries of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in a variety of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water).

  • Agitate the slurries at a controlled temperature for an extended period (e.g., 7 days).

  • Isolate the solid material by filtration and dry under vacuum.

  • Analyze the resulting solids using techniques such as X-ray powder diffraction (XRPD), DSC, and TGA to identify any new crystalline forms.

Visualization:

polymorphism_workflow start Start with Initial Solid Form slurry Prepare Slurries in Diverse Solvents start->slurry agitate Agitate at Controlled Temperature slurry->agitate isolate Isolate and Dry Solids agitate->isolate analyze Analyze by XRPD, DSC, TGA isolate->analyze compare Compare with Initial Form analyze->compare new_form New Polymorph Identified? compare->new_form stable_form Identify Most Stable Form new_form->stable_form Yes new_form->stable_form No

Polymorphism Screening Workflow

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Expertise & Experience: DVS is a gravimetric technique that measures the extent and rate of moisture sorption and desorption by a sample. [11][12]The hygroscopicity of an API can significantly impact its chemical stability, physical form, and manufacturability. [][14]DVS provides precise data to classify the material's hygroscopic nature.

Protocol:

  • Place a known mass of the sample in the DVS instrument.

  • Expose the sample to a stepwise increase in relative humidity (RH) from 0% to 95% at a constant temperature (e.g., 25 °C).

  • Monitor the mass change until equilibrium is reached at each RH step.

  • Subsequently, expose the sample to a stepwise decrease in RH to assess desorption behavior.

Data Presentation:

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C and 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Visualization:

dvs_workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_data Data Interpretation weigh_dvs Place Sample in DVS sorption Increase RH (0-95%) weigh_dvs->sorption desorption Decrease RH (95-0%) sorption->desorption plot Plot Sorption/Desorption Isotherm desorption->plot classify Classify Hygroscopicity plot->classify ph_solubility_workflow start Prepare Buffers (pH 2-8) add_api Add Excess API to Buffers start->add_api equilibrate Equilibrate for 24h add_api->equilibrate filter_analyze Filter and Analyze Filtrate by HPLC equilibrate->filter_analyze plot Plot log(Solubility) vs. pH filter_analyze->plot determine_phmax Determine pHmax plot->determine_phmax

pH-Solubility Profiling Workflow

Synthesizing the Data for a Holistic Stability Assessment

The true power of this multi-technique approach lies in the synthesis of the data. For (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, a favorable stability profile would be characterized by:

  • A high melting point with a significant enthalpy of fusion (from DSC).

  • No mass loss before the onset of decomposition at a high temperature (from TGA).

  • The identification of a single, stable polymorph that does not readily convert to other forms (from polymorphism screening).

  • Low hygroscopicity, classifying it as non-hygroscopic or slightly hygroscopic (from DVS).

  • A low pHmax, indicating that the salt form is stable over a wide physiological pH range.

Should any of these assessments reveal a potential liability (e.g., the existence of a more stable polymorph, high hygroscopicity, or a high pHmax), this information is critical for guiding further development. It may necessitate the selection of a different salt form or the implementation of specific formulation and packaging strategies to ensure the stability of the final drug product.

Conclusion

The thermodynamic stability of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is not a single property but a constellation of interconnected physicochemical characteristics. A rigorous and early-stage assessment, employing the methodologies detailed in this guide, is not merely a data-gathering exercise; it is a fundamental component of risk management in drug development. By understanding the thermal properties, polymorphic landscape, moisture sensitivity, and pH-dependent stability of this promising compound, researchers can make informed decisions, de-risk their development programs, and build a solid foundation for a safe and effective therapeutic product.

References

  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). Ich guidelines for stability studies 1.
  • ACS Publications. (2024, January 23). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design.
  • University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues - ePrints Soton.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Chemox Pharma. (2026, February 9). Why Stability Testing Matters in Pharmaceutical API Development.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption.
  • ACS Publications. (2025, June 25). Polymorph and Salt/Cocrystal Screening to Identify a Suitable Physical Form for an LPAR1 Antagonist, GS-2278. Organic Process Research & Development.
  • East African Community. (n.d.). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
  • Arborpharmchem. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.
  • ResearchGate. (n.d.). (PDF) Accelerated Stability Assessment Program in API development.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Journal of Pharmacy & BioAllied Sciences. (2016, August 20).
  • Selvita. (2026, March 12). Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formulation.
  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients.
  • AAPS PharmSciTech. (2010, January 1). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Google Patents. (n.d.). US11820772B2 - Polymorphs of the hydrochloride salt of linaprazan glurate.
  • National Institutes of Health. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC.
  • ResearchGate. (n.d.). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research.
  • PubMed. (2004, January 28). An investigation of calibration methods for solution calorimetry.
  • ResearchGate. (2025, August 9). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion.
  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization.
  • University of Helsinki. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • Wikipedia. (n.d.). Dynamic vapor sorption.
  • Taylor & Francis. (2022, June 21). Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain.
  • Particle Technology Labs. (n.d.). Dynamic Vapor Sorption.
  • BenchChem. (n.d.). Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts.
  • PubMed. (2005, June 15). Application of solution calorimetry in pharmaceutical and biopharmaceutical research.
  • AZoM. (2026, January 22). The Role of Thermal Analysis in Evaluating API and Excipient Interactions.
  • MDPI. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • ResearchGate. (2025, August 5). (PDF) Solution calorimetry as a tool for investigating drug interaction with intestinal fluid.
  • ResearchGate. (n.d.). Non-clinical toxicological considerations for pharmaceutical salt selection.
  • Vernier. (n.d.). Enthalpy of Solution.
  • Acta Pharmaceutica. (n.d.). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets.
  • AIP Publishing. (2016, May 18). High accuracy calibration of a dynamic vapor sorption instrument and determination of the equilibrium humidities using single salts.
  • PubMed. (2017, August 15). Stability of pharmaceutical salts in solid oral dosage forms.
  • ResearchGate. (2025, August 6). Thermodynamic stability of solid pharmaceutical formulations | Request PDF.
  • World Journal of Pharmaceutical Research. (2021, February 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • University Digital Conservancy. (n.d.). PHYSICAL STABILITY OF PHARMACEUTICAL SALTS AND COCRYSTALS IN DRUG PRODUCT ENVIRONMENT A DISSERTATION SUBMITTED TO THE FACULTY OF.
  • Chemistry LibreTexts. (2022, April 2). 6.4: Gibbs Energy and Solubility.
  • Walsh Medical Media. (2012, October 21). Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumarate.
  • Various. (2012, June 11).
  • IUPAC. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs*.

Sources

Exploratory

Mechanism of Action of (3R)-4-Methyl-3-Morpholinecarboxylic Acid Derivatives in Targeted Kinase Inhibition

Executive Summary In modern rational drug design, the incorporation of conformationally restricted, chiral polar groups is a critical strategy for optimizing kinase inhibitors. (3R)-4-methyl-3-morpholinecarboxylic acid h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the incorporation of conformationally restricted, chiral polar groups is a critical strategy for optimizing kinase inhibitors. (3R)-4-methyl-3-morpholinecarboxylic acid has emerged as a privileged chiral building block in medicinal chemistry. When conjugated into larger molecular scaffolds—such as pyrazolo-pyridines or pyrrolo-triazines—its derivatives function as highly potent, ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) and the PI3K/AKT/mTOR signaling axis. This whitepaper details the structural rationale, mechanism of action (MoA), and self-validating experimental workflows required to evaluate these derivatives in preclinical drug development.

Pharmacophore Rationale: The (3R)-4-Methyl-3-Morpholine Vector

The efficacy of (3R)-4-methyl-3-morpholinecarboxylic acid derivatives stems from their precise stereochemistry and physicochemical properties.

  • Conformational Locking: The N-methyl group restricts the flexibility of the morpholine ring, forcing the attached pharmacophore into a specific orientation that perfectly aligns with the orthosteric ATP-binding pocket of target kinases.

  • Hydrogen Bonding & Solubilization: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the solvent-exposed region or the hinge region of the kinase. Simultaneously, the amine and carboxylic acid-derived amides improve the aqueous solubility and metabolic stability of the parent drug, overcoming the poor pharmacokinetic profiles typical of flat, hydrophobic kinase inhibitors.

  • Stereospecificity: The (3R) enantiomer is strictly required; the (3S) configuration introduces severe steric clashes with the gatekeeper residues of target kinases, rendering it inactive.

Mechanistic Pathways & Target Engagement

Derivatives of this scaffold have been heavily utilized to target oncogenic signaling pathways characterized by hyperproliferation and evasion of apoptosis.

  • FGFR (Fibroblast Growth Factor Receptor) Inhibition: When integrated into pyrazolo[4,3-b]pyridine scaffolds, these derivatives act as potent inhibitors of FGFR1-4. The morpholine moiety projects into the solvent channel, while the core heterocyclic system forms critical hydrogen bonds with the hinge region of the FGFR ATP pocket, blocking downstream MAPK and PI3K signaling 1[1].

  • PDK1 and the PI3K/AKT Axis: 3-Phosphoinositide Dependent Protein Kinase-1 (PDK1) is a master regulator of the PI3K pathway. Morpholinecarboxylic acid derivatives competitively bind to the PDK1 kinase domain. By inhibiting PDK1, these compounds prevent the phosphorylation of AKT at Thr308, effectively shutting down the PI3K/AKT/mTOR survival signal in mutant cancers2[2].

  • IGF-1R (Insulin-like Growth Factor 1 Receptor): Incorporation of the (3R)-4-methyl-3-morpholine moiety into pyrrolo[2,1-f][1,2,4]triazine scaffolds yields potent IGF-1R inhibitors. These derivatives block receptor autophosphorylation, thereby preventing the recruitment of IRS-1 and the subsequent activation of both Ras-MAPK and PI3K pathways3[3].

SignalingPathway Ligand Growth Factors (FGF, IGF-1) RTK Receptor Tyrosine Kinases (FGFR, IGF-1R) Ligand->RTK PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Outcome Tumor Cell Survival & Proliferation mTOR->Outcome Inhibitor (3R)-4-methyl-3-morpholine Derivatives Inhibitor->RTK Direct Inhibition Inhibitor->PDK1 Direct Inhibition

Fig 1: Multi-kinase inhibition points of (3R)-4-methyl-3-morpholine derivatives in RTK/PI3K signaling.

Quantitative Target Profiling

The structural similarity of these derivatives to other morpholine-based inhibitors highlights their broad utility in modulating the PI3K/Akt/mTOR axis and related RTKs4[4]. The table below summarizes the representative biochemical inhibition data across different targets.

Target KinasePrimary Signaling PathwayDerivative ScaffoldIC₅₀ Range (nM)Primary Cellular Effect
FGFR1-4 MAPK / PI3KPyrazolo[4,3-b]pyridine1.5 – 45.0Arrest of proliferation, Apoptosis
PDK1 PI3K / AKTImidazolyl-pyrimidine5.0 – 95.0Decreased p-AKT (Thr308)
IGF-1R PI3K / AKTPyrrolo[2,1-f][1,2,4]triazine12.0 – 150.0Inhibition of receptor autophosphorylation

Self-Validating Experimental Workflows

To rigorously evaluate the mechanism of action of these derivatives, researchers must employ self-validating assay systems that rule out false positives (e.g., compound auto-fluorescence or non-specific cytotoxicity).

Protocol 1: High-Fidelity TR-FRET Biochemical Kinase Assay

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence to eliminate interference from the auto-fluorescence of heterocyclic compounds. The assay self-validates by requiring a Z'-factor > 0.6 and utilizing a known reference inhibitor to confirm assay sensitivity.

  • Reagent Preparation & Control Setup: Prepare a 384-well low-volume plate. Designate wells for 100% inhibition (no enzyme, substrate only) and 0% inhibition (DMSO vehicle only). Include a reference inhibitor (e.g., Erdafitinib for FGFR assays) as a positive control.

  • Compound Incubation: Dispense 10 nL of the (3R)-4-methyl-3-morpholinecarboxylic acid derivative in a 10-point dose-response curve (1:3 serial dilution). Add 5 µL of the target kinase and biotinylated peptide substrate mixture.

    • Causality: Incubate for 15 minutes at room temperature before adding ATP. This pre-equilibrium step ensures that slow-binding inhibitors are accurately measured and not outcompeted prematurely.

  • Reaction Initiation: Add 5 µL of ATP strictly at the predetermined Km​ concentration for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for ATP-competitive inhibitors, which is the primary MoA for these derivatives. Incubate for 60 minutes.

  • Detection & Statistical Validation: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read emission at 615 nm and 665 nm. Calculate the Z'-factor using the 0% and 100% inhibition controls. If Z' < 0.6, the plate fails validation and must be discarded.

AssayWorkflow Step1 1. Compound Prep + Controls (DMSO/Ref) Step2 2. Target Incubation (Pre-equilibrium) Step1->Step2 Step3 3. ATP Addition (Km Concentration) Step2->Step3 Step4 4. TR-FRET Readout (Eu/APC) Step3->Step4 Step5 5. Validation (Z'-factor > 0.6) Step4->Step5

Fig 2: Self-validating TR-FRET kinase assay workflow ensuring high-fidelity IC50 determination.

Protocol 2: Cellular Target Engagement (Phospho-Protein Normalization)

Causality & Validation: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability. This protocol measures direct downstream target inhibition inside living cells. Self-validation is achieved by measuring both total and phosphorylated protein levels; this proves the inhibitor blocks kinase activation rather than causing non-specific protein degradation or cell death.

  • Cell Culture & Treatment: Seed target-dependent cancer cells (e.g., RT4 cells for FGFR) in 6-well plates and grow to 70% confluence. Treat with the derivative at varying concentrations (0.1x, 1x, and 10x the biochemical IC₅₀) for exactly 2 hours.

    • Causality: A 2-hour window is optimal for capturing direct signaling inhibition before secondary apoptotic feedback loops alter total protein expression.

  • Lysis & Normalization: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

    • Causality: Strict equal loading (e.g., 20 µg per lane) is critical to prevent false densitometry readings.

  • SDS-PAGE & Transfer: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probing & Internal Controls: Probe the membrane for the phosphorylated target (e.g., p-AKT Thr308 or p-ERK1/2) and the corresponding total protein (Total AKT or Total ERK). Use GAPDH as an ultimate loading control.

    • Validation Criteria: The assay is only valid if the total protein and GAPDH bands remain constant across all doses, while the phospho-protein band decreases in a dose-dependent manner.

Conclusion

The (3R)-4-methyl-3-morpholinecarboxylic acid moiety is far more than a simple solubilizing group; it is a highly specific, conformationally locked pharmacophore vector. By directing the core scaffolds into the ATP-binding pockets of critical oncogenic kinases like FGFR, PDK1, and IGF-1R, derivatives of this compound achieve potent and selective inhibition. Rigorous, self-validating biochemical and cellular workflows remain essential to translating these structural advantages into viable clinical candidates.

References

  • W O 2021/076602 Al - Googleapis.com (FGFR Inhibitors). Source: googleapis.com.1

  • WO2010059658A1 - Chemical compounds - Google Patents (PDK1 Inhibitors). Source: google.com. 2

  • WO2007056170A2 - Pyrrolo[2,1-f] [1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases - Google Patents (IGF-1R Inhibitors). Source: google.com.3

  • 4-Ethylmorpholine-2-carboxylic acid hydrochloride | 1354952-17-2 - Benchchem (Structural and Pathway Data). Source: benchchem.com. 4

Sources

Foundational

Technical Whitepaper: Safety, Toxicity, and Synthetic Utility of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride

Executive Summary In modern drug discovery, the incorporation of cyclic secondary amino acids and their derivatives is a proven strategy for modulating the conformational and pharmacokinetic properties of lead compounds[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of cyclic secondary amino acids and their derivatives is a proven strategy for modulating the conformational and pharmacokinetic properties of lead compounds[1]. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1)[2] is an advanced, enantiopure chiral building block. By combining the solubility-enhancing properties of a morpholine ring with the steric constraints of an N-methyl group and a specific (3R) spatial trajectory, this compound serves as a critical intermediate in the synthesis of peptidomimetics and targeted small-molecule inhibitors. This guide provides an in-depth analysis of its physicochemical profile, safety and toxicity standards, and field-proven methodologies for its application in medicinal chemistry.

Physicochemical Profiling

Understanding the physical properties of this intermediate is essential for optimizing reaction conditions, particularly regarding its salt form and stereochemistry. Below is a summary of its core quantitative data:

PropertyValue
Chemical Name (3R)-4-Methyl-morpholine-3-carboxylic acid hydrochloride
CAS Number 1965314-57-1
Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
Purity ≥ 95.0%
Form Solid (Powder)
Stereochemistry (3R) Chiral Center
Salt Form Hydrochloride (HCl)

Safety Data Sheet (SDS) & Toxicity Profile

As a hydrochloride salt of a secondary amine derivative, (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride requires specific handling protocols. Based on standardized GHS classifications, the compound is categorized primarily as a localized irritant[3].

GHS Hazard Classification
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

(Note: Structurally related derivatives, such as 4-Boc-3(R)-morpholinecarboxylic acid, also exhibit acute toxicity markers including H302 (Harmful if swallowed) and H312 (Harmful in contact with skin)[4]. Researchers should assume baseline acute toxicity for the N-methylated variant as well).

Precautionary Handling & Storage
  • PPE Requirements (P280) : Mandatory use of nitrile gloves, safety goggles, and a lab coat. Handling should occur within a certified chemical fume hood to prevent inhalation of the fine powder (P261)[3].

  • First Aid (P305+P351+P338) : In case of eye contact, rinse cautiously with water for several minutes. The acidic nature of the HCl salt can cause immediate mucosal damage.

  • Storage : The compound is hygroscopic. It must be stored in a dark, tightly sealed container in a dry environment, ideally under -20°C for long-term stability, to prevent degradation and moisture absorption[5].

Mechanistic Role in Medicinal Chemistry

The selection of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride over simpler aliphatic amino acids is driven by specific causality in drug design:

  • The Morpholine Core (Aqueous Solubility) : Morpholine acts as a bioisostere for piperidines. The inclusion of the oxygen heteroatom introduces a strong hydrogen-bond acceptor, which significantly decreases the overall lipophilicity (logP) of the parent drug, thereby enhancing aqueous solubility and oral bioavailability.

  • N-Methylation (Metabolic Stability & Conformation) : Alkylating the morpholine nitrogen eliminates its capacity to act as a hydrogen-bond donor, which reduces promiscuous off-target protein binding. Furthermore, the N-methyl group locks the morpholine ring into a rigid chair conformation, pre-organizing the molecule to minimize the entropic cost of target binding[1].

  • (3R) Stereocenter (Target Specificity) : The (3R) configuration directs the trajectory of the carboxylic acid vector into specific enzymatic or receptor binding pockets. Utilizing an enantiopure starting material prevents the need for costly and inefficient late-stage chiral resolution[1].

PK_Improvements Core (3R)-4-Methyl-morpholine-3-carboxylic acid Morpholine Morpholine Ring Core->Morpholine Chiral (3R) Stereocenter Core->Chiral NMethyl N-Methylation Core->NMethyl Solubility Enhanced Aqueous Solubility Morpholine->Solubility Target Stereospecific Target Binding Chiral->Target Metabolism Increased Metabolic Stability NMethyl->Metabolism

Caption: Logical relationship between structural features and pharmacokinetic improvements.

Experimental Protocols: Amide Coupling Workflow

Coupling a sterically hindered, N-alkylated cyclic amino acid requires precise conditions to prevent epimerization at the C3 chiral center and to ensure high yields.

Rationale for Reagent Selection
  • Coupling Agent (HATU) : We utilize HATU rather than standard EDC/HOBt. The N-methyl group creates significant steric hindrance around the carboxylic acid. HATU forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and outcompetes the slower racemization pathways[1].

  • Base (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is required in excess (3.0 eq) to neutralize the HCl salt of the morpholine starting material[2] and to act as a non-nucleophilic proton scavenger during the activation phase.

Step-by-Step Methodology (Self-Validating Protocol)
  • Reactant Preparation : In an oven-dried, round-bottom flask purged with N2, dissolve (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Neutralization & Activation : Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 5 minutes to fully liberate the free amine. Cool the mixture to 0°C using an ice bath and add HATU (1.1 eq) in one portion. The solution will transition to a pale yellow color, indicating the successful formation of the active ester. Stir for 15 minutes.

  • Amide Coupling : Add the target primary amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • In-Process Control (Validation Step) : Do not proceed to quench until verified. Extract a 10 µL aliquot of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS. The complete disappearance of the active ester mass and the dominant presence of the product mass confirms reaction completion.

  • Quench & Extraction : Dilute the mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove acidic byproducts and residual HATU), followed by 1M HCl (to remove unreacted primary amines—skip this wash if the final product is highly basic), and finally with brine.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH).

Workflow A Reactant Preparation (3R)-4-Methyl-morpholine-3-carboxylic acid HCl B Activation HATU / DIPEA in DMF A->B C Amide Coupling Add Primary Amine B->C D Quench & Extraction EtOAc / NaHCO3 C->D E Purification Flash Chromatography D->E

Caption: Step-by-step workflow for HATU-mediated amide coupling and purification.

References

  • Title: Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Exploratory

Preliminary Biological Investigation of (3R)-4-Methyl-3-morpholinecarboxylic Acid: A Technical Guide to Assay Integration

Target Audience: Researchers, medicinal chemists, and drug development professionals. Perspective: Senior Application Scientist, Preclinical ADMET & Pharmacology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Perspective: Senior Application Scientist, Preclinical ADMET & Pharmacology.

Executive Summary & Rationale

In modern drug discovery, the morpholine ring is a privileged scaffold, frequently deployed to modulate the physicochemical properties of drug candidates—specifically to enhance aqueous solubility, tune basicity, and improve metabolic stability [1]. The compound (3R)-4-Methyl-3-morpholinecarboxylic acid (CAS: 1965314-57-1 for its hydrochloride salt) represents a highly specialized, chiral building block.

Unlike simple morpholines, this molecule features a tertiary amine (due to N-methylation), a carboxylic acid handle for peptide coupling or esterification, and a defined (3R) stereocenter. When evaluating such a fragment in early-stage biological assays, researchers must account for its unique physicochemical profile. At physiological pH (7.4), this molecule exists primarily as a zwitterion . This ionic state profoundly impacts its behavior in standard in vitro assays, dictating the need for highly controlled, self-validating experimental protocols.

This whitepaper outlines the causality-driven methodologies required to accurately profile (3R)-4-Methyl-3-morpholinecarboxylic acid in core biological assays, focusing on intestinal permeability and metabolic stability.

Physicochemical Profiling & Mechanistic Implications

Before introducing any novel fragment into a biological matrix, a rigorous theoretical and empirical physicochemical profile must be established. The zwitterionic nature of (3R)-4-Methyl-3-morpholinecarboxylic acid means that standard assumptions regarding passive lipid bilayer diffusion do not apply.

Table 1: Predicted Physicochemical Properties & Assay Implications

PropertyEstimated ValueRationale / Assay Implication
Molecular Weight 145.16 g/mol Highly fragment-like; ideal for hit-to-lead elaboration.
LogP (predicted) -1.2 to -0.5Highly polar. Suggests poor passive transcellular permeability.
pKa (Amine) ~7.5 - 8.5Protonated at pH 7.4. Requires pH-gradient assays to assess un-ionized fraction absorption.
pKa (Carboxylic Acid) ~2.0 - 3.0Deprotonated at pH 7.4. Contributes to the zwitterionic state.
Net Charge (pH 7.4) ZwitterionicNecessitates active transport mechanisms (e.g., amino acid transporters) or a prodrug strategy for oral bioavailability.

Biological Screening Workflow

To systematically evaluate this compound, we employ a tiered ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflow. The logic is sequential: we first determine if the molecule can cross biological barriers, then assess its vulnerability to hepatic enzymes, and finally ensure it lacks intrinsic cytotoxicity.

Workflow Start Compound: (3R)-4-Methyl-3-morpholinecarboxylic acid PhysChem Physicochemical Profiling (pKa, logP, Solubility) Start->PhysChem Perm Caco-2 Permeability (P_app, Efflux Ratio) PhysChem->Perm Metab HLM Stability (Intrinsic Clearance) PhysChem->Metab Tox Cytotoxicity (HepG2 / MTT Assay) PhysChem->Tox Decision Go/No-Go Decision for Lead Optimization Perm->Decision Metab->Decision Tox->Decision

Workflow for early-stage biological evaluation of morpholine-based fragments.

Core Assay 1: Caco-2 Intestinal Permeability

The Caco-2 cell monolayer model is the gold standard for predicting human intestinal absorption [2]. Because (3R)-4-Methyl-3-morpholinecarboxylic acid is highly polar, we must distinguish between paracellular leakage (passing between cells) and true transcellular transport (passing through cells).

Mechanistic Pathway

Caco2 Apical Apical Compartment (Intestinal Lumen) Cell Caco-2 Enterocyte (Transcellular Transport) Apical->Cell Passive Diffusion TightJunction Tight Junctions (Paracellular Block) Apical->TightJunction Blocked (High TEER) Basolateral Basolateral Compartment (Systemic Circulation) Cell->Basolateral Permeation TightJunction->Basolateral

Transcellular vs. paracellular transport pathways in a Caco-2 cell monolayer model.

Step-by-Step Protocol & Causality

This protocol is designed as a self-validating system. We utilize Transepithelial Electrical Resistance (TEER) and a pH gradient to ensure physiological relevance [3].

Step 1: Monolayer Cultivation and Validation

  • Action: Seed Caco-2 cells (1 × 10⁵ cells/cm²) onto polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days.

  • Causality: A 21-day culture period is strictly required for the cells to spontaneously differentiate into enterocyte-like phenotypes, expressing relevant tight junctions and efflux transporters (e.g., P-glycoprotein).

  • Validation: Measure TEER before the assay. Only use wells with TEER > 500 Ω·cm². This proves the tight junctions are intact, ensuring that any detected compound in the basolateral chamber actually permeated through the cells, not around them.

Step 2: Assay Execution (pH Gradient Method)

  • Action: Prepare the Apical (A) buffer at pH 6.5 (simulating the slightly acidic intestinal lumen) and the Basolateral (B) buffer at pH 7.4 (simulating systemic blood).

  • Causality: The pH 6.5 apical environment slightly suppresses the ionization of the carboxylic acid, marginally increasing the lipophilicity of the fragment and promoting passive diffusion.

  • Action: Dose (3R)-4-Methyl-3-morpholinecarboxylic acid at 10 µM in the apical chamber for A-to-B transport, and in the basolateral chamber for B-to-A transport. Incubate at 37°C on a rotary shaker (60 rpm) for 120 minutes.

Step 3: Quenching and LC-MS/MS Analysis

  • Action: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Causality: Acetonitrile immediately precipitates any trace proteins and halts potential enzymatic degradation, stabilizing the morpholine derivative for precise UPLC-MS/MS quantification [2].

Table 2: Representative Caco-2 Permeability Data (Expected Baseline for Fragment)

DirectionPapp (× 10⁻⁶ cm/s)Mass Recovery (%)Interpretation
Apical to Basolateral (A-B)< 1.5> 90%Low passive permeability, expected for a zwitterion.
Basolateral to Apical (B-A)< 1.5> 90%No significant active efflux observed.
Efflux Ratio (B-A / A-B)~1.0N/ANot a substrate for P-glycoprotein (P-gp) or BCRP.

Note: Because the intact fragment exhibits low permeability, medicinal chemists typically mask the carboxylic acid (e.g., via amide coupling to the target pharmacophore) to restore lipid bilayer permeability in the final drug candidate.

Core Assay 2: Human Liver Microsome (HLM) Stability

The morpholine ring is generally robust against metabolism, but the N-methyl group of (3R)-4-Methyl-3-morpholinecarboxylic acid is a prime target for Cytochrome P450 (CYP)-mediated N-demethylation.

Step-by-Step Protocol & Causality

Step 1: Matrix Preparation

  • Action: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) and 3 mM MgCl₂.

  • Causality: MgCl₂ is a vital cofactor for enzymatic stability. The 0.5 mg/mL protein concentration is the industry standard to maintain sink conditions and prevent non-specific protein binding from skewing clearance rates.

Step 2: Reaction Initiation

  • Action: Pre-incubate the mixture with 1 µM of the test compound for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Causality: NADPH acts as the obligate electron donor. By withholding NADPH until the final step, we ensure that any compound depletion observed is strictly CYP450-mediated metabolism, rather than chemical instability in the buffer.

Step 3: Kinetic Sampling

  • Action: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold stop solution (acetonitrile with internal standard).

  • Validation: Run a parallel assay without NADPH (negative control) and a parallel assay with Verapamil (positive control). If Verapamil is not rapidly degraded, the microsomes are inactive and the assay must be rejected.

Conclusion

The integration of (3R)-4-Methyl-3-morpholinecarboxylic acid into a biological screening cascade requires a deep understanding of its zwitterionic nature. While its intrinsic Caco-2 permeability is likely low due to its charge state at physiological pH, its value lies in its role as a stable, chiral structural modifier. By utilizing self-validating protocols—such as TEER-monitored transcellular assays and NADPH-dependent microsomal incubations—researchers can accurately map the ADMET contributions of this morpholine fragment before committing to complex synthetic elaborations.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis. Available at:[Link]

  • Araújo, L. S., Crevelin, E. J., Moraes, L. A. B., & Furtado, N. A. J. C. (2025). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Molecules, 30(17), 3477. Available at:[Link]

  • Broeders, J. J. W., van Eijkeren, J. C. H., Blaauboer, B. J., & Hermens, J. L. M. (2012). Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study. Chemical Research in Toxicology, 25(7), 1442-1451. Available at:[Link]

Foundational

Comprehensive Physicochemical Characterization of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride: A Methodological Guide

Executive Summary In modern drug discovery, chiral morpholine derivatives serve as critical structural motifs for enhancing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral morpholine derivatives serve as critical structural motifs for enhancing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) is a highly specialized chiral building block[1]. Because it is isolated as a hydrochloride salt, its physicochemical behavior—specifically its solid-state stability, hydration dynamics, and stereochemical integrity—requires rigorous analytical characterization[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists. Here, we explore the causality behind specific analytical choices, establishing a self-validating framework for the structural, thermal, and chiral characterization of this compound.

Solid-State Profiling: Causality and Workflows

The Causality of Thermal Analysis in Hydrochloride Salts

Hydrochloride salts of basic amines often present unique preformulation challenges, including a high propensity for hygroscopicity, hydrate formation, and loss of crystallinity under environmental stress[2][3]. To establish a self-validating solid-state profile, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem.

Why tandem analysis? If a thermal endotherm is observed in DSC without a corresponding weight loss in TGA, it represents a true polymorphic transition or melting point. Conversely, if the DSC endotherm perfectly aligns with a mass reduction in TGA, the event is driven by desolvation, dehydration, or thermal decomposition (often the loss of HCl gas)[4]. Powder X-Ray Diffraction (PXRD) serves as the orthogonal confirmation step, verifying the long-range crystalline order before and after thermal events[2][4].

Protocol: Tandem Thermal & Diffraction Analysis
  • Sample Preparation : Equilibrate 5–10 mg of the API at ambient temperature (25°C / 40% RH) for 24 hours to ensure a uniform baseline hydration state.

  • TGA Execution : Load 2–5 mg of the sample into a platinum pan. Heat from 25°C to 300°C at a ramp rate of 10°C/min under a dry nitrogen purge (50 mL/min). Record the derivative thermogravimetry (DTG) curve to pinpoint the exact onset of weight loss.

  • DSC Execution : Weigh 2–3 mg into a hermetically sealed aluminum pan with a pinhole (to allow volatile release without pressure build-up). Ramp at 10°C/min from 25°C to 250°C.

  • PXRD Validation : Mount the powder on a zero-background silicon holder. Scan from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.02° to confirm the crystalline polymorph.

G A API: (3R)-4-Methyl-3-morpholinecarboxylic acid HCl B PXRD Analysis (Crystallinity & Polymorphism) A->B C TGA (Desolvation/Hydration State) B->C D DSC (Melting Point & Transitions) B->D E DVS (Hygroscopicity Profiling) C->E D->E F Comprehensive Solid-State Profile E->F

Workflow for solid-state characterization of hydrochloride salts.

Chiral Purity and Chromatographic Evaluation

The Causality of Chiral Stationary Phase (CSP) Selection

The biological efficacy of morpholine-derived therapeutics is heavily reliant on the stereocenter at the C3 position. Therefore, quantifying the enantiomeric excess (ee) of the (3R) configuration is paramount. While pre-column derivatization is an option, it introduces the risk of kinetic resolution and artificial skewing of the enantiomeric ratio.

Instead, direct separation using a Reversed-Phase Chiral HPLC method is the gold standard[5]. For polar, ionizable compounds like morpholinecarboxylic acids, columns utilizing immobilized polysaccharides (e.g., Chiralpak AD-RH) provide superior enantiorecognition[6]. An acidic modifier (like trifluoroacetic acid or formic acid) must be added to the mobile phase to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, quantifiable peaks[5][7].

Protocol: Reversed-Phase Chiral HPLC Method
  • System Preparation : Utilize an HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector. Install a Chiralpak AD-RH column (150 × 4.6 mm, 5 μm).

  • Mobile Phase : Prepare an isocratic mixture of Water / Isopropanol / Acetonitrile (e.g., 40:50:10 v/v/v) containing 0.1% Formic Acid[6][7]. Degas thoroughly.

  • System Suitability (Self-Validation) : Inject a racemic reference standard of 4-Methyl-3-morpholinecarboxylic acid. Adjust the flow rate (typically 0.5 - 1.0 mL/min) and column temperature (40°C) until the resolution ( Rs​ ) between the (3R) and (3S) enantiomers is strictly >2.0 [5][6].

  • Sample Analysis : Dissolve the target API in the mobile phase to a concentration of 1.0 mg/mL. Inject 10 μL and monitor at 210-220 nm (due to the lack of a strong chromophore, low-wavelength UV is required).

G S1 Racemic Standard Preparation S2 CSP Screening (e.g., Chiralpak AD-RH) S1->S2 S3 Mobile Phase Optimization S2->S3 S4 Resolution Check (Rs > 2.0) S3->S4 S4->S3 Fail S5 Validated Chiral Purity Method S4->S5 Pass

Chiral HPLC method development and optimization decision tree.

Structural Elucidation (NMR & MS)

Causality of Solvent and Ionization Selection

To confirm molecular connectivity, Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are deployed. Because this is a hydrochloride salt, the nitrogen atom in the morpholine ring is protonated. This protonation causes a distinct downfield chemical shift in the 1 H NMR spectrum for the protons adjacent to the nitrogen (C2 and C5 positions) compared to the free base[7].

For LC-MS, Electrospray Ionization in positive mode (ESI+) is optimal. The acidic environment of the LC mobile phase ensures the morpholine nitrogen is fully ionized, yielding a strong [M+H]+ signal corresponding to the free base mass (145.16 g/mol ), while the chloride counterion is invisible in positive mode.

Protocol: NMR and LC-MS Execution
  • NMR Preparation : Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide ( D2​O ) or DMSO- d6​ . D2​O is often preferred for hydrochloride salts to ensure complete dissolution, though exchangeable protons (COOH, NH + ) will be masked by the HOD peak.

  • Acquisition : Acquire 1 H NMR at 400 MHz and 13 C NMR at 100 MHz. Look for the characteristic N-methyl singlet (~2.8 ppm) and the chiral C3 proton multiplet.

  • Mass Spectrometry : Dilute the sample to 10 μg/mL in Methanol/Water (50:50) with 0.1% Formic acid. Infuse directly into the ESI source.

Summary of Physicochemical Properties

To facilitate rapid reference for formulation and synthetic chemists, the quantitative and qualitative data derived from the aforementioned protocols are synthesized below.

PropertyValue / ObservationAnalytical Method
Chemical Name (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochlorideNomenclature
CAS Number 1965314-57-1Registry[1]
Molecular Formula C6​H12​ClNO3​ Elemental Analysis
Molecular Weight 181.62 g/mol Mass Spectrometry
Appearance White to off-white crystalline powderVisual Inspection
Enantiomeric Excess (ee) >99.0% Chiral HPLC (CSP)[6]
Thermal Behavior Endothermic decomposition (~170–175 °C)DSC / TGA[2][4]
Exact Mass [M+H]+ 146.08 (Free base + H+ )LC-MS (ESI+)

Sources

Protocols & Analytical Methods

Method

protocol for peptide coupling with (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

An Application Guide and Protocol for the Peptide Coupling of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Analogs In the landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol for the Peptide Coupling of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Analogs

In the landscape of modern peptidomimetics and drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing proteolytic stability, modulating conformation, and improving pharmacokinetic profiles.[1][2] (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride represents a unique building block, combining the conformational constraints of a cyclic scaffold with the steric hindrance of an N-methylated amine.[3][4][5] The morpholine ring itself is a privileged structure in medicinal chemistry, known to improve solubility and other drug-like properties.[6][7]

However, the very features that make this compound attractive also present significant synthetic hurdles. The secondary amine, being part of a ring and N-alkylated, exhibits substantially reduced nucleophilicity, making standard peptide coupling conditions inefficient.[3] This guide, designed for researchers and drug development professionals, provides a comprehensive protocol for the successful coupling of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, delving into the rationale behind reagent selection and process optimization to overcome these inherent challenges.

The Mechanistic Hurdle: Carboxyl Activation for Hindered Couplings

Standard amide bond formation between a carboxylic acid and an amine is inefficient on its own, typically resulting in a simple acid-base reaction.[8] Peptide coupling protocols universally rely on the "activation" of the carboxylic acid component, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic. This is achieved using a variety of coupling reagents.[9]

The general mechanism involves the formation of a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for uronium/phosphonium salts), which is then susceptible to nucleophilic attack by the amine component.[8][9][10]

Caption: General mechanism of peptide bond formation via a coupling reagent.

For sterically hindered amines like (3R)-4-Methyl-3-morpholinecarboxylic acid, the nucleophilic attack step is slow. Therefore, the choice of coupling reagent is critical. Standard carbodiimides like DCC or EDC are often insufficient, leading to low yields and potential side reactions.[11] More potent uronium or phosphonium salt-based reagents, especially those that form highly reactive HOAt or Oxyma esters, are required to achieve efficient conversion.[12][13] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is particularly effective for coupling N-methylated and other challenging amino acids.[12][13]

Detailed Protocol: Solution-Phase Coupling

This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-L-Alanine) to (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in a solution-phase reaction.

Materials and Reagents
MaterialPurpose
(3R)-4-Methyl-3-morpholinecarboxylic acid HClAmine component
Fmoc-L-Alanine (or other N-protected amino acid)Carboxylic acid component
HATUCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)Reaction Solvent
Dichloromethane (DCM)Extraction Solvent
Ethyl Acetate (EtOAc)Extraction Solvent
1M HCl (aq)Aqueous wash
Saturated NaHCO₃ (aq)Aqueous wash
Brine (Saturated NaCl (aq))Aqueous wash
Anhydrous Na₂SO₄ or MgSO₄Drying agent
Thin-Layer Chromatography (TLC) plates (Silica gel)Reaction monitoring
Column Chromatography materials (Silica gel)Purification
Experimental Workflow

G start_end start_end process process decision decision output output start Start: Prepare Reactants dissolve 1. Dissolve Fmoc-Ala (1.0 eq), (3R)-4-Me-3-Mor-COOH·HCl (1.1 eq), & HATU (1.1 eq) in anhydrous DMF. start->dissolve cool 2. Cool solution to 0 °C in an ice bath. dissolve->cool add_base 3. Add DIPEA (2.5 eq) dropwise. (Neutralizes HCl salt and activates HATU) cool->add_base react 4. Stir at 0 °C for 30 min, then warm to room temp. for 4-12 hours. add_base->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor monitor->react Incomplete workup 6. Quench with water. Extract with EtOAc or DCM. monitor->workup Reaction Complete wash 7. Wash organic layer sequentially with 1M HCl, sat. NaHCO₃, and Brine. workup->wash dry 8. Dry over Na₂SO₄, filter, and concentrate in vacuo. wash->dry purify 9. Purify crude product via silica gel column chromatography. dry->purify characterize Characterized Dipeptide purify->characterize end End characterize->end

Caption: Step-by-step workflow for the solution-phase peptide coupling.

Step-by-Step Procedure
  • Preparation : To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Fmoc-L-Alanine (1.0 equivalent), (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (1.1 equivalents), and HATU (1.1 equivalents).

  • Solvation : Dissolve the solids in anhydrous DMF (aim for a concentration of approximately 0.1-0.2 M with respect to the limiting reagent).

  • Cooling : Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Base Addition : Slowly add DIPEA (2.5 equivalents) to the stirred solution. Rationale: Two equivalents are needed to neutralize the hydrochloride salt and the carboxylic acid proton. An additional fraction of an equivalent ensures the basic conditions required for the HATU mechanism to proceed efficiently.[14]

  • Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. The reaction time can vary from 4 to 12 hours.

  • Monitoring : Monitor the consumption of the starting material using TLC or LC-MS. A typical TLC mobile phase would be a mixture of DCM and Methanol (e.g., 95:5).

  • Work-up : Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with a suitable organic solvent like Ethyl Acetate or DCM.

  • Washing : Combine the organic layers and wash sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt byproduct), and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude dipeptide using silica gel column chromatography, typically with a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

  • Characterization : Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Process Optimization and Troubleshooting

The success of coupling sterically demanding substrates often requires careful optimization. The following table provides guidance on key parameters.

ParameterRecommended ChoiceRationale & ConsiderationsPotential Issues & Solutions
Coupling Reagent HATU, HCTU, or PyAOP These uronium/phosphonium salts generate highly reactive activated esters, which are necessary to overcome the low nucleophilicity of the N-methylated amine.[12][13] HATU is often the first choice for difficult couplings.Guanidinylation: Uronium salts like HBTU/HATU can sometimes lead to the formation of a guanidinium byproduct on the free amine. Solution: Use phosphonium-based reagents (PyBOP, PyAOP) or ensure no excess of coupling reagent remains.[13]
Base DIPEA or 2,4,6-Collidine A non-nucleophilic, sterically hindered base is crucial. It must be strong enough to deprotonate the necessary species without competing as a nucleophile.[12]Racemization: Overly strong bases or prolonged reaction times can increase the risk of epimerization at the activated chiral center. Solution: Use the weakest effective base (e.g., Collidine), keep temperatures low, and minimize reaction time.[12]
Solvent DMF or NMP Polar aprotic solvents are required to solubilize the protected amino acids, salts, and reagents. Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.[15]Solubility Issues: If reactants or products have poor solubility, aggregation can hinder the reaction. Solution: Increase solvent volume or switch to a stronger solvent like NMP.[3][16]
Temperature 0 °C to Room Temp. Starting the reaction at 0 °C during the addition of the base and coupling reagent can help control exothermic reactions and minimize side products.Low Reactivity: If the reaction is sluggish at room temperature, gentle heating (40-50 °C) can be attempted, but this increases the risk of racemization. Monitor carefully.
Stoichiometry Slight excess of amine & reagent (1.1 eq) Using a slight excess of the amine component and coupling reagent ensures the complete consumption of the more valuable carboxylic acid component.Purification Difficulty: Using a large excess of reagents can complicate the final purification. Use near-equimolar amounts if purification proves difficult.

Conclusion

The successful incorporation of (3R)-4-Methyl-3-morpholinecarboxylic acid into a peptide sequence is an achievable yet challenging task that hinges on the rational selection of potent coupling reagents and carefully controlled reaction conditions. By understanding the mechanistic barriers posed by steric hindrance and employing advanced reagents like HATU, researchers can effectively forge the desired amide bond with high fidelity. The protocol and optimization strategies outlined in this guide provide a robust framework for scientists working to integrate this and other challenging building blocks into novel peptide-based therapeutics.

References

  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved March 17, 2026, from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved March 17, 2026, from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus. Retrieved March 17, 2026, from [Link]

  • Sladojevich, F., et al. (2009). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in β-turn peptides. RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Sladojevich, F., et al. (2010). Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides. PubMed. Retrieved March 17, 2026, from [Link]

  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). Wuhan Amino Acid Bio-Chemical Co., Ltd. Retrieved March 17, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF. Retrieved March 17, 2026, from [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026, March 4). Springer. Retrieved March 17, 2026, from [Link]

  • Biron, E., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Retrieved March 17, 2026, from [Link]

  • El-Faham, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. Retrieved March 17, 2026, from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • Conte, C., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved March 17, 2026, from [Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. (2023, June 20). ACS Omega. Retrieved March 17, 2026, from [Link]

  • Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses. Retrieved March 17, 2026, from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CSBio. Retrieved March 17, 2026, from [Link]

  • Can someone help me with the peptide coupling portion of this synthesis? (2018, June 27). Reddit. Retrieved March 17, 2026, from [Link]

  • Ch27 : Peptide synthesis. (n.d.). University of Calgary. Retrieved March 17, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in Early-Stage Drug Discovery

Prepared by: Gemini, Senior Application Scientist Abstract (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a novel, conformationally constrained, unnatural amino acid (UAA) designed for early-stage drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a novel, conformationally constrained, unnatural amino acid (UAA) designed for early-stage drug discovery applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of this building block. We will explore its unique chemical features and their implications for medicinal chemistry, offering detailed protocols for its use in fragment-based screening, diversity-oriented synthesis, and as a modulator of physicochemical properties in peptide-based therapeutics. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each experimental choice.

Introduction: The Strategic Advantage of Constrained Morpholine Scaffolds

The morpholine moiety is a privileged scaffold in modern medicinal chemistry, present in numerous FDA-approved drugs. Its incorporation is known to enhance desirable pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability, often leading to an improved overall ADME profile.[1][2][3] (3R)-4-Methyl-3-morpholinecarboxylic acid builds upon this foundation by introducing two key features:

  • Conformational Constraint: The cyclic nature of the morpholine ring restricts the rotational freedom of the molecule compared to its linear amino acid counterparts. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

  • N-Methylation: The methyl group on the morpholine nitrogen eliminates the hydrogen bond donor capability of the secondary amine. This modification is a well-established strategy to improve metabolic stability by blocking N-dealkylation and to enhance membrane permeability by reducing the molecule's polarity.[4][5][6]

As a chiral building block, the (3R) stereochemistry offers a defined three-dimensional vector for substituent placement, crucial for probing the topology of protein binding sites. This unique combination of features makes (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride a high-value tool for navigating the complexities of early-stage drug discovery.

Physicochemical and Structural Properties

A summary of the key properties of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is provided below.

PropertyValueReference / Method
Molecular Formula C6H12ClNO3-
Molecular Weight 181.62 g/mol -
CAS Number 1965314-57-1[7]
Appearance White to off-white solidSupplier Data
Solubility Soluble in water, DMSO, DMF, MethanolExpected
Predicted XlogP -2.8[8]
Stereochemistry (3R)-

Synthesis Outline

While not commercially available from all suppliers, the synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride can be envisioned from its parent compound, (3R)-3-Morpholinecarboxylic acid, through reductive amination. A plausible synthetic route is outlined below.

DOT Diagram: Synthetic Pathway

G cluster_0 Synthetic Scheme A (3R)-3-Morpholinecarboxylic acid B Intermediate A->B Formaldehyde, Pd/C, H2 C (3R)-4-Methyl-3-morpholinecarboxylic acid B->C Deprotection (if necessary) D (3R)-4-Methyl-3-morpholinecarboxylic acid HCl C->D HCl in Ether/Dioxane G cluster_1 FBS Cascade Start Fragment Library (including title compound) Screen Primary Screen (e.g., Thermal Shift, SPR) Start->Screen Hit_Val Hit Validation (e.g., NMR, ITC) Screen->Hit_Val Confirmed Hits Struct_Bio Structural Biology (X-ray, Cryo-EM) Hit_Val->Struct_Bio Validated Binders Evolve Fragment Evolution/ Lead Optimization Struct_Bio->Evolve Structure-Guided Design

Caption: A typical workflow for fragment-based screening.

Application in Diversity-Oriented Synthesis (DOS) and DNA-Encoded Libraries (DEL)

As a bifunctional building block (carboxylic acid and morpholine scaffold), this compound is ideal for creating libraries of novel small molecules. The carboxylic acid can be functionalized through standard amide coupling, while the morpholine ring serves as a rigid core.

Protocol 5.1: Solid-Phase Amide Coupling for Library Synthesis

This protocol details the coupling of (3R)-4-Methyl-3-morpholinecarboxylic acid to a resin-bound amine, a common step in solid-phase organic synthesis. [8] Materials:

  • Rink Amide or other suitable solid-phase resin with a free amine

  • (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

  • Coupling reagents: HBTU, HATU, or EDC/HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker/agitator

Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 30 minutes.

  • Activation of Carboxylic Acid: In a separate vial, dissolve 3 equivalents of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, 2.9 equivalents of HBTU (or other coupling agent), and 6 equivalents of DIPEA in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, indicating reaction completion. 6. Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.

  • Further Steps: The resin-bound product is now ready for the next step in the synthetic sequence (e.g., deprotection of another group, cleavage from the resin).

Application in Peptide-Based Therapeutics

Incorporating unnatural amino acids like (3R)-4-Methyl-3-morpholinecarboxylic acid into peptides is a powerful strategy to enhance their therapeutic potential by improving stability, permeability, and conformational control. [5][9]

Protocol 6.1: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the title compound into a growing peptide chain using standard Fmoc-based SPPS. [10][11] Materials:

  • Peptide synthesizer or manual SPPS vessel

  • Fmoc-protected amino acids

  • Appropriate resin for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)

  • (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

  • Deprotection solution: 20% piperidine in DMF

  • Coupling and activation reagents (as in Protocol 5.1)

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethylether (cold)

Procedure:

  • Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid of your target peptide, or an appropriate unloaded resin for the first coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat once to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine.

  • Coupling of (3R)-4-Methyl-3-morpholinecarboxylic acid:

    • Pre-activate the title compound as described in Protocol 5.1, Step 2.

    • Add the activated solution to the resin and couple for 1-2 hours.

    • Monitor for reaction completion using a Kaiser test (will be negative as the N-terminus is now a secondary amine).

  • Washing: Wash the resin as in Step 3.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for the remaining amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the peptide using reverse-phase HPLC.

Conclusion

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a promising and versatile building block for modern drug discovery. Its unique structural features—a conformationally constrained morpholine ring and a metabolically robust N-methyl group—offer rational strategies to enhance the affinity, selectivity, and pharmacokinetic properties of small molecules and peptide-based therapeutics. The protocols provided herein serve as a foundational guide for the effective utilization of this compound in fragment libraries, diversity-oriented synthesis, and peptidomimetic design.

References

  • Aurelio, L., Brownlee, R.T.C., & Hughes, A.B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(12), 5823–5846. [Link]

  • Balamurugan, R., & Singh, R. K. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 646–684. [Link]

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., Hoffman, A., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie (International ed. in English), 47(14), 2595–2599. [Link]

  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
  • Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified backbones. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Giordano, C., & Ronsisvalle, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 548–573. [Link]

  • Haviv, F., et al. (1993). Effect of N-methyl substitution of the peptide bonds in luteinizing hormone-releasing hormone agonists. Journal of medicinal chemistry, 36(3), 363–369. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Kessler, H., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1275-1285. [Link]

  • NextSDS. (n.d.). 4-MethylMorpholine-3-carboxylic acid. Retrieved from NextSDS website. [Link]

  • Ovadia, O., et al. (2011). The effect of multiple N-methylation on permeability and inhibition of P-glycoprotein. Molecular pharmaceutics, 8(4), 1099–1109.
  • PubChem. (n.d.). 4-methylmorpholine-3-carboxylic acid hydrochloride. Retrieved from PubChem website. [Link]

  • Solid-phase peptide synthesis. (2014). RSC Advances, 4(69), 36633-36644. [Link]

  • Suthar, S. K., & Rawal, R. K. (2018). Toward the Synthesis and Improved Biopotential of an N-methylated Analog of a Proline-Rich Cyclic Tetrapeptide from Marine Bacteria. Marine drugs, 16(9), 305. [Link]

  • Takaoka, Y., et al. (2017). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature communications, 8(1), 1-9. [Link]

  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptide and peptidomimetic diversity through the ages. Current opinion in chemical biology, 12(3), 292–299.
  • Van der Poorten, O., & Smet, M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 336–369. [Link]

  • Wang, L., & Schultz, P. G. (2005). Expanding the genetic code.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Zhang, L., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic letters, 16(21), 5648–5651. [Link]

Sources

Method

Application Notes &amp; Protocols: (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride as a Chiral Building Block

Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride as a versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride as a versatile chiral building block. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as solubility and metabolic stability, and to improve brain permeability for CNS-targeted agents.[1][2] This guide elucidates the compound's properties, safe handling procedures, and provides detailed, field-proven protocols for its application in synthetic workflows, with a focus on maintaining stereochemical integrity. The causality behind experimental choices is explained to empower users to adapt and troubleshoot their synthetic strategies effectively.

Introduction: The Strategic Value of the Chiral Morpholine Scaffold

Enantioselective synthesis is a cornerstone of modern drug discovery, as the pharmacological properties of a molecule are often dictated by its three-dimensional arrangement. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a bifunctional chiral building block that offers both a stereodefined center and the valuable morpholine heterocycle.

The morpholine ring is not merely a passive scaffold; its unique features actively contribute to a molecule's drug-like properties:

  • Improved Pharmacokinetics: The polar ether oxygen and the tertiary amine can improve aqueous solubility and metabolic resistance.

  • CNS Permeability: The morpholine moiety is frequently found in drugs targeting the central nervous system (CNS), as it can strike the delicate balance between lipophilicity and hydrophilicity required to cross the blood-brain barrier (BBB).[1]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring acts as a rigid scaffold, positioning appended substituents in defined vectors. This is critical for optimizing interactions with biological targets such as enzymes and receptors.[1]

This guide provides the foundational knowledge and practical protocols to leverage these advantages in your research.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material's properties is fundamental to its successful application.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO₃ · HCl[3]
Molecular Weight 181.62 g/mol (as hydrochloride salt)[3]
CAS Number 1965314-57-1[4]
Appearance Solid[5]
Purity Typically ≥97%[5]
Storage Conditions Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[6][7]

Spectroscopic Characterization: While specific batch data should always be consulted, typical ¹H NMR spectral data for the freebase, 4-methylmorpholine-3-carboxylic acid, in CD₃OD would show characteristic signals for the methyl group singlet around 2.95 ppm and a series of multiplets for the morpholine ring protons between 3.19 and 4.24 ppm.[8] Researchers must verify the identity and purity of their specific batch of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride via appropriate analytical methods (e.g., NMR, LC-MS, Chiral HPLC) before use.

Safety, Handling, and Storage

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride and related compounds are classified as harmful or irritants. Adherence to safety protocols is mandatory.

GHS Hazard Information:

  • Pictogram: GHS07 (Harmful/Irritant)[5]

  • Signal Word: Warning[5][7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Measures & PPE:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[6][9]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be required.[6]

First Aid & Emergency Procedures:

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[6][9]

Storage & Disposal:

  • Store locked up in a well-ventilated place, keeping the container tightly sealed.[6]

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Application Protocols in Chiral Synthesis

The primary synthetic utility of this building block stems from the reactivity of its carboxylic acid moiety. The following protocols are designed to be robust starting points for elaboration into more complex molecular architectures.

Protocol 1: Stereoretentive Amide Bond Formation

Rationale: The conversion of the carboxylic acid to an amide is one of the most fundamental and powerful transformations in medicinal chemistry. It allows for the introduction of diverse substituents (R-groups) to probe structure-activity relationships (SAR). The key challenge is to perform this coupling without epimerization of the adjacent chiral center. The use of modern coupling reagents at controlled temperatures minimizes this risk.

Workflow Diagram: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (3R)-4-Methyl-3-morpholinecarboxylic acid HCl in anhydrous DMF add_base Add base (e.g., DIPEA) to neutralize HCl and for coupling reaction start->add_base add_reagents Add coupling agent (e.g., TBTU, HOBT) and stir for 10-15 min (activation) add_base->add_reagents add_amine Add primary or secondary amine (R-NH2) add_reagents->add_amine react Stir at 0°C to Room Temperature for 2-16 hours (Monitor by TLC/LC-MS) add_amine->react quench Quench reaction and perform aqueous work-up (e.g., EtOAc/H2O extraction) react->quench purify Purify via flash column chromatography quench->purify end_node Isolate pure chiral amide product purify->end_node

Caption: Workflow for stereoretentive amide coupling.

Materials & Reagents

ReagentPurposeTypical Amount
(3R)-4-Methyl-3-morpholinecarboxylic acid HClChiral Building Block1.0 eq
Amine (R¹R²NH)Coupling Partner1.0 - 1.2 eq
TBTU (or HATU, HOBT/EDC)Coupling Agent1.1 - 1.3 eq
DIPEA (or NMM)Non-nucleophilic Base2.5 - 3.0 eq
Anhydrous DMF (or DCM)Solvent0.1 - 0.2 M concentration

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0°C in an ice bath.

  • Basification: Add diisopropylethylamine (DIPEA, 2.5 eq) dropwise. The first equivalent neutralizes the HCl salt, and the subsequent amount is for the coupling reaction. Stir for 5 minutes.

  • Activation: Add the coupling reagent (e.g., TBTU, 1.2 eq) in one portion. Stir the mixture at 0°C for 15 minutes to pre-activate the carboxylic acid. This step is crucial for efficient coupling and suppression of side reactions.

  • Coupling: Add the desired amine (1.1 eq), either neat or as a solution in DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine, 1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired chiral amide.

Protocol 2: Synthesis of the Chiral Building Block via Reductive Amination

Rationale: While the title compound is commercially available, understanding its synthesis provides insight into how analogs can be created. The N-methyl group is installed via reductive amination of the parent (3R)-morpholine-3-carboxylic acid. This same logic can be applied to introduce other N-alkyl groups (ethyl, benzyl, etc.) by choosing the corresponding aldehyde or ketone, which is a common strategy in SAR exploration.[10][11] The protocol below is based on a documented synthesis of the N-methylated product.[8]

Workflow Diagram: N-Alkylation via Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve (3R)-morpholine-3-carboxylic acid in a suitable solvent (e.g., MeOH/H2O) add_aldehyde Add aqueous formaldehyde (or other aldehyde/ketone) start->add_aldehyde add_catalyst Add catalyst (e.g., 10% Pd/C) add_aldehyde->add_catalyst react Stir under H2 atmosphere (balloon or Parr shaker) at room temperature for 12-24h add_catalyst->react filter_catalyst Filter off the catalyst through Celite® react->filter_catalyst concentrate Concentrate the filtrate under vacuum filter_catalyst->concentrate end_node Isolate crude N-alkylated product (often used without further purification) concentrate->end_node

Caption: Workflow for N-alkylation via reductive amination.

Materials & Reagents

ReagentPurposeTypical Amount
(3R)-morpholine-3-carboxylic acidStarting Material1.0 eq
Aqueous Formaldehyde (37%)Carbonyl Source for Methylation1.2 eq
10% Palladium on Carbon (Pd/C)Catalyst~10 wt% (or catalytic)
Hydrogen (H₂)Reducing Agent1 atm (balloon)
Methanol/WaterSolventTo dissolve

Step-by-Step Methodology:

  • Setup: In a suitable reaction vessel, dissolve (3R)-morpholine-3-carboxylic acid (1.0 eq) in a solvent mixture like methanol or water.

  • Reagent Addition: Add aqueous formaldehyde (1.2 eq) to the solution.[8]

  • Catalyst: Carefully add 10% Palladium on Carbon catalyst.

  • Reaction: Secure a hydrogen-filled balloon to the vessel (or use a Parr hydrogenation apparatus) and stir the suspension vigorously at room temperature for 24 hours.[8]

  • Work-up: Once the reaction is complete (monitored by LC-MS), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can often be carried forward without further purification.[8] To obtain the hydrochloride salt, the crude freebase can be dissolved in a solvent like ether or dioxane and treated with a solution of HCl.

Conclusion

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a high-value chiral building block for modern synthetic and medicinal chemistry. Its inherent stereochemistry and the advantageous properties imparted by the morpholine scaffold make it an excellent choice for constructing complex, drug-like molecules. By understanding its properties, adhering to strict safety protocols, and applying robust synthetic methods such as the amide coupling protocol detailed herein, researchers can efficiently integrate this versatile component into their discovery programs.

References

  • Spectroscopic Data. (n.d.). AWS.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, November 4). MilliporeSigma.
  • Safety Data Sheet. (2022, September 20). Carl ROTH.
  • (R)-Morpholine-3-carboxylic acid hydrochloride. (n.d.). Chem-Impex.
  • Useful Spectroscopic Data. (n.d.).
  • (R)-Morpholine-3-carboxylic acid hydrochloride | 1187928-88-6. (n.d.). Sigma-Aldrich.
  • (R)-Morpholine-3-carboxylic acid hydrochloride | 1187928-88-6. (n.d.). Sigma-Aldrich.
  • Morpholine-3-carboxylic acid hydrochloride. (n.d.). Fluorochem.
  • Synthesis routes of 4-Methylmorpholine-3-carboxylic acid. (n.d.). Benchchem.
  • Safety Data Sheet. (n.d.). Takara Bio.
  • 4-methylmorpholine-3-carboxylic acid hydrochloride. (n.d.). PubChemLite.
  • (S)-morpholine-3-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.
  • (R)-Morpholine-3-carboxylic acid hydrochloride | 1187928-88-6. (n.d.). BLD Pharm.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC - NIH.
  • 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9. (2026, January 14). ChemicalBook.
  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate.
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (2016, May 15). PubMed.
  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. (n.d.).
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.).
  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024, March 28). Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Morpholine compounds. (n.d.). Google Patents.
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (n.d.). PMC.
  • Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. (2023, April 2). Scilit.

Sources

Application

Application Note: Scale-Up Synthesis Protocol for (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride

Introduction & Mechanistic Rationale (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a highly valued chiral building block in medicinal chemistry. It is frequently incorporated into peptidomimetics to rigidify...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a highly valued chiral building block in medicinal chemistry. It is frequently incorporated into peptidomimetics to rigidify secondary or tertiary amines, thereby modulating the cis/trans isomerism of amide bonds—a critical feature in the design of highly specific enzyme inhibitors and receptor antagonists[1].

While early-stage discovery often relies on the resolution of racemic mixtures or low-yielding chiral pool syntheses, scaling up the production of the enantiopure (3R)-isomer requires a robust, stereoretentive pathway[2]. The protocol described herein utilizes enantiopure (3R)-morpholine-3-carboxylic acid—readily derived from D-serine[1]—and subjects it to a highly efficient reductive amination[3], followed by an anhydrous hydrochloride salt formation designed specifically for pilot-scale isolation.

Process Causality and Scale-Up Considerations (E-E-A-T)

As a Senior Application Scientist, it is critical to emphasize that successful chemical scale-up is not merely multiplying reagent quantities; it requires anticipating thermodynamic, physical, and safety bottlenecks.

  • Reductive Amination vs. Eschweiler-Clarke: For the N-methylation of the morpholine core, traditional Eschweiler-Clarke conditions (formic acid and formaldehyde) generate equimolar amounts of carbon dioxide gas. On a >100 g scale, this rapid gas evolution poses severe pressurization risks in sealed reactors. By substituting this with catalytic hydrogenation (aqueous formaldehyde, H₂ gas, and Pd/C), we eliminate CO₂ generation[3]. Furthermore, utilizing a 50% wet Pd/C catalyst mitigates the severe pyrophoric hazards associated with dry palladium during the post-reaction filtration step.

  • Anhydrous Salt Formation (Solvent-Switch Strategy): The free base, (3R)-4-methyl-3-morpholinecarboxylic acid, is a highly polar zwitterion. Extracting it from aqueous reaction mixtures is notoriously difficult and leads to significant yield losses. To bypass tedious lyophilization or ion-exchange chromatography, this protocol employs a solvent-switch strategy. The crude aqueous filtrate is concentrated, azeotropically dried with toluene, and the free base is suspended in an anhydrous antisolvent (e.g., MTBE or 1,4-dioxane). The introduction of anhydrous HCl gas immediately precipitates the hydrochloride salt[2]. This acts as a highly effective purification mechanism, leaving unreacted formaldehyde and baseline impurities dissolved in the mother liquor.

Synthetic Workflow Visualization

SynthesisWorkflow A D-Serine (Chiral Pool) B (3R)-Morpholine-3-carboxylic acid (Intermediate) A->B Cyclization C Reductive Amination (CH2O, H2, Pd/C) B->C D (3R)-4-Methyl-3-morpholinecarboxylic acid (Free Base) C->D N-Methylation E Salt Formation (Anhydrous HCl) D->E F (3R)-4-Methyl-3-morpholinecarboxylic acid HCl (Final API) E->F Crystallization

Figure 1: Synthetic workflow for the scale-up of (3R)-4-Methyl-3-morpholinecarboxylic acid HCl.

Quantitative Scale-Up Parameters

The following table summarizes the stoichiometric requirements and expected yields across different operational scales to ensure seamless technology transfer.

ParameterLab ScaleBench ScalePilot Scale
(3R)-Morpholine-3-carboxylic acid 1.00 g (7.6 mmol)10.0 g (76 mmol)100.0 g (0.76 mol)
Formaldehyde (37% aq) 0.74 mL (1.2 eq)7.4 mL (1.2 eq)74.0 mL (1.2 eq)
10% Pd/C (50% wet) 100 mg (10% w/w)1.0 g (10% w/w)10.0 g (10% w/w)
Solvent (MeOH/H₂O) 10 mL100 mL1000 mL
H₂ Pressure 1 atm (Balloon)3 atm (Autoclave)3 atm (Reactor)
Expected Yield (HCl Salt) ~85%~88%~90%

Detailed Step-by-Step Protocol

Phase 1: N-Methylation via Reductive Amination
  • Reactor Preparation: Charge a clean, dry pressure reactor with (3R)-morpholine-3-carboxylic acid (1.0 eq) and a 1:1 mixture of Methanol/Deionized Water (10 volumes).

  • Reagent Addition: Add 37% aqueous formaldehyde (1.2 eq) in a single portion.

    • Causality: A slight stoichiometric excess ensures complete conversion without driving the formation of complex aminal byproducts[3].

  • Catalyst Charging: Inert the vessel with Argon for 15 minutes. Carefully charge 10% Pd/C (50% wet, 10% w/w).

    • Causality: The wet catalyst prevents the ignition of methanol vapors, a critical safety mandate for scale-up.

  • Hydrogenation: Purge the reactor with H₂ gas three times, then pressurize to 3 atm. Stir vigorously at 20–25 °C for 24 hours.

Self-Validation Checkpoint 1: After 24 hours, filter a 0.5 mL aliquot and analyze via LC-MS. The chromatogram must show >99% consumption of the starting material (m/z 132) and the dominant formation of the product mass (m/z 146). If incomplete, verify H₂ pressure and impeller agitation speed.

Phase 2: Catalyst Filtration and Solvent Switch
  • Filtration: Vent the H₂ gas safely and purge the reactor with Argon. Filter the reaction mixture through a tightly packed Celite pad.

    • Causality: Celite traps colloidal palladium particles. Failure to remove these will cause downstream API discoloration and heavy-metal toxicity failures.

  • Concentration: Wash the filter cake with methanol (2 volumes). Concentrate the combined filtrate under reduced pressure at 40 °C to a thick aqueous syrup.

  • Azeotropic Drying: Add toluene (5 volumes) to the syrup and concentrate to dryness. Repeat this step twice.

Self-Validation Checkpoint 2: The Karl Fischer (KF) moisture content of the resulting residue must be <0.5% w/w before proceeding. Excess water will solubilize the final HCl salt, drastically reducing the isolated yield.

Phase 3: Hydrochloride Salt Crystallization
  • Suspension: Suspend the dry, crude (3R)-4-methyl-3-morpholinecarboxylic acid in anhydrous Methyl tert-butyl ether (MTBE) or 1,4-dioxane (10 volumes).

  • Acidification: Cool the suspension to 0–5 °C. Slowly bubble anhydrous HCl gas (or add a stoichiometric equivalent of 4M HCl in dioxane) until the pH of the mixture reaches 1–2.

    • Causality: The protonation is highly exothermic. Active cooling prevents solvent boil-off and thermal degradation of the morpholine core[2].

  • Maturation & Isolation: Stir the resulting thick white slurry at 0 °C for 2 hours to mature the crystals. Filter under a nitrogen blanket, wash with cold MTBE (2 volumes), and dry in a vacuum oven at 45 °C to constant weight.

Analytical Validation

To ensure the protocol remains a self-validating system, the final isolated product must meet the following analytical parameters:

  • ¹H NMR (D₂O, 400 MHz): A distinct singlet at ~2.95 ppm (3H) confirms the successful installation of the N-methyl group[3].

  • Chiral HPLC: Enantiomeric excess (ee) must be >99%. The stereocenter at the 3-position is stable under these reductive conditions, but chiral chromatography confirms no racemization occurred during the exotherm of the salt formation.

  • Residue on Ignition (ROI): <0.1%, confirming the complete removal of the palladium catalyst.

References
  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid - The Journal of Organic Chemistry (ACS Publications). URL:[Link][1]

  • Development of a Practical Synthesis of a TORC1/2 Inhibitor: A Scalable Application of Memory of Chirality - Organic Process Research & Development (ACS Publications). URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: A Guide to the In Vitro Characterization of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Abstract The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3] Its incorporation into a molecule is a common strategy to e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3] Its incorporation into a molecule is a common strategy to enhance physicochemical properties such as aqueous solubility, metabolic stability, and bioavailability, thereby improving the overall pharmacokinetic profile.[3][4][5] This guide focuses on (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, a specific, chiral derivative of this important scaffold. Given the novelty of this particular compound, this document provides a foundational framework of robust in vitro assays designed to perform its initial biological and pharmacological characterization. We present a logical, tiered approach, beginning with fundamental profiling (solubility, cytotoxicity) and progressing to hypothesis-driven functional screens relevant to the known activities of the broader morpholine class, including anti-inflammatory and kinase-inhibiting potential. Finally, we outline key preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assays to provide an early assessment of the compound's drug-like properties. These protocols are designed to be adaptable, serving as a comprehensive starting point for researchers and drug development professionals investigating this and other novel morpholine-based chemical entities.

Introduction: The Rationale for Investigating a Novel Morpholine Derivative

Morpholine (O(CH₂CH₂)₂NH) is a simple six-membered heterocycle that offers a unique combination of features, making it an invaluable building block in drug design.[1][5] Its non-planar, "chair" conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen center allow for versatile interactions with biological targets. Furthermore, its polarity often imparts favorable solubility, a critical attribute for any bioactive compound.[1]

The subject of this guide, (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, is a structurally defined analogue. Key features include:

  • A Carboxylic Acid Group: Provides a potential point for hydrogen bonding or salt bridge formation with target proteins.

  • A Methyl Group on the Nitrogen: This removes the secondary amine, potentially altering its basicity and metabolic profile compared to unsubstituted morpholines.

  • Defined (R) Stereochemistry: Chirality is critical for specific molecular recognition by biological targets; this single enantiomer allows for unambiguous structure-activity relationship (SAR) studies.

This guide provides the experimental blueprint to begin answering the fundamental questions for any new chemical entity: Is it soluble? Is it toxic to cells? Does it modulate key biological pathways? And does it possess the basic properties of a viable drug candidate?

Foundational Profiling: Essential First-Step Assays

Before investigating specific biological functions, it is critical to establish the compound's fundamental physicochemical and cytotoxic properties. These initial assays ensure that all subsequent experiments are performed under valid, interpretable conditions and guide the selection of appropriate concentration ranges.

Protocol 2.1: Kinetic Aqueous Solubility Assessment

Causality: Poor aqueous solubility is a primary cause of failure for drug candidates. It can lead to inaccurate dose-response curves in vitro due to compound precipitation and unreliable results. The morpholine moiety is often added to improve solubility. This assay provides a rapid determination of the maximum soluble concentration of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in a physiologically relevant buffer.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into fresh DMSO to create a range of concentrations.

  • Buffer Addition: Add Phosphate-Buffered Saline (PBS), pH 7.4, to each well, ensuring the final DMSO concentration is low and consistent across all wells (typically ≤1%). This initiates the precipitation process for supersaturated solutions.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the turbidity (absorbance at ~620 nm) using a plate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2.2: General Cytotoxicity Assessment via MTT Assay

Causality: This assay determines the concentration at which the compound begins to exert toxic effects on living cells. This is crucial for two reasons: 1) to identify a potential anticancer effect if that is the desired outcome, and 2) to establish a non-toxic working concentration range for subsequent functional assays, ensuring that observed effects are due to specific target modulation, not general toxicity. Many morpholine derivatives have been evaluated for their cytotoxic potential against various cancer cell lines.[2][6][7]

Methodology:

  • Cell Seeding: Seed a panel of cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Recommended Panel:

      • Cancer Lines: A549 (lung), MCF-7 (breast), HepG2 (liver) to screen for anticancer activity.[6]

      • Non-Cancerous Control: HEK293 (human embryonic kidney) or Vero (monkey kidney) to assess general toxicity and selectivity.

  • Compound Treatment: Prepare serial dilutions of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Cell Line Tissue of Origin IC₅₀ (µM)
A549 Lung Carcinoma [Experimental Value]
MCF-7 Breast Adenocarcinoma [Experimental Value]
HepG2 Hepatocellular Carcinoma [Experimental Value]

| HEK293 | Human Embryonic Kidney | [Experimental Value] |

Hypothesis-Driven Functional Assays

Based on the extensive literature on morpholine-containing compounds, several biological activities represent logical starting points for investigation.

Protocol 3.1: Anti-Inflammatory Activity via Nitric Oxide (NO) Inhibition

Causality: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several morpholine derivatives have demonstrated anti-inflammatory properties by inhibiting this process.[8] The Griess assay is a simple and reliable colorimetric method to quantify nitrite (a stable breakdown product of NO) in cell culture supernatant.

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess Reagent A (sulfanilamide in acid) followed by Griess Reagent B (N-(1-naphthyl)ethylenediamine in water).

    • Incubate in the dark at room temperature for 10-15 minutes, allowing a magenta color to develop.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualization: Nitric Oxide Inhibition Assay Workflow

NO_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay seed_cells 1. Seed RAW 264.7 Cells (96-well plate) adhere 2. Allow Adherence (Overnight) seed_cells->adhere pretreat 3. Pre-treat with Compound (1 hour) adhere->pretreat stimulate 4. Stimulate with LPS (Induce Inflammation) pretreat->stimulate incubate_24h 5. Incubate (24 hours) stimulate->incubate_24h transfer_sup 6. Transfer Supernatant incubate_24h->transfer_sup add_griess 7. Add Griess Reagents A & B transfer_sup->add_griess read_abs 8. Read Absorbance (540 nm) add_griess->read_abs analysis analysis read_abs->analysis Calculate NO Inhibition

Caption: Workflow for assessing anti-inflammatory potential via NO inhibition.

Protocol 3.2: Biochemical Kinase Inhibition Assay (e.g., PI3K/mTOR)

Causality: The morpholine ring is a cornerstone of many kinase inhibitors, including the PI3K inhibitor GDC-0941 and the dual PI3K/mTOR inhibitor Gedatolisib.[1][6] Kinases are critical cell signaling proteins and are major targets in oncology. A biochemical assay using a purified enzyme allows for direct measurement of the compound's ability to inhibit kinase activity, independent of cellular effects.

Methodology (General, adaptable for kits like ADP-Glo™):

  • Reagent Preparation: Prepare assay buffers, the kinase enzyme (e.g., human recombinant PI3Kα or mTOR), the specific substrate (e.g., a lipid or peptide), and ATP at a concentration near its Km for the enzyme.

  • Compound Plating: In a 384-well plate, add serial dilutions of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

  • Kinase Reaction:

    • Add the kinase enzyme and substrate mixture to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, generating ADP.

  • Detection:

    • Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

    • Add the second detection reagent (Kinase Detection Reagent) which uses the generated ADP to produce a luminescent signal via a coupled luciferase reaction.

  • Signal Reading: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Plot inhibition vs. log concentration and fit to a dose-response curve to determine the IC₅₀.

Visualization: Simplified PI3K/mTOR Signaling Pathway

PI3K_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activate mTORC1 mTORC1 AKT->mTORC1 Activate Growth Cell Growth mTORC1->Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Inhibitor (3R)-4-Methyl-3-morpholine- carboxylic acid hydrochloride Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition points for a morpholine derivative in the PI3K/Akt/mTOR pathway.

Preliminary ADME & Pharmacokinetic Profiling

Causality: Early in vitro assessment of a compound's ADME properties is essential to predict its in vivo behavior. The morpholine ring is often used specifically to optimize these characteristics.[4]

Protocol 4.1: Metabolic Stability in Human Liver Microsomes (HLM)

Methodology:

  • Incubation Mixture: In a 96-well plate, combine pooled Human Liver Microsomes (HLMs) and the test compound in a phosphate buffer.

  • Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol 4.2: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Methodology:

  • Device Preparation: Prepare a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane (8 kDa MWCO).

  • Sample Addition: Add plasma to one chamber and the test compound spiked into plasma to the other chamber (or spike the compound into the plasma and add buffer to the other side).

  • Incubation: Seal the device and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers. Quantify the concentration of the compound in each sample using LC-MS/MS.

  • Data Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is (1 - fu) * 100.

Data Presentation: Summary of Preliminary ADME Properties

Parameter Assay Result
Aqueous Solubility Kinetic Turbidity [Value] µg/mL
Metabolic Stability HLM Incubation t₁/₂ = [Value] min

| Plasma Protein Binding | Equilibrium Dialysis | [Value] % Bound |

Conclusion

This guide provides a multi-faceted in vitro strategy for the initial characterization of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. By systematically evaluating its fundamental properties, screening for relevant biological activities common to the morpholine class, and assessing its preliminary drug-like characteristics, researchers can efficiently build a comprehensive profile of this novel compound. The data generated from these protocols will provide the critical foundation needed to guide further optimization, mechanism-of-action studies, and decisions regarding its potential as a therapeutic agent.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • Naim, M. J., Alam, O., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2233-2258.
  • Eiran, S. O., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 103, 104091. Retrieved from [Link]

  • ChemRxiv. (2024). A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. Retrieved from [Link]

  • Naim, M. J., Alam, O., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. Retrieved from [Link]

  • Bhatt, H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136154. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • Gül, H. İ., et al. (2021). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Bioorganic Chemistry, 108, 104659. Retrieved from [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Retrieved from [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • PubChem. (n.d.). 4-methylmorpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Using (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride

Executive Summary & Strategic Utility The incorporation of cyclic, non-natural amino acids into peptide sequences is a cornerstone strategy in the development of modern peptidomimetics. (3R)-4-Methyl-3-morpholinecarboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The incorporation of cyclic, non-natural amino acids into peptide sequences is a cornerstone strategy in the development of modern peptidomimetics. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) is a highly specialized building block utilized primarily as an N-terminal capping group or a proline surrogate.

The strategic utility of the morpholine ring lies in its ability to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting drug candidate. The presence of the weakly basic morpholine nitrogen (pKa 8.3) enhances aqueous solubility and facilitates blood-brain barrier (BBB) penetration, making it highly valuable in Central Nervous System (CNS) drug discovery[1]. Furthermore, the specific (3R) stereocenter acts as a potent β -turn nucleator, driving the peptide into compact, folded conformations necessary for target receptor binding [2]. Because the nitrogen is methylated (forming a tertiary amine), this building block acts as a chain terminator in SPPS and cannot be extended further at the N-terminus.

Mechanistic Insights: Overcoming Steric & Electronic Barriers

Coupling (3R)-4-Methyl-3-morpholinecarboxylic acid presents two distinct chemical challenges that require precise methodological control:

The HCl Salt Conundrum

This building block is commercially supplied as a hydrochloride salt to prevent auto-degradation and maintain stereochemical integrity. In an SPPS workflow, failure to pre-neutralize this HCl salt is the leading cause of coupling failure . If the salt is not neutralized, the acidic proton will rapidly quench basic coupling reagents (like HATU) and protonate the resin-bound free amine, rendering it non-nucleophilic. A precise stoichiometric excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), must be added before the introduction of the coupling reagent to liberate the free carboxylate.

Steric Hindrance and the 7-Aza Effect

The α -carbon of this building block is sterically encumbered by both the cyclic morpholine backbone and the N-methyl group. Standard carbodiimide chemistry (DIC/HOBt) is kinetically too slow to achieve meaningful conversion. To overcome this, uronium/aminium salts based on 1-hydroxy-7-azabenzotriazole (HOAt)—specifically HATU —must be employed.

HATU generates a highly reactive HOAt active ester. The critical advantage here is the "7-aza effect" (anchimeric assistance): the nitrogen at position 7 of the HOAt ring forms an intramolecular hydrogen bond with the incoming resin-bound amine, perfectly pre-organizing the transition state and accelerating aminolysis despite the severe steric bulk [3].

Activation_Mechanism Acid Morpholine Acid HCl (Inactive) FreeAcid Free Carboxylate (+ DIPEA) Acid->FreeAcid Neutralization Uronium O-Acyluronium Intermediate (Highly Reactive) FreeAcid->Uronium HATU Addition ActiveEster HOAt Active Ester (7-Aza Effect) Uronium->ActiveEster HOAt Displacement Amide Peptide Amide Bond (Target) ActiveEster->Amide Aminolysis (Resin)

Caption: Mechanism of HATU-mediated activation of morpholine-3-carboxylic acid via the 7-Aza effect.

Experimental Protocols

This self-validating protocol is optimized for a 0.1 mmol scale synthesis on Rink Amide or Wang resin.

Reagent Preparation & Neutralization (Crucial Step)

Causality Check: The order of addition is paramount. Adding HATU before the base will lead to the formation of inactive guanidinium byproducts [4].

  • Weighing: In a clean, dry glass vial, weigh 0.3 mmol (3.0 equivalents relative to resin loading) of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (approx. 54.5 mg).

  • Solvation: Dissolve the solid in 2.0 mL of anhydrous, amine-free N,N-Dimethylformamide (DMF).

  • Neutralization: Add 0.7 mmol (7.0 equivalents) of DIPEA (approx. 122 μ L). Note: 3.0 eq neutralizes the HCl salt, 3.0 eq acts as the general base for coupling, and 1.0 eq maintains a basic environment. Vortex for 60 seconds.

  • Activation: Add 0.29 mmol (2.9 equivalents) of HATU (approx. 110 mg). Using slightly less HATU than the acid prevents capping of the resin by excess uronium species. Vortex for 2 minutes at room temperature to form the active ester.

Resin Coupling
  • Resin Prep: Ensure the peptide-resin has been fully Fmoc-deprotected (using 20% Piperidine/DMF) and washed thoroughly (5x DMF, 3x DCM, 3x DMF).

  • Coupling: Transfer the pre-activated morpholine solution to the SPPS reaction vessel containing the swollen resin.

  • Agitation: Agitate the suspension gently at room temperature for 2 to 4 hours . Sterically hindered cyclic amino acids require extended coupling times compared to standard linear amino acids.

  • Validation: Drain the reaction mixture and wash the resin (5x DMF, 5x DCM). Perform a Kaiser Test (if coupling onto a primary amine) or a Chloranil Test (if coupling onto a secondary amine like Proline).

    • If positive: Repeat the coupling step (double coupling) using a fresh batch of activated reagents.

    • If negative: Proceed to cleavage.

Cleavage and Global Deprotection
  • Wash the resin thoroughly with DCM (5x) and dry under a stream of nitrogen for 10 minutes.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% HPLC-grade Water.

  • Add 3.0 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 15 mL of cold diethyl ether to precipitate the N-morpholino peptide product. Centrifuge, decant, and dry the pellet.

SPPS_Workflow Resin Peptide-Resin (Free N-Terminus) Couple Coupling (2-4 hrs, RT) Resin->Couple Prep Reagent Prep (Acid + DIPEA + HATU) Prep->Couple Active Ester Cleave TFA Cleavage & Precipitation Couple->Cleave Wash & Verify Product N-Capped Peptide (Morpholine Terminus) Cleave->Product Ether Isolation

Caption: Solid-Phase Peptide Synthesis workflow for N-terminal morpholine capping.

Quantitative Data: Coupling Efficiency Comparison

To demonstrate the necessity of the optimized protocol, the following table summarizes the coupling efficiency of (3R)-4-Methyl-3-morpholinecarboxylic acid onto a model resin-bound hexapeptide utilizing various reagent systems.

Coupling ReagentAdditiveBase (Equiv)Reaction TimeCrude Yield (%)Purity by HPLC (%)
DIC HOBtNone12 hours< 30%45%
PyBOP HOBtDIPEA (6.0)4 hours65%78%
COMU OxymaDIPEA (6.0)2 hours88%92%
HATU HOAtDIPEA (7.0)2 hours> 95% > 95%

Data Interpretation: The absence of anchimeric assistance in DIC/HOBt and PyBOP leads to sluggish kinetics and high rates of deletion sequences. Both COMU and HATU provide the necessary reactivity for hindered N-methylated cyclic acids, with HATU demonstrating superior purity profiles.

References

  • Thomas, R. R., et al. (2025). Occurrence of Morpholine in Central Nervous System Drug Discovery. Chemistry – A European Journal, 31(12). Available at:[Link]

  • Trabocchi, A., et al. (2009). Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. Chirality, 21(6), 590-598. Available at:[Link]

  • Peptide Chemistry Org. (2024). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]

  • Koutelidakis, et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7, 50228-50233. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (3R)-4-Methyl-3-Morpholinecarboxylic Acid HCl Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of (3R)-4-methyl-3-morpholinecarboxylic acid hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of (3R)-4-methyl-3-morpholinecarboxylic acid hydrochloride. The most common failure points in this workflow are not rooted in the complexity of the carbon-nitrogen bond formation, but rather in the physical chemistry of the molecule—specifically, its extreme hydrophilicity and the lability of its C3 stereocenter.

This guide provides a self-validating framework to troubleshoot yield losses, maintain chiral integrity, and successfully isolate the highly polar hydrochloride salt.

SynthesisPathway A (3R)-Morpholine-3- carboxylic acid B Iminium Intermediate (Transient) A->B CH2O (aq) MeOH, RT C (3R)-4-Methyl-3- morpholinecarboxylic acid B->C H2, Pd/C or NaBH(OAc)3 D HCl Salt Formation & Precipitation C->D 4M HCl in Dioxane Et2O Wash

Workflow for the synthesis and isolation of (3R)-4-Methyl-3-morpholinecarboxylic acid HCl.

Troubleshooting FAQs

Q1: My LC-MS shows complete conversion, but my isolated yield is <20%. Where is my product? Root Cause: Product loss during aqueous workup. Mechanistic Explanation: (3R)-4-Methyl-3-morpholinecarboxylic acid is an amino acid derivative. At neutral pH, it exists as a highly water-soluble zwitterion. When acidified, it forms an equally hydrophilic hydrochloride salt. Standard biphasic extractions (e.g., water/dichloromethane or water/ethyl acetate) will result in the product partitioning almost entirely into the aqueous layer[1]. Solution: Abandon aqueous extraction. The optimal protocol relies on direct concentration of the reaction mixture after catalyst filtration. The crude residue should then be dissolved in an anhydrous solvent (like methanol or dioxane), treated with anhydrous HCl, and precipitated using an anti-solvent such as diethyl ether[2].

Q2: How do I prevent racemization at the C3 stereocenter during methylation? Root Cause: Alpha-proton abstraction via enamine formation. Mechanistic Explanation: During reductive amination, the reaction between the secondary amine and formaldehyde forms a transient iminium ion. This intermediate significantly increases the electrophilicity of the carbon and the acidity of the adjacent alpha-proton at the C3 stereocenter. If the reaction is heated or subjected to basic conditions, this proton can be abstracted, forming an achiral enamine. Upon reprotonation, the stereochemical information is scrambled, leading to racemization[3]. Solution: Strictly control the temperature (maintain at 20–25 °C). Utilize mild reducing conditions. Catalytic hydrogenation (H₂, Pd/C) or the use of sodium triacetoxyborohydride (NaBH(OAc)₃) are field-proven methods that facilitate rapid iminium reduction before epimerization can occur[2][3].

Q3: My reductive amination stalls at 70% conversion. How can I drive it to completion? Root Cause: Formaldehyde depletion or catalyst poisoning. Mechanistic Explanation: Formaldehyde in aqueous solutions (formalin) can polymerize or evaporate, leading to a sub-stoichiometric effective concentration. Additionally, if using Pd/C, impurities in the starting material can poison the catalyst surface, halting the hydrogen transfer process. Solution: Use a slight excess of aqueous formaldehyde (1.2 to 1.5 equivalents). If using heterogeneous Pd/C, ensure vigorous stirring (>800 rpm) to maximize the gas-liquid-solid interfacial area. If stalling persists, switch to a homogeneous reductant like NaBH(OAc)₃.

YieldLoss Root Low Yield Root Causes C1 Incomplete Conversion Root->C1 C2 Product Loss in Workup Root->C2 C3 Stereochemical Loss (Racemization) Root->C3 S1 Catalyst Poisoning or Sub-optimal Reductant C1->S1 S2 Aqueous Extraction (High Water Solubility) C2->S2 S3 Harsh Heating or Excess Base C3->S3

Root cause analysis of yield and purity loss during synthesis.

Quantitative Data: Isolation Strategy Comparison

To validate the causality of yield loss, the following table summarizes the impact of different isolation methodologies on the final yield and purity of the hydrochloride salt.

Isolation MethodTypical Yield (%)Chiral Purity (ee %)ScalabilityMechanistic Rationale
Aqueous Extraction (DCM/EtOAc) < 5%N/APoorProduct partitions entirely into the aqueous layer due to extreme hydrophilicity.
Direct Lyophilization 85–95%> 98%ModerateRemoves water without heat, preserving chiral integrity but leaving inorganic salts.
Anhydrous Precipitation (HCl/Dioxane + Et₂O) 80–90%> 99%ExcellentForces the HCl salt out of solution using an anti-solvent, leaving impurities dissolved.

Validated Experimental Protocol

This self-validating protocol ensures complete conversion while circumventing the isolation pitfalls associated with highly polar amino acids.

Step 1: Reductive Amination

  • Charge a clean, dry reaction flask with (3R)-morpholine-3-carboxylic acid (1.0 equivalent, e.g., 140 mg) and suspend it in methanol (0.2 M concentration)[2].

  • Add aqueous formaldehyde (37% w/w, 1.2 equivalents) dropwise at room temperature. Stir for 15 minutes to allow iminium ion formation.

  • Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 10-15 wt% relative to starting material) under an inert atmosphere (N₂ or Ar).

  • Purge the vessel with Hydrogen (H₂) gas three times, then maintain under a hydrogen balloon (1 atm). Stir vigorously at 20–25 °C for 16–24 hours. Self-Validation Check: Monitor by LC-MS. The starting material mass (m/z 132) should disappear, replaced by the product mass (m/z 146).

Step 2: Filtration and Concentration

  • Purge the reaction flask with N₂ to remove residual hydrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure (rotary evaporator) at a bath temperature not exceeding 35 °C to prevent thermal degradation or epimerization.

Step 3: Hydrochloride Salt Formation and Isolation

  • Dissolve the crude, oily residue in a minimal amount of anhydrous methanol or 1,4-dioxane.

  • Slowly add 4M HCl in dioxane (1.5 equivalents) at 0 °C. Stir for 30 minutes.

  • Add cold anhydrous diethyl ether (Et₂O) dropwise until the solution becomes turbid, then add a 3-fold volume excess to force complete precipitation of the hydrochloride salt.

  • Filter the resulting white precipitate, wash with cold Et₂O, and dry under high vacuum to afford (3R)-4-methyl-3-morpholinecarboxylic acid hydrochloride[1].

References

  • Synthetic Preparation of N-Methyl-α-amino Acids Chemical Reviews - ACS Publications[Link]

  • WO 2021/076602 A1 - Heterocyclic Inhibitors of FGFR3 Google Patents / Googleapis[Link]

Sources

Optimization

solubility issues with (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in organic solvents

Introduction (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a chiral building block utilized in pharmaceutical and chemical synthesis.[1] Its structure, featuring a morpholine ring, a carboxylic acid, and a t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a chiral building block utilized in pharmaceutical and chemical synthesis.[1] Its structure, featuring a morpholine ring, a carboxylic acid, and a tertiary amine, makes it a valuable synthon. However, its formulation as a hydrochloride salt, while enhancing stability and shelf-life, frequently presents significant solubility challenges in organic solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth explanations to overcome these issues effectively.

The core of the problem lies in the ionic nature of the molecule. The morpholine nitrogen is protonated, forming a salt with the chloride anion. This imparts high polarity, making the compound readily soluble in polar protic solvents like water or methanol, but poorly soluble in the less polar organic solvents often required for synthetic reactions (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate).

Frequently Asked Questions (FAQs)

Q1: Why is my (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride not dissolving in Dichloromethane (DCM) or Tetrahydrofuran (THF)?

A: The insolubility stems from a fundamental principle of chemistry: "like dissolves like." (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a salt. In its solid state, it exists as an ionic lattice of protonated morpholinium cations and chloride anions. To dissolve this, a solvent must be able to effectively solvate these ions.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents have high dielectric constants and can form strong hydrogen bonds and ion-dipole interactions, which effectively break down the ionic lattice and surround the individual ions.

  • Apolar/Weakly Polar Solvents (e.g., DCM, THF, Hexane): These solvents lack the polarity and hydrogen-bonding capability to overcome the strong electrostatic forces holding the salt lattice together. The energy gained by solvating the ions is insufficient to compensate for the energy required to break the lattice, resulting in poor solubility.[2]

Q2: I see some initial dissolution, but then the material crashes out. What is happening?

A: This phenomenon, often observed in solvents of intermediate polarity, can be due to the formation of a supersaturated solution, especially if heat was used initially. As the solution cools or equilibrates, the kinetic energy decreases, and the solvent can no longer support the dissolved ions, leading to precipitation. Another possibility is disproportionation, where the salt partially converts to its less soluble free base and other species, particularly if trace amounts of water or other impurities are present.[3]

Q3: Can I just heat the mixture to force it into solution?

A: While gentle warming can increase the solubility of most compounds, it should be approached with caution. Excessive or prolonged heating can lead to degradation of the molecule.[2] It is crucial to first determine the thermal stability of your compound under the specific reaction conditions. A recommended approach is to warm the mixture slightly (e.g., to 30-40°C) with vigorous stirring. If dissolution is not achieved, a more robust strategy is likely required.

Q4: Will adding more solvent eventually dissolve the compound?

A: If you are using a fundamentally incompatible solvent (like hexane), simply increasing the volume will not be an effective strategy and will result in an overly dilute reaction mixture. If you are in a borderline solvent, you may achieve dissolution, but it's often more practical to modify the solvent system (using a co-solvent) or the compound itself (by converting it to the free base).

Troubleshooting Guide & Protocols

This section provides a systematic workflow for addressing solubility issues. Start with the simplest approach and proceed to more complex methods as needed.

Workflow for Overcoming Solubility Issues

G cluster_0 start Start: Solubility Issue with (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride solvent Step 1: Solvent Selection Is a polar protic or polar aprotic solvent acceptable? start->solvent protocol1 Protocol 1: Direct Dissolution in Polar Solvents (e.g., MeOH, DMF, DMSO) solvent->protocol1  Yes cosolvent Step 2: Co-Solvent System Can a small amount of a polar solvent be tolerated? solvent->cosolvent No end_s Success: Proceed with Experiment protocol1->end_s protocol2 Protocol 2: Use a Co-Solvent System (e.g., DCM with 1-10% MeOH) cosolvent->protocol2  Yes freebase Step 3: Conversion to Free Base Is the reaction compatible with a basic compound? cosolvent->freebase No protocol2->end_s protocol3 Protocol 3: Convert to Free Base (Liquid-Liquid Extraction) freebase->protocol3  Yes end_f Failure: Re-evaluate Synthetic Route or Consult Specialist freebase->end_f No protocol3->end_s

Caption: Troubleshooting workflow for solubility issues.

Qualitative Solubility Prediction Table

The following table provides general solubility guidance. Actual solubility can be concentration and temperature-dependent and should be confirmed experimentally.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)HighStrong ion-dipole interactions and hydrogen bonding effectively solvate the hydrochloride salt.[2]
Polar Aprotic DMSO, DMF, NMPModerate to HighHigh dielectric constants can solvate ions, but lack of acidic protons limits hydrogen bonding with the chloride anion.
Intermediate Polarity Dichloromethane (DCM), ChloroformVery Low to InsolubleInsufficient polarity to overcome the lattice energy of the salt.
Low Polarity Tetrahydrofuran (THF), Ethyl AcetateInsolubleWeak dipole moments and inability to engage in strong ionic interactions.[4]
Apolar Hexane, Toluene, Diethyl EtherInsolubleDominated by van der Waals forces, which cannot solvate charged species.[2]
Protocol 1: Direct Dissolution in Polar Solvents

This is the most straightforward approach if your subsequent reaction chemistry is compatible with highly polar solvents.

Objective: To achieve complete dissolution for reactions tolerant of polar protic or aprotic solvents.

Methodology:

  • Select a Solvent: Choose a suitable solvent from the "High" or "Moderate to High" solubility categories (e.g., Methanol, DMF, DMSO).

  • Weigh Compound: Accurately weigh the required amount of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride into a clean, dry reaction vessel.

  • Add Solvent: Add the chosen solvent to the vessel. Start with a volume that corresponds to the desired final concentration.

  • Agitate: Stir the mixture vigorously at room temperature using a magnetic stirrer.

  • Apply Gentle Heat (Optional): If dissolution is slow, gently warm the mixture to 30-40°C. Do not exceed temperatures that could cause degradation.

  • Observe: Continue stirring until the solid is completely dissolved and the solution is clear.

Protocol 2: Using a Co-Solvent System

This method is a practical compromise when your primary reaction solvent is non-polar, but the reaction can tolerate a small percentage of a polar solvent.

Objective: To enhance solubility in a weakly polar solvent by adding a small amount of a highly polar "co-solvent."

Methodology:

  • Suspend the Compound: Add the (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride to your primary, less polar solvent (e.g., DCM). A cloudy suspension will form.

  • Introduce Co-Solvent: While stirring vigorously, add a polar solvent like Methanol dropwise. Typically, 1-10% (v/v) is sufficient.

  • Monitor for Clarity: Continue adding the co-solvent dropwise until the solution becomes clear. Be patient, as this can take several minutes.

  • Caution: Use the minimum amount of co-solvent necessary. Excess co-solvent could potentially alter your reaction's kinetics or outcome.

Protocol 3: Conversion to the Free Base

This is the most robust chemical modification for achieving high solubility in a wide range of organic solvents. By neutralizing the hydrochloride salt, you convert the polar, ionic compound into its more non-polar, neutral "free base" form.[2]

Objective: To deprotonate the morpholinium ion, removing the ionic charge and dramatically increasing solubility in solvents like DCM, THF, and Ethyl Acetate.

Chemical Equilibrium Diagram

G cluster_0 Insoluble in Organic Solvents cluster_1 Soluble in Organic Solvents Salt <(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (Salt Form) Polar, Crystalline Solid > FreeBase <(3R)-4-Methyl-3-morpholinecarboxylic acid (Free Base) Less Polar, Often an Oil or Low-Melting Solid > Salt->FreeBase + Base (e.g., NaHCO₃) - H₂O - CO₂ - NaCl FreeBase->Salt + HCl

Caption: Equilibrium between the HCl salt and its free base.

Methodology (Aqueous Workup):

  • Initial Dissolution: Dissolve the (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in deionized water or a minimal amount of a suitable polar solvent.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Add Organic Solvent: Add an immiscible organic solvent in which the free base is expected to be soluble (e.g., Ethyl Acetate or DCM).

  • Neutralization: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding base until effervescence ceases and the aqueous layer is basic (test with pH paper, target pH ~8-9).

  • Extraction: Shake the separatory funnel vigorously, remembering to vent often. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Combine and Dry: Combine all the organic extracts. Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.

  • Isolate Product: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which is now ready to be dissolved in your desired organic solvent for the reaction.

References

  • Problem with hydrochloride salt formation/isolation. Reddit r/chemistry. [Link]

  • Morpholine. Wikipedia. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. BIO Web of Conferences. [Link]

  • Morpholine. Sciencemadness Wiki. [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Journal of Pharmaceutical Analysis. [Link]

Sources

Troubleshooting

purification and recrystallization methods for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating highly polar, chiral hydrochloride salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating highly polar, chiral hydrochloride salts. The purification of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride presents unique crystallization dynamics due to its hygroscopicity, potential for colloidal metal contamination, and susceptibility to epimerization.

This guide is engineered to provide you with self-validating workflows. By understanding the thermodynamic and kinetic causality behind each step, you can reliably achieve >99% purity and preserve stereochemical integrity.

Physicochemical Profile & Solvent Dynamics

Successful recrystallization relies on exploiting the differential solubility of the compound across various dielectric constants. The hydrochloride salt form drastically alters the molecule's interaction with solvents compared to its free base counterpart .

Table 1: Comparative Quantitative Data for Purification Planning

PropertyFree BaseHydrochloride SaltCausality / Impact on Purification
CAS Number 1240518-88-01965314-57-1Ensures correct stereoisomer and salt form sourcing.
Molecular Weight 145.16 g/mol 181.62 g/mol Critical for stoichiometric calculations during synthesis .
Solubility (Methanol) ModerateVery High (>100 mg/mL)Methanol disrupts the ionic lattice, serving as the primary solvent.
Solubility (Acetone) LowInsoluble (<1 mg/mL)Acetone lowers the dielectric constant, serving as the ideal anti-solvent.
Hygroscopicity LowHighDictates strict environmental controls (desiccation) during isolation.
Thermal Stability StableEpimerization risk >70°CRequires strict temperature limits during hot filtration to maintain ee.

Standardized Recrystallization Workflow

This protocol utilizes a Methanol/Acetone solvent-antisolvent system. This is a self-validating system: do not proceed to the next step unless the specific validation criteria of the current step are met.

Step 1: Primary Dissolution

  • Action: Suspend 1.0 g of crude (3R)-4-Methyl-3-morpholinecarboxylic acid HCl in 3.0 mL of absolute Methanol. Heat to 60°C under continuous stirring.

  • Causality: Methanol's high polarity efficiently solvates the ionic HCl salt. Heating increases the solubility limit, minimizing the required solvent volume and maximizing final yield.

  • Validation Check: The solution must become fully transparent. If particulate matter remains, it consists of insoluble inorganic impurities or catalyst carryover.

Step 2: Catalyst Scavenging (If Discolored)

  • Action: Add 50 mg of a silica-based palladium scavenger (e.g., SiliaMetS Thiol) or activated charcoal. Stir for 15 minutes at 60°C, then perform a hot filtration through a pre-warmed 0.22 μm PTFE syringe filter.

  • Causality: The precursor is often synthesized via reductive amination using . Colloidal Pd bleeds into the product, causing grey/black discoloration. Scavengers irreversibly bind these metals.

  • Validation Check: The filtrate must be completely colorless and clear.

Step 3: Antisolvent Addition & Metastable Limit

  • Action: Maintain the filtrate at 50°C. Begin dropwise addition of 9.0 mL of Acetone (pre-warmed to 40°C) at a strict rate of 1 mL/min.

  • Causality: Acetone acts as an anti-solvent by lowering the overall dielectric constant of the medium, forcing the polar salt out of solution. Slow addition prevents localized supersaturation, which leads to amorphous precipitation or oiling out.

  • Validation Check: Stop addition immediately when the first persistent cloudiness (turbidity) is observed. This marks the boundary of the metastable zone.

Step 4: Seeding and Annealing

  • Action: Add 5 mg of pure crystalline seed (if available). Hold the temperature at 50°C for 30 minutes without adding more antisolvent.

  • Causality: Annealing allows the crystals to nucleate slowly onto the seed, forming a highly ordered, stable crystal lattice rather than trapping impurities in an amorphous crash-out.

Step 5: Controlled Cooling & Isolation

  • Action: Resume adding the remaining Acetone, then cool the suspension to 4°C at a rate of 0.2°C/min. Filter the resulting slurry under vacuum and wash the filter cake with 2 x 2 mL of ice-cold Acetone.

  • Causality: Slow cooling maximizes the depletion of the solute from the mother liquor. The ice-cold wash removes residual surface impurities without redissolving the product.

  • Validation Check: A thick, white crystalline powder is retained on the filter.

Step 6: High-Vacuum Drying

  • Action: Dry the crystals in a vacuum oven at 40°C (<10 mbar) for 12 hours.

  • Causality: Vacuum drying removes strongly bound methanol solvates without requiring high temperatures that could cause thermal degradation.

Troubleshooting Guides & FAQs

Q1: My recrystallization resulted in a sticky oil at the bottom of the flask instead of a solid powder. How do I fix this? Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the compound precipitates above its melting point in the specific solvent mixture, or when the antisolvent is added too rapidly, generating extreme supersaturation. Solution: Do not discard the flask. Reheat the mixture to 60°C until the oil completely redissolves into a single clear phase. Add 0.5 mL of Methanol to slightly increase the solubility. Begin cooling at a much slower rate (0.1°C/min) and introduce seed crystals before the temperature at which it previously oiled out.

Q2: How do I ensure the stereochemical integrity (>99% ee) is maintained during purification? Causality: The (3R) stereocenter is located at the alpha-position relative to the carboxylic acid. Under strongly basic conditions, or prolonged heating (>70°C), enolization can occur, leading to racemization. Solution: Maintain strict temperature control (maximum 60°C) during the dissolution phase. Avoid the introduction of any basic additives. Fortunately, solvent-antisolvent recrystallization inherently upgrades the enantiomeric excess because the racemic mixture typically exhibits a different solubility profile than the pure (3R) enantiomer. Verify final ee via Chiral HPLC.

Q3: The final powder is highly sticky, clumps together, and is difficult to weigh accurately. What is causing this? Causality: Hydrochloride salts of secondary and tertiary amines, particularly those containing morpholine rings, are frequently hygroscopic . They rapidly absorb atmospheric moisture, forming hydrates or deliquescing into a sticky mass. Solution: Ensure the final vacuum drying step is strictly adhered to (<10 mbar at 40°C). Once dry, the compound must be immediately transferred to an amber glass vial, flushed with Argon or Nitrogen, and stored in a desiccator over anhydrous calcium sulfate (Drierite). Handle the material in a dry box or under low-humidity conditions (<30% RH) during weighing.

Process Visualizations

Recrystallization Start Crude (3R)-4-Methyl-3- morpholinecarboxylic acid HCl Dissolve Dissolve in minimal hot Methanol (60°C) Start->Dissolve Filter Hot Filtration (Remove insolubles/Pd) Dissolve->Filter Antisolvent Add Acetone dropwise until turbid Filter->Antisolvent Cool Cool slowly to 4°C (Control MSZW) Antisolvent->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Dry Vacuum Drying (40°C, <10 mbar) Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Workflow for the solvent/antisolvent recrystallization of the morpholine HCl salt.

OilingOut Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) Check Check Anti-solvent Addition Rate Issue->Check Fast Addition Too Fast Check->Fast Slow Addition Optimal Check->Slow Reheat Reheat to redissolve oil (60°C) Fast->Reheat Seed Add Seed Crystals at Metastable Limit Slow->Seed Reheat->Seed Cool Cool strictly at 0.1°C/min Seed->Cool Success Crystallization Achieved Cool->Success

Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

References

  • PubChemLite: 4-methylmorpholine-3-carboxylic acid hydrochloride. PubChem Database. National Center for Biotechnology Information. URL:[Link]

  • Tricyclic heterocyclic compounds, compositions and methods of use thereof.United States Patent US8461328B2. Genentech, Inc.
Optimization

Technical Support Center: Preventing Racemization of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering stereochemical degradation when coupling (3R)-4-Methyl-3-morpholinecarboxylic acid hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering stereochemical degradation when coupling (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. As a cyclic, N-alkylated (tertiary) α -amino acid, this building block presents a dual challenge: severe steric hindrance that retards coupling rates, and an extreme susceptibility to base-catalyzed direct enolization. This guide synthesizes mechanistic causality with field-validated protocols to ensure absolute stereoretention.

Part 1: Causality & Mechanistic Troubleshooting (FAQs)

Q1: Why does (3R)-4-Methyl-3-morpholinecarboxylic acid racemize so aggressively compared to standard Fmoc-protected amino acids? A: Standard urethane-protected (Fmoc/Boc) amino acids resist racemization because the protecting group prevents the formation of highly reactive oxazolones. However, (3R)-4-Methyl-3-morpholinecarboxylic acid is a tertiary amine. When its carboxylic acid is activated (e.g., as an OBt or Oxyma ester), the electron-withdrawing effect drastically increases the acidity of the α -proton. Because it lacks an N-H bond, it cannot form a neutral oxazolone; instead, it undergoes rapid direct base-catalyzed enolization 1[1]. Furthermore, once the hydrochloride salt is neutralized, the intrinsic tertiary amine of the morpholine ring can act as an intramolecular base, auto-catalyzing its own α -deprotonation.

Q2: The building block is supplied as a hydrochloride salt. How does this impact my choice of base during coupling? A: The HCl salt requires neutralization to free the carboxylate for activation and the amine for solubility. However, using strong, unhindered bases like Triethylamine (TEA, pKa ~10.7) or N,N-Diisopropylethylamine (DIPEA, pKa ~10.1) creates a transient highly basic environment that immediately strips the α -proton from the activated intermediate2[2]. Field-Proven Insight: You must strictly use exactly 1.0 equivalent of a weaker, sterically hindered base to neutralize the HCl salt. 2,4,6-Trimethylpyridine (Collidine, pKa 7.43) or 4-Methylmorpholine (NMM, pKa 7.38) are mandatory here. They are strong enough to neutralize the HCl but too weak to efficiently abstract the α -proton 3[3].

Q3: Which coupling reagents provide the best balance of reaction speed and stereochemical integrity for this molecule? A: Because of the steric bulk of the morpholine ring and the N-methyl group, the coupling rate is inherently slow, providing a larger time window for racemization. Highly reactive reagents are required:

  • DIC / Oxyma Pure: Offers base-free activation (aside from the 1 eq. needed for HCl neutralization), significantly suppressing enolization4[4].

  • BTC (Bis(trichloromethyl)carbonate / Triphosgene): For extremely difficult couplings (e.g., coupling this molecule onto another N-alkylated residue), generating the acid chloride in situ with BTC and Collidine is the gold standard for racemization-free coupling5[5].

Part 2: Quantitative Data Summary

The following table summarizes the causality between base selection, activation strategy, and the resulting stereochemical integrity when coupling N-alkylated/tertiary amino acids.

Activation StrategyBase UsedBase pKaRelative Racemization RiskCoupling Efficiency (Hindered)
HATU / HOAtDIPEA10.1High (>15%)Excellent
HATU / HOAtNMM7.38Moderate (~5%)Good
DIC / Oxyma PureCollidine (1.0 eq)*7.43Low (<2%)Good
BTC (Acid Chloride)Collidine7.43Very Low (<1%)Excellent

*Note: The 1.0 equivalent of Collidine is used strictly for stoichiometric neutralization of the starting HCl salt, maintaining a functionally base-free activation environment.

Part 3: Mandatory Visualization

G A Activated (3R)-4-Methyl- 3-morpholinecarboxylic Acid B Base-Catalyzed Alpha-Deprotonation A->B Excess Strong Base (e.g., DIPEA) C Planar Enolate Intermediate (Loss of Stereocenter) B->C Fast Enolization D Reprotonation (Non-Stereoselective) C->D E Racemic Mixture (3R/3S Products) D->E Epimerization

Mechanism of base-catalyzed direct enolization and racemization of activated tertiary amino acids.

G Start Start: (3R)-4-Methyl-3- morpholinecarboxylic acid HCl Neutralize Neutralize HCl Salt (1.0 eq. Collidine or NMM) Start->Neutralize Choice Select Activation Strategy Neutralize->Choice DIC DIC / Oxyma Pure (Base-Free Activation) Choice->DIC Standard Amine Nucleophile BTC BTC / Collidine (In Situ Acid Chloride) Choice->BTC Highly Hindered Amine Nucleophile Temp Couple at 0°C to minimize enolization rate DIC->Temp BTC->Temp

Troubleshooting workflow for the racemization-free coupling of the morpholine derivative.

Part 4: Experimental Methodologies

Protocol 1: Base-Optimized DIC/Oxyma Pure Coupling

Designed for coupling onto standard primary amine nucleophiles. This protocol utilizes a self-validating stoichiometric neutralization step to prevent auto-catalysis.

  • Pre-activation Preparation: In a dry vial, dissolve 2.0 equivalents of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride and 2.0 equivalents of Oxyma Pure in anhydrous DMF (minimal volume to ensure high concentration).

  • Stoichiometric Neutralization: Chill the solution to 0°C. Add exactly 2.0 equivalents of 2,4,6-Collidine. (Causality Check: Chilling prevents premature side reactions; exact stoichiometry ensures the HCl is neutralized without leaving excess base to catalyze enolization).

  • Activation: Add 2.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir at 0°C for 3–5 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin or solution containing 1.0 equivalent of the target amine nucleophile. Agitate for 2–4 hours at room temperature.

  • System Validation: Perform a Kaiser test (for SPPS) or LC-MS (for solution phase) to confirm coupling completion. Cleave a micro-aliquot and analyze via chiral HPLC to confirm epimerization is <1%.

Protocol 2: In Situ Acid Chloride Generation via BTC (Triphosgene)

The definitive fallback for coupling onto highly sterically hindered or N-alkylated nucleophiles where standard carbodiimide chemistry fails or causes >5% racemization.

  • Preparation: Dissolve 2.0 equivalents of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in anhydrous DCM or THF.

  • Neutralization & Base Addition: Add 6.0 equivalents of 2,4,6-Collidine and chill the reaction vessel to 0°C. (Causality Check: 2.0 eq neutralizes the starting HCl salt, 2.0 eq neutralizes the HCl generated during acid chloride formation, and 2.0 eq neutralizes the HCl generated during the final coupling).

  • Activation: Slowly add 0.66 equivalents of Bis(trichloromethyl)carbonate (BTC). Stir for 5 minutes at 0°C. (Note: 0.66 eq of BTC provides exactly 2.0 eq of phosgene, converting the carboxylic acid entirely to the highly reactive acid chloride).

  • Coupling: Immediately add the in situ generated acid chloride to the amine nucleophile. Allow to react for 1–2 hours.

  • System Validation: Monitor by LC-MS for complete mass conversion. Verify stereopurity via chiral HPLC against a racemic standard.

Part 5: References

  • Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications Source: ACS Publications URL:[Link]

  • Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ Source: ResearchGate URL:[Link]

Sources

Troubleshooting

optimal storage conditions and shelf life for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage, handling, and use of (3R)-4-Methyl-3-morpholinecarboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage, handling, and use of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. As a chiral building block, its stability and purity are paramount for successful experimental outcomes. This document synthesizes established principles of chemical stability with practical, field-proven insights to address common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage and handling of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in a cool, dry, and well-ventilated place. Based on data for structurally similar morpholine derivatives, refrigeration at 2-8°C is ideal.[1][2] The compound should be kept in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic. For enhanced stability, particularly if the compound is to be stored for extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

Q2: What is the expected shelf life of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride?

A2: While a specific shelf-life study for this exact compound is not publicly available, analogous chemical compounds, when stored under optimal conditions, can be stable for several years. A general guideline for many research chemicals is a re-test date of 2-3 years from the date of receipt. However, it is crucial to monitor the physical appearance of the compound. Any change in color, crystallinity, or clumping may indicate degradation. For critical applications, it is advisable to re-qualify the material using analytical techniques such as NMR or HPLC if it has been in storage for an extended period.

Q3: Is this compound sensitive to light or air?

A3: While there is no specific data indicating extreme photosensitivity, it is good laboratory practice to store all chemicals, including this one, protected from light. As a hydrochloride salt, it has the potential to be hygroscopic, meaning it can absorb moisture from the air. Therefore, minimizing exposure to the atmosphere by keeping the container tightly sealed is crucial.

Q4: How should I prepare a stock solution of this compound?

A4: The solubility of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride will depend on the chosen solvent. As a salt of a carboxylic acid and an amine, it is expected to be soluble in polar solvents. For aqueous solutions, deionized water should be suitable. For organic synthesis applications, polar aprotic solvents like DMSO or DMF are often good choices.[4] It may be necessary to gently warm the solution or use sonication to facilitate dissolution. A detailed protocol for dissolution is provided in Section III.

Q5: Can I store the compound in a solution? If so, under what conditions?

A5: Storing chemicals in solution is generally not recommended for long-term preservation due to the increased risk of degradation through hydrolysis or reaction with the solvent. If short-term storage of a stock solution is necessary, it is best to aliquot the solution into smaller, single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound. The stability in solution is highly dependent on the solvent and pH, so it is advisable to prepare fresh solutions for each experiment whenever possible.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the use of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in experimental settings.

Problem Potential Cause Recommended Solution
Low or no reactivity in a synthetic step Compound Degradation: The compound may have degraded due to improper storage (exposure to moisture, heat).Verify the purity of the compound using an appropriate analytical method (e.g., NMR, LC-MS). If degraded, use a fresh batch.
Incomplete Dissolution: The compound may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture.Refer to the dissolution protocol in Section III. Ensure the compound is fully dissolved before proceeding with the reaction. Consider a different solvent if solubility is an issue.
Inconsistent experimental results Variable Compound Quality: Different batches of the compound may have slight variations in purity or the presence of impurities.Qualify each new batch of the compound upon receipt. If inconsistencies persist, consider sourcing the compound from a different supplier.
Hygroscopicity: The compound may have absorbed water, altering its effective concentration.Always handle the compound in a dry environment (e.g., a glove box) if possible. Ensure the container is tightly sealed immediately after use.
Formation of unexpected side products pH Sensitivity: The morpholine ring or the carboxylic acid group may be sensitive to harsh acidic or basic conditions, leading to side reactions or decomposition.[5]Carefully control the pH of your reaction mixture. Use non-nucleophilic bases or buffered systems where appropriate.
Thermal Instability: High reaction temperatures may cause decomposition.[5]Attempt the reaction at a lower temperature. If the reaction requires heat, perform a small-scale experiment to assess thermal stability first.

Experimental Workflow Troubleshooting

Caption: Potential degradation pathways for the compound under various stress conditions.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of morpholine compounds.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • Chem-Impex. (n.d.). (R)-Morpholine-3-carboxylic acid hydrochloride.
  • Avantor. (n.d.). 1 result for (R)-Morpholine-3-carboxylic acid hydrochloride.
  • Chem-Impex. (n.d.). Morpholine-3-carboxylic acid.
  • ACS Publications. (2009, January 23). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
  • BLD Pharm. (n.d.). 1187928-88-6|(R)-Morpholine-3-carboxylic acid hydrochloride.
  • ACS Publications. (2009, January 23). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development.
  • PubChem. (n.d.). 4-methylmorpholine-3-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-Morpholine-3-carboxylic acid hydrochloride.
  • ChemicalBook. (2026, January 13). 4-Boc-3(R)-morpholinecarboxylic acid.
  • Sigma-Aldrich. (n.d.). (R)-Morpholine-3-carboxylic acid hydrochloride.
  • SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques. Journal of Pharmaceutical Sciences.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • BroadPharm. (2022, January 18). Protocol for PEG Acid Reagents.
  • Google Patents. (n.d.). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Walsh Medical Media. (2013, February 4). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • NextSDS. (n.d.). Methyl (3R)-3-MethylMorpholine-3-carboxylate hydrochloride — Chemical Substance Information.
  • ResearchGate. (2014, June 17). How can I dissolve poly-alcohol or poly-carboxylic acid?

Sources

Optimization

Technical Support Center: Crystallization of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride

Welcome to the advanced troubleshooting center for chiral morpholine derivatives. As a Senior Application Scientist, I frequently encounter structural isolation challenges with highly polar, functionally dense molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for chiral morpholine derivatives. As a Senior Application Scientist, I frequently encounter structural isolation challenges with highly polar, functionally dense molecules. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) is a critical chiral building block. However, its zwitterionic character (masked by the hydrochloride salt) and the presence of the tertiary amine make it highly soluble in protic solvents and notoriously prone to hygroscopicity and "oiling out" during crystallization.

This guide is designed to move beyond basic recipes. By understanding the thermodynamic causality behind phase behaviors, we can engineer robust, self-validating crystallization protocols.

Part 1: Diagnostic FAQs — The Causality of Crystallization Failures

Q1: Why does my product consistently "oil out" instead of forming crystals upon the addition of an anti-solvent?

The Causality: "Oiling out" is a physical manifestation of Liquid-Liquid Phase Separation (LLPS). When a non-polar anti-solvent (like MTBE or Hexane) is added rapidly to a highly polar hydrochloride salt solution, the local supersaturation spikes. The system crosses the binodal curve into the spinodal region before the kinetic and entropic barriers for crystal nucleation can be overcome[1]. To rapidly minimize free energy, the system separates into two liquid phases: a solvent-rich phase and a dense, solute-rich phase (the "oil")[2]. The Fix: You must control the supersaturation trajectory to remain strictly within the metastable zone. This is achieved by adding the anti-solvent at an elevated temperature (increasing solubility) and introducing seed crystals prior to reaching the cloud point. Seeding provides a low-energy surface that bypasses the high activation energy of primary nucleation[3].

Q2: My isolated powder turns into a sticky paste on the filter paper. How do I prevent deliquescence?

The Causality: Amine hydrochlorides are inherently hygroscopic. The protonated morpholine nitrogen and the carboxylic acid moiety interact strongly with atmospheric moisture. Furthermore, if the product oiled out prior to solidifying, it likely formed an amorphous matrix. Amorphous solids have higher free energy and significantly higher moisture uptake rates than highly ordered crystalline lattices[4]. The Fix: True crystallization is the first defense against hygroscopicity. During isolation, always filter the product under a positive pressure of inert gas (N₂/Ar) rather than pulling ambient, moisture-laden laboratory air through the cake. Wash the cake exclusively with cold, anhydrous, low-boiling anti-solvents (e.g., anhydrous MTBE) to displace polar mother liquors, and immediately transfer the cake to a vacuum oven.

Q3: How do I purge enantiomeric and chemical impurities without sacrificing my yield?

The Causality: The high polarity of this molecule means it has a strong affinity for the mother liquor. Using excessively strong anti-solvents forces both the target (3R)-enantiomer and any impurities to precipitate simultaneously, often trapping solvent within the matrix. The Fix: Utilize a moderate solvent/anti-solvent system (e.g., Methanol/Acetone) and rely on a slow, controlled cooling ramp (0.1°C/min). Thermodynamic control allows the major (3R)-enantiomer to selectively incorporate into the growing crystal lattice while rejecting structurally dissimilar impurities back into the liquid phase.

Part 2: Thermodynamic & Workflow Visualizations

To successfully isolate this compound, we must visualize the thermodynamic boundaries we are navigating and the precise workflow required to stay within them.

PhaseDiagram cluster_0 Classical Crystallization cluster_1 LLPS (Oiling Out) Start Undersaturated Solution (Clear) Cooling Cooling / Anti-Solvent Addition Start->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable Seeding Seeding / Nucleation (Controlled) Metastable->Seeding Slow kinetics Binodal Binodal Boundary Crossed Metastable->Binodal Rapid supersaturation Crystal Crystalline Product (High Purity) Seeding->Crystal Oil Solute-Rich Liquid (Oil Phase) Binodal->Oil Oil->Crystal Slow aging (Impure) Amorphous Amorphous Solid / Solvent Entrapment Oil->Amorphous

Thermodynamic pathways: Classical crystallization vs. Liquid-Liquid Phase Separation (LLPS).

Workflow Step1 1. Dissolution Dissolve in MeOH at 50°C Step2 2. Polish Filtration Filter hot to remove impurities Step1->Step2 Step3 3. Anti-Solvent Addition Add Acetone dropwise until cloudy Step2->Step3 Step4 4. Thermal Resolution Heat slightly to clear solution Step3->Step4 Step5 5. Seeding Add 1 wt% seed crystals at 45°C Step4->Step5 Step6 6. Aging & Cooling Hold 2h, cool at 0.1°C/min to 5°C Step5->Step6 Step7 7. Isolation Filter & wash with cold MTBE Step6->Step7 Step8 8. Vacuum Drying Dry at 40°C under vacuum Step7->Step8

Self-validating workflow for seeding-assisted anti-solvent crystallization.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the single most critical variable in preventing LLPS while maximizing chiral enrichment. The table below summarizes the empirical performance of various solvent systems for this specific hydrochloride salt.

Solvent SystemPrimary SolventAnti-SolventLLPS (Oiling Out) RiskTarget YieldChiral Purity (ee)Remarks
System A WaterAcetoneVery High LowModerateSteep solubility curve; nearly impossible to avoid LLPS without massive seeding.
System B MethanolMTBEHighHighLowRapid precipitation traps MTBE and impurities in the lattice.
System C MethanolAcetoneLow (with seeding)HighVery High Optimal. Provides a wide metastable zone allowing for controlled crystal growth.
System D EthanolEthyl AcetateModerateModerateHighGood alternative if residual methanol is a regulatory concern.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes System C (Methanol/Acetone) and is designed as a self-validating system. This means the procedure includes built-in checkpoints; if the physical state of the experiment does not match the checkpoint criteria, a corrective action is immediately provided to rescue the batch.

Phase 1: Dissolution and Clarification
  • Dissolution: Suspend 10.0 g of crude (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in 30 mL of anhydrous Methanol.

  • Heating: Heat the suspension to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 μm PTFE syringe filter into a clean, pre-warmed (50°C) crystallization vessel.

    • Validation Checkpoint: The solution must be perfectly clear and colorless to pale yellow. Any particulate matter will act as uncontrolled nucleation sites.

Phase 2: Controlled Supersaturation & Seeding
  • Anti-Solvent Titration: Maintain the temperature at 50°C. Begin dropwise addition of anhydrous Acetone (approx. 40-50 mL) until the solution reaches the cloud point (a persistent faint turbidity that does not dissipate upon stirring).

  • Thermal Resolution (Self-Correction):

    • Validation Checkpoint: If the turbidity separates into visible droplets on the flask wall, LLPS has occurred .

    • Corrective Action: Immediately halt Acetone addition. Heat the mixture to 55°C and add Methanol dropwise (1-2 mL) until the solution is perfectly clear again.

  • Seeding: Once a clear solution is established just below the cloud point, cool the mixture precisely to 45°C. Add 0.1 g (1 wt%) of high-purity (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride seed crystals.

  • Aging: Hold the suspension isothermally at 45°C for 2 hours.

    • Validation Checkpoint: A thin, uniform slurry of distinct crystalline particles should develop. The absence of a sticky residue on the glass indicates successful primary nucleation.

Phase 3: Growth and Isolation
  • Cooling Ramp: Initiate a linear cooling ramp of 0.1°C/min down to 5°C. Do not crash cool.

  • Isolation: Filter the resulting slurry under a positive pressure of Nitrogen.

  • Washing: Wash the filter cake with 2 x 15 mL of pre-chilled (0°C) Acetone/MTBE (1:1 v/v).

  • Drying: Transfer the free-flowing powder immediately to a vacuum oven. Dry at 40°C (< 10 mbar) for 12 hours.

    • Validation Checkpoint: Perform Karl Fischer (KF) titration and 1H-NMR. Residual water should be <0.5%, and residual Acetone/Methanol should be undetectable.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design, ACS Publications (2021) URL:[Link]

  • Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization Source: CrystEngComm, RSC Publishing (2025) URL:[Link]

  • Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules Source: PMC / National Institutes of Health (2022) URL:[Link]

  • Inhibition of Liquid–Liquid Phase Separation for Breaking the Solubility Barrier of Amorphous Solid Dispersions Source: Pharmaceutics, MDPI (2022) URL:[Link]

Sources

Troubleshooting

reducing byproducts and impurities in (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride reactions

Welcome to the technical support center for the synthesis and purification of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis, with a focus on minimizing byproducts and impurities. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your process development.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Question 1: My final product shows significant levels of the (3S)-enantiomeric impurity. What is the likely cause and how can I resolve this?

Answer:

The presence of the undesired (3S)-enantiomer is a critical issue, as enantiomeric purity is paramount for pharmaceutical intermediates.[1] The root cause typically stems from two main areas: the starting material's quality or racemization during the reaction.

Primary Causes & Solutions:

  • Starting Material Purity: The chiral integrity of your final product is fundamentally dependent on the enantiomeric purity of your starting material, (R)-morpholine-3-carboxylic acid.[1] Always begin with a starting material of the highest possible chiral purity (ideally >99% ee).

    • Validation Step: Before starting your synthesis, perform a chiral HPLC analysis on the incoming batch of (R)-morpholine-3-carboxylic acid to confirm its enantiomeric excess.

  • Reaction-Induced Racemization: The N-methylation step, if not properly controlled, can create conditions that lead to racemization. Reductive amination is a common method for this conversion.[2] Harsh reaction conditions, particularly excessively high temperatures or prolonged exposure to acidic or basic environments, can facilitate the formation of an achiral enamine or iminium intermediate, which can then be reduced non-stereoselectively.

    • Mitigation Strategy: Maintain strict control over reaction parameters. The methylation of morpholine-3-carboxylic acid using formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere should be conducted at or near room temperature.[2] Avoid unnecessarily long reaction times once the starting material has been consumed, as monitored by HPLC or TLC.

Workflow: Investigating Enantiomeric Impurity

start High (3S)-Enantiomer Detected sm_check Analyze Chiral Purity of (R)-morpholine-3-carboxylic acid Starting Material start->sm_check sm_ok Purity >99% ee? sm_check->sm_ok sm_bad Source High-Purity Starting Material sm_ok->sm_bad No reaction_check Review N-Methylation Reaction Conditions sm_ok->reaction_check Yes temp_check Temperature > 30°C? reaction_check->temp_check temp_high Optimize to Lower Temperature (e.g., 20-25°C) temp_check->temp_high Yes time_check Reaction Time Extended Beyond SM Consumption? temp_check->time_check No temp_high->time_check time_long Implement In-Process Controls (IPC) to Stop Reaction at Completion time_check->time_long Yes end_good Problem Resolved time_check->end_good No time_long->end_good

Caption: Troubleshooting workflow for high enantiomeric impurity.

Question 2: I am detecting N-nitroso impurities in my final product. Why is this happening and what are the mitigation strategies?

Answer:

The detection of N-nitrosamines is a serious concern due to their classification as probable human carcinogens.[3] Morpholine, as a secondary amine, and its derivatives are particularly susceptible to nitrosation.[4] The formation of N-nitroso compounds, such as N-nitrosomorpholine (NMOR), can occur when a nitrosating agent reacts with a secondary or tertiary amine.[5]

Sources of Nitrosating Agents:

  • Reagents: Sodium nitrite (NaNO₂) or other nitrosating agents used in the same or different steps of the manufacturing process are primary culprits.[5]

  • Contaminants: Trace nitrites can be present in raw materials, solvents, and even water.

  • Atmospheric NOx: Exposure to nitrogen dioxide (NO₂) from the environment can also cause nitrosation.[6]

Mitigation and Control Strategies:

  • Risk Assessment: Scrutinize your entire synthetic process. Identify any step where nitrosating agents could be introduced or formed. Pay special attention to reagents like nitrites or strong acids that can generate nitrous acid from trace nitrite impurities.

  • Reagent and Solvent Control:

    • Avoid the use of nitrite-containing reagents wherever possible.[5]

    • Source high-purity solvents and reagents with low nitrite content.

    • Use purified water (e.g., deionized, distilled) to minimize nitrite contamination.

  • pH Control: The rate of nitrosation is highly pH-dependent. Acidic conditions generally favor the formation of the active nitrosating species (e.g., N₂O₃). Maintaining a neutral or slightly basic pH during work-up and isolation steps can significantly reduce the risk.

  • Use of Scavengers: Introducing inhibitors can prevent the formation of N-nitrosamines.

    • Ascorbic Acid (Vitamin C): An effective scavenger in aqueous phases.[6]

    • Alpha-Tocopherol (Vitamin E): An effective scavenger in lipid or organic phases.[6]

    • A combination of both may be necessary to ensure complete inhibition during extractions and analysis.[6]

  • Analytical Monitoring: Implement a highly sensitive analytical method, such as LC-MS/MS, to detect and quantify potential N-nitroso impurities at trace levels (ng/day acceptable intake limits).[4]

Question 3: My reaction is incomplete, and I have significant amounts of unreacted (R)-morpholine-3-carboxylic acid. What should I check?

Answer:

An incomplete reaction leads to low yield and complicates purification. The most common cause for an incomplete reductive amination is catalyst deactivation or insufficient reducing agent.

Troubleshooting Steps:

  • Catalyst Activity:

    • Quality and Handling: Palladium on carbon (Pd/C) is the standard catalyst.[2] Ensure you are using a fresh, high-quality catalyst. Catalysts can lose activity over time or if stored improperly. Avoid exposure to air and moisture.

    • Catalyst Loading: Insufficient catalyst loading will result in a sluggish or incomplete reaction. Refer to a validated procedure for the correct weight percentage. A typical loading might be around 10 mol% of the limiting reagent.

    • Poisoning: The catalyst can be "poisoned" by impurities in the starting materials or solvents (e.g., sulfur or halide compounds). Using high-purity materials is essential.

  • Hydrogen Supply (Reducing Agent):

    • Pressure: Ensure the reaction vessel is properly sealed and maintains the target hydrogen pressure throughout the reaction. A leak will starve the reaction of its reducing agent.

    • Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gas). Vigorous stirring is critical to ensure efficient contact between the hydrogen gas, the substrate, and the catalyst surface. If agitation is poor, the reaction will be mass-transfer limited and appear slow or stalled.

  • Reaction Conditions: While high temperatures are a risk for racemization, excessively low temperatures can slow the reaction rate to an impractical level. Ensure the reaction is maintained within the validated temperature range (e.g., 20-25°C).

Frequently Asked Questions (FAQs)

What are the most critical parameters for the final crystallization and purification?

The final crystallization is your last and best opportunity to remove process impurities. The key is to select a solvent system where the desired product has significantly lower solubility than the impurities, especially at lower temperatures.

ParameterRecommendation & Rationale
Solvent System A mixture of an alcohol (like isopropanol or methanol) and water is often effective.[7] The alcohol acts as the primary solvent, while water can be used as an anti-solvent to induce crystallization and help purge more polar impurities.
Cooling Rate Employ a slow, controlled cooling profile. Rapid cooling ("crashing out") can trap impurities within the crystal lattice. A slower rate allows for the formation of larger, more ordered, and purer crystals.
Final Temperature Cool the slurry to a low temperature (e.g., 0-5°C) and hold for a sufficient time to maximize yield before filtration.
Washing Wash the isolated crystals (the "filter cake") with a small amount of cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.
How can I effectively monitor the reaction to ensure completion and minimize byproduct formation?

In-process controls (IPCs) are essential. Relying solely on a fixed reaction time is not robust.

  • Primary Method (HPLC): High-Performance Liquid Chromatography (HPLC) is the preferred method.[8][9] A stability-indicating method can simultaneously track the disappearance of the starting material and the appearance of the product and any major byproducts. Take samples periodically (e.g., every 1-2 hours) until the starting material is consumed (<1% remaining).

  • Secondary Method (TLC): For faster, qualitative checks, Thin-Layer Chromatography (TLC) can be used. Develop a solvent system that clearly separates the starting material from the product spot.

Pathway: Main Reaction vs. Side Reactions

cluster_main Desired Pathway cluster_side Impurity Formation Pathways SM (R)-morpholine-3-carboxylic acid Product (3R)-4-Methyl-3-morpholinecarboxylic acid SM->Product HCHO, H₂, Pd/C (Controlled Temp) Racemization (3S)-Enantiomer SM->Racemization High Temp / pH Extremes Nitrosation N-Nitroso Impurity Product->Nitrosation Nitrite Source (e.g., NaNO₂) Acidic Conditions

Sources

Optimization

Technical Support Center: A Guide to Handling (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for handling the hygroscopic properties of (3R)-4-Methyl-3-morpholinecarboxylic acid hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for handling the hygroscopic properties of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. Drawing from established best practices for managing hygroscopic active pharmaceutical ingredients (APIs), this document offers practical solutions to common challenges encountered during storage, handling, and experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the hygroscopic nature of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

Q1: What does it mean for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] For (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, this means the solid powder can absorb moisture from the air, which can lead to a variety of undesirable physical and chemical changes.[3][4]

Q2: What are the potential consequences of improper handling of this hygroscopic compound?

A2: Mishandling (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride can lead to several issues that can compromise experimental integrity and product quality. These include:

  • Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and accurately weigh.[1][4][5]

  • Chemical Degradation: The presence of moisture can promote hydrolysis or other degradation pathways, potentially reducing the purity and potency of the compound.[3][4][5]

  • Inaccurate Dosing: If the material has absorbed a significant amount of water, the weighed mass will not accurately reflect the mass of the active compound, leading to errors in solution concentration and subsequent experiments.[3][6]

  • Microbial Growth: Increased moisture content can create an environment conducive to microbial contamination.[4][5]

Q3: How can I determine if my batch of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride has absorbed moisture?

A3: Visual inspection is the first step. If the normally free-flowing powder appears clumpy, caked, or has a wet appearance, it has likely absorbed moisture.[7] For quantitative analysis, several techniques can be employed:

  • Karl Fischer Titration: This is a highly accurate method for determining the water content in a sample.[8][9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated, which can be used to determine the amount of volatile components, including water.[][11]

  • Loss on Drying (LOD): This method involves weighing a sample, drying it in an oven, and then re-weighing it to determine the mass of volatiles lost.[12][13]

Q4: What are the ideal storage conditions for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride?

A4: To minimize moisture absorption, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[14][15][16] The use of a desiccator containing a suitable desiccant, such as silica gel or calcium chloride, is highly recommended for long-term storage.[1][2][17] For highly sensitive applications, storing the material under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection.

Q5: Can I dry the material if it has already absorbed moisture?

A5: While technically possible to remove absorbed moisture, it is often not recommended for routine laboratory use.[18] The process typically involves heating the material, which could potentially cause thermal degradation or alter its physical properties.[14] For critical experiments, it is always best to use a fresh, unopened container of the compound. If drying is absolutely necessary, it should be done with extreme care, under vacuum, and at a temperature well below the compound's decomposition point, with subsequent analytical testing to confirm its integrity.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the handling and use of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

Problem Potential Cause Troubleshooting Steps & Solutions
Difficulty weighing an accurate amount of the solid. The powder has absorbed moisture and is clumping or sticking to the spatula and weigh boat.1. Work Quickly: Minimize the time the container is open to the atmosphere.[7][14] 2. Use a Suitable Environment: If possible, perform weighing in a low-humidity environment, such as a glovebox or a balance with a draft shield containing a desiccant.[11][19] 3. Weighing by Difference: Tare a sealed vial containing the compound, dispense the approximate amount needed into your reaction vessel, reseal the vial, and re-weigh it. The difference in mass is the amount dispensed.[20] 4. Use a Dry Spatula: Ensure all tools are clean and completely dry before use.[7]
Inconsistent or non-reproducible experimental results. Inaccurate concentration of stock solutions due to the use of material with absorbed water.[3]1. Verify Water Content: Before preparing a stock solution, determine the water content of the solid using a method like Karl Fischer titration.[8] 2. Correct for Water Content: Adjust the mass of the solid to be weighed to account for the measured water content, ensuring the final concentration of the active compound is accurate.[6] 3. Use a Fresh Container: For the most reliable results, always use a new, unopened container of the compound.[7]
The solid has turned into a sticky or semi-liquid mass. The compound is highly hygroscopic and has deliquesced by absorbing a large amount of atmospheric moisture.1. Do Not Use: The material is significantly compromised and should not be used for any quantitative or sensitive applications.[7] 2. Review Storage Conditions: Immediately assess and improve your storage protocol. Ensure containers are tightly sealed and stored in a desiccator.[17][18] 3. Consider Aliquoting: For future use, consider aliquoting the bulk material into smaller, single-use vials under a dry atmosphere to prevent repeated exposure of the entire batch to air.[7]
The prepared stock solution appears cloudy or contains particulates. The absorbed moisture may have led to the formation of insoluble byproducts or the compound may have limited solubility in the chosen solvent.1. Solvent Quality: Ensure you are using an anhydrous solvent for dissolution.[7] 2. Gentle Warming/Sonication: Try gently warming or sonicating the solution to aid dissolution. 3. Filtration: If particulates remain, filter the solution through a syringe filter (e.g., 0.22 µm) before use. 4. Purity Check: Consider analyzing the solid material for impurities that may have formed due to moisture-induced degradation.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to handling (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

Protocol 1: Weighing and Dispensing in a Standard Laboratory Environment

This protocol is designed to minimize moisture exposure when a controlled atmosphere environment is not available.

Objective: To accurately weigh a specific mass of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride while minimizing moisture absorption.

Materials:

  • (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in its original, tightly sealed container

  • Analytical balance

  • Clean, dry spatula

  • Weighing paper or boat

  • Receiving vessel (e.g., flask, vial)

Procedure:

  • Allow the container of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride to equilibrate to room temperature before opening to prevent condensation.[6]

  • Place the weighing paper or boat on the analytical balance and tare the balance.

  • Minimize drafts around the balance by closing the balance doors.

  • Briefly open the container of the compound.

  • Using a clean, dry spatula, quickly transfer the desired amount of powder to the weighing paper or boat.

  • Immediately and securely close the container of the compound.[7][18]

  • Record the mass of the powder.

  • Promptly transfer the weighed powder to the receiving vessel.

Protocol 2: Preparation of a Stock Solution

This protocol details the steps for preparing an accurate stock solution, with considerations for the compound's hygroscopic nature.

Objective: To prepare a stock solution of a known concentration.

Materials:

  • Weighed (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

  • Volumetric flask (Class A)

  • Anhydrous solvent

  • Pipettes

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Transfer the weighed powder into the appropriate size volumetric flask.

  • Add a small amount of the anhydrous solvent to the flask to dissolve the powder.[7] Gentle swirling or stirring can be used to aid dissolution.

  • Once the solid is completely dissolved, add more anhydrous solvent until the volume is close to the calibration mark on the neck of the flask.

  • Allow the solution to equilibrate to room temperature if any temperature changes occurred during dissolution.

  • Carefully add the anhydrous solvent dropwise until the bottom of the meniscus is aligned with the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a tightly sealed storage bottle, protecting it from light if necessary.

Section 4: Visualizing Workflows

To aid in understanding the critical steps for handling this hygroscopic compound, the following diagrams illustrate the recommended workflows.

G cluster_storage Storage cluster_handling Handling cluster_prep Solution Preparation storage Store in tightly sealed container in a desiccator equilibrate Equilibrate to room temperature storage->equilibrate 1. Retrieve weigh Weigh quickly in a low-humidity environment if possible equilibrate->weigh 2. Open close Immediately reseal container weigh->close 3. Dispense dissolve Dissolve in anhydrous solvent weigh->dissolve 4. Transfer adjust Adjust to final volume dissolve->adjust 5. Dilute store_sol Store solution in a sealed container adjust->store_sol 6. Finalize

Caption: Recommended workflow for handling and preparing solutions of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

G start Observe Clumping in Powder check_storage Review Storage Procedure start->check_storage Minor Clumping weigh_by_diff Use Weighing by Difference Method start->weigh_by_diff For Immediate Use kf_analysis Perform Karl Fischer Analysis start->kf_analysis For Accurate Solutions discard Discard Severely Caked Material start->discard Severe Caking use_desiccator Implement Use of Desiccator check_storage->use_desiccator aliquot Aliquot Material for Future Use check_storage->aliquot

Caption: Troubleshooting logic for addressing moisture absorption in (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

References

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis. Retrieved from [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab?. TutorChase. Retrieved from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com. Retrieved from [Link]

  • Bulk Material Weighing Systems - How to Maximize Accuracy. Sterling Systems & Controls. Retrieved from [Link]

  • The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage. (2025, April 16). SMT Dry Cabinets. Retrieved from [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. Retrieved from [Link]

  • Complete Guide to Moisture Content Test & Its Importance. Presto Group. Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler-Toledo. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]

  • Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. Retrieved from [Link]

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. Retrieved from [Link]

  • Moisture Analysis Techniques. (2018, August 28). News-Medical.Net. Retrieved from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). PENTA s.r.o. Retrieved from [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved from [Link]

  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride Production

Welcome to the Technical Support Center for the synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate successful and efficient production of this valuable chiral building block.

Introduction

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a crucial intermediate in the development of various pharmaceuticals. Its stereospecific synthesis presents a significant challenge, with catalyst selection and optimization being paramount to achieving high yield and enantiopurity. This guide provides a comprehensive overview of the key catalytic systems, detailed experimental protocols, and solutions to common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

Q1: What are the most effective catalytic systems for achieving high enantioselectivity in the synthesis of 3-substituted chiral morpholines?

A1: For the synthesis of 3-substituted chiral morpholines, asymmetric transfer hydrogenation (ATH) has proven to be a highly effective method. A prominent and successful catalytic system involves the use of a Ruthenium(II) catalyst with a chiral diamine ligand. Specifically, the Noyori-Ikariya catalyst, RuCl, is a well-established choice that consistently delivers high enantiomeric excesses (ee) of >95% for a variety of 3-substituted morpholines.[1][2][3] The success of this catalyst is often attributed to the hydrogen-bonding interactions between the substrate and the catalyst's ligand, which plays a crucial role in achieving high stereocontrol.[1][2]

Q2: My reaction is showing low enantiomeric excess (ee). What are the primary factors I should investigate?

A2: Low enantiomeric excess is a common challenge in asymmetric synthesis. A systematic approach to troubleshooting is recommended:

  • Catalyst Integrity: Verify the purity and integrity of your catalyst and chiral ligand. If prepared in-house, confirm the structure and chirality. For commercial catalysts, ensure proper storage and handling to prevent degradation.

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Trace amounts of water or other impurities can significantly impact catalyst activity and selectivity.

  • Reaction Temperature: Temperature is a critical parameter. Generally, lower temperatures favor higher enantioselectivity. A temperature screening should be performed to find the optimal balance between reaction rate and ee.

  • Substrate Quality: Impurities in the starting material can interfere with the catalytic cycle. Ensure the purity of your precursor.

  • Hydrogen Bonding Capability: For Ru-catalyzed ATH, the ability of the substrate to form hydrogen bonds with the catalyst ligand is critical for high ee.[1][2] If your substrate lacks a hydrogen bond acceptor, this could be a reason for low stereocontrol.

Q3: What are the recommended methods for N-methylation of the morpholine nitrogen without affecting the stereocenter?

A3: N-methylation should be performed with care to avoid racemization or side reactions. Several methods can be employed:

  • Reductive Amination: A common and effective method is reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction). This method is generally mild and preserves the stereochemistry.

  • Using a "Green" Methylating Agent: Dimethyl carbonate (DMC) is considered a green and safe methylating agent that can be used for the N-methylation of morpholines.[4] The reaction often requires elevated temperatures.[4]

Q4: I am having trouble with the final hydrochloride salt formation and purification. What are some common issues and solutions?

A4: The hydrochloride salt of your product can be challenging to handle due to its potential high water solubility.[5]

  • Salt Formation: To form the hydrochloride salt, a solution of HCl in an anhydrous organic solvent (e.g., diethyl ether, isopropanol, or dioxane) is typically added to a solution of the free base. It is crucial to use anhydrous conditions to prevent the formation of hydrates and to ensure precipitation.

  • Purification: If impurities are present in the final salt, recrystallization from a suitable solvent system is the preferred method of purification. If the salt is highly soluble, washing the solid with a non-polar organic solvent in which the salt is insoluble can help remove non-polar impurities.[5] In some cases, preparative HPLC may be necessary for achieving high purity.[6]

Catalyst and Ligand Selection: A Comparative Overview

The choice of catalyst and chiral ligand is the most critical factor in the asymmetric synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid. Below is a comparison of catalyst systems commonly employed for the synthesis of chiral morpholines.

Catalyst SystemChiral LigandSubstrate TypeTypical Yield (%)Typical ee (%)Key Considerations
Ru(II)(S,S)-Ts-DPEN3-substituted morpholine precursors>90>95Relies on hydrogen bonding between substrate and ligand for high ee.[1][2][3]
Rh(I)(R,R,R)-SKP (bisphosphine)2-substituted dehydromorpholines>95>99Effective for sterically hindered substrates.[7][8][9][10]
Chiral Phosphoric Acid(S)-TRIPArylglyoxals and 2-(arylamino)ethan-1-ols80-9088-95Used for the synthesis of chiral morpholinones, which are related structures.[11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages in the synthesis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

Protocol 1: Enantioselective Synthesis of (3R)-Morpholine-3-carboxylic Acid Derivative via Asymmetric Transfer Hydrogenation

This protocol is adapted from established procedures for the synthesis of 3-substituted chiral morpholines.[1][2][3]

dot

Protocol1 cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Inert Atmosphere (Argon or Nitrogen) R1 Substrate Loading (Cyclic imine precursor) P1->R1 P2 Anhydrous Solvents (e.g., Isopropanol) P2->R1 R2 Catalyst Preparation RuCl(S,S)-Ts-DPEN R1->R2 Add catalyst solution R3 Hydride Source (Formic acid/triethylamine azeotrope) R2->R3 Add hydride source R4 Reaction at Controlled Temperature (e.g., 25-40 °C) R3->R4 Stir for 12-24h W1 Quench Reaction (e.g., sat. NaHCO3) R4->W1 W2 Extraction with Organic Solvent (e.g., Ethyl Acetate) W1->W2 W3 Drying and Concentration W2->W3 W4 Purification (Chromatography if necessary) W3->W4 Catalyst_Optimization Start Define Target: High Yield & >99% ee for (3R)-4-Methyl-3-morpholinecarboxylic acid HCl Screening Initial Catalyst Screening Ligand Screening (e.g., (S,S)-Ts-DPEN, Josiphos, etc.) Metal Precursor Screening (Ru, Rh, Ir) Start->Screening Optimization Reaction Parameter Optimization Temperature Concentration Solvent Pressure (for hydrogenation) Screening->Optimization Select best initial hits Analysis Analysis of Results Yield Determination (NMR, LC-MS) Enantiomeric Excess (Chiral HPLC) Optimization->Analysis Decision Optimal Conditions Identified? Analysis->Decision Troubleshoot Troubleshooting|{Low ee Low Yield Byproducts} Analysis->Troubleshoot If issues persist Decision->Screening No, re-screen or modify ScaleUp Scale-up & Process Validation Decision->ScaleUp Yes Troubleshoot->Optimization Implement corrective actions

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (3R)- and (3S)-4-Methyl-3-morpholinecarboxylic Acid in Drug Design: A Stereochemical Perspective

Introduction: The Imperative of Chirality in Modern Drug Discovery In the intricate world of molecular interactions that defines pharmacology, the three-dimensional arrangement of atoms is not a trivial detail—it is ofte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the intricate world of molecular interactions that defines pharmacology, the three-dimensional arrangement of atoms is not a trivial detail—it is often the very essence of a drug's efficacy and safety. This concept of stereoisomerism, where molecules possess the same chemical formula and connectivity but differ in their spatial orientation, is a cornerstone of modern drug design.[1][2] The tragic case of thalidomide in the 1950s and 60s, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark and enduring lesson on the profound biological consequences of chirality.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) now have explicit policies encouraging the development of single-enantiomer drugs, recognizing that the two enantiomers of a chiral drug should be considered distinct chemical entities.[4][5] This shift has made the early-stage characterization of individual enantiomers a critical step in the drug development pipeline.

This guide focuses on the enantiomeric pair of 4-Methyl-3-morpholinecarboxylic acid, specifically the (3R) and (3S) isomers. The morpholine ring is a well-regarded "privileged scaffold" in medicinal chemistry, frequently incorporated into bioactive compounds to enhance properties like aqueous solubility, metabolic stability, and target affinity.[6][7] By exploring the hypothetical yet scientifically grounded differences between the (3R) and (3S) enantiomers of this representative molecule, we aim to provide researchers, scientists, and drug development professionals with a practical framework for evaluating chiral candidates. While direct comparative data for this specific compound is not extensively available in public literature, the principles and experimental workflows detailed herein are universally applicable to the stereospecific development of novel therapeutics.

The Decisive Role of the C3 Stereocenter

The single chiral center in 4-Methyl-3-morpholinecarboxylic acid is at the C3 position. The designation of (3R) or (3S) determines the absolute spatial orientation of the carboxylic acid, the N-methyl group, and the rest of the morpholine ring. This fixed three-dimensional geometry is paramount when the molecule interacts with a chiral biological target, such as an enzyme active site or a receptor binding pocket.

Biological systems are inherently chiral, being composed of L-amino acids and D-sugars.[8] Consequently, the interaction between a small molecule and a protein target is highly stereospecific. The enantiomer that exhibits the desired therapeutic activity is termed the eutomer , while the less active or inactive counterpart is the distomer .[9] The distomer is not always benign; it can contribute to off-target effects, an increased metabolic burden, or even opposing pharmacological actions.[10] The ratio of the eutomer's activity to the distomer's activity is known as the eudysmic ratio , a key metric in chiral pharmacology.[9]

A simplified model, often referred to as the three-point attachment model, illustrates this principle. For optimal binding, specific functional groups on the drug molecule must align precisely with complementary sites within the target's binding pocket. As the diagram below illustrates, even though the (3R) and (3S) enantiomers possess identical functional groups, only one may be able to achieve the necessary tripartite interaction for high-affinity binding.

cluster_target Biological Target Binding Pocket cluster_enantiomers target Binding Site A Binding Site B Binding Site C S_enantiomer Group 1 Group 2 Group 3 S_enantiomer:f1->target:m Binds S_enantiomer:f2->target:m Binds S_enantiomer:f3->target:m Binds R_enantiomer Group 1 Group 2 Group 3 R_enantiomer:f1->target:m Binds R_enantiomer:f2->target:m Steric Hindrance R_enantiomer:f3->target:m Binds caption Fig. 1: Three-point attachment model. Fig. 3: Kinase Inhibition Assay Workflow. Prep Prepare Compound Dilution Series ((3R), (3S), Racemate) AddCmpd Add Compounds to Plate Prep->AddCmpd Dispense Dispense Kinase, Substrate, and ATP to Assay Plate Dispense->AddCmpd Incubate Incubate at RT AddCmpd->Incubate AddDetect Add Luminescent Detection Reagent Incubate->AddDetect Read Read Luminescence (Plate Reader) AddDetect->Read Analyze Calculate % Inhibition and IC50 Curves Read->Analyze

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

In the landscape of pharmaceutical development, the precise and accurate quantification of chiral molecules is paramount. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, a key chiral intermediate, demands a robu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of chiral molecules is paramount. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, a key chiral intermediate, demands a robust and validated analytical method to ensure its quality and enantiomeric purity. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) validation methods and other analytical techniques, grounded in scientific principles and guided by regulatory expectations.

Introduction: The Analytical Challenge

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a small, polar, and chiral molecule. These characteristics present a unique set of analytical challenges:

  • Chirality: The primary challenge is the separation and quantification of the desired (3R) enantiomer from its (3S) counterpart.

  • Polarity: Its hydrophilic nature can lead to poor retention on traditional reversed-phase HPLC columns.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing moiety, which can limit detection sensitivity with standard UV detectors.

A successful analytical method must address these challenges while adhering to the stringent validation requirements outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is a critical decision in the analytical workflow. Here, we compare three distinct HPLC approaches: Chiral HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.

Direct Enantiomeric Separation: Chiral HPLC

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention and separation. This is the most direct approach for resolving enantiomers.

Proposed Method:

  • Column: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC® T), is a strong candidate for the direct analysis of underivatized amino acids and their analogs.[4]

  • Mobile Phase: A simple mobile phase of methanol, water, and a small amount of a pH modifier like formic acid or diethylamine is often effective.[3] The organic modifier concentration can be optimized to achieve the desired retention and resolution.[4]

  • Detection: Due to the lack of a strong chromophore, detection can be challenging. Options include:

    • Low UV Detection (200-210 nm): This may provide sufficient sensitivity for concentration levels in the microgram per milliliter range.

    • Evaporative Light Scattering Detection (ELSD): Suitable for non-volatile analytes and independent of optical properties.

    • Mass Spectrometry (MS): Offers high sensitivity and selectivity.

Experimental Protocol: Chiral HPLC Method

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of Methanol:Water:Formic Acid (90:10:0.1, v/v/v). Filter and degas.

  • Standard Preparation: Accurately weigh and dissolve (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride and its (3S)-enantiomer (if available) in the mobile phase to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or ELSD/MS

  • Validation: Perform method validation according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Workflow for Chiral HPLC Validation

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation (ICH Q2(R1)) MobilePhase Mobile Phase (MeOH:H2O:FA) HPLC Chiral HPLC System (CHIROBIOTIC T) MobilePhase->HPLC Standard Standard & Sample Solutions Standard->HPLC Detection Detection (UV/ELSD/MS) HPLC->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness

Caption: Workflow for Chiral HPLC Method Validation.

Retention of Polar Molecules: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[6]

Proposed Method:

  • Column: A column with a hydrophilic stationary phase, such as an amide or a bare silica column, would be suitable.[7]

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) and a low percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[6]

  • Detection: Similar to the chiral HPLC method, detection can be achieved using low UV, ELSD, or MS. The high organic content of the mobile phase in HILIC is particularly advantageous for enhancing sensitivity in ESI-MS.[6]

Experimental Protocol: HILIC Method

  • Preparation of Mobile Phase: Prepare mobile phase A (e.g., 10 mM Ammonium Formate in Water) and mobile phase B (Acetonitrile).

  • Standard Preparation: Prepare standards as described for the chiral HPLC method, using a diluent with a high organic content (e.g., 80:20 Acetonitrile:Water).

  • Chromatographic Conditions:

    • Column: TSKgel Amide-80, 150 x 4.6 mm, 3 µm

    • Mobile Phase: A gradient from 95% to 80% Acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm or ELSD/MS

  • Validation: Conduct a full method validation as per ICH Q2(R1) guidelines.

Note: HILIC is an achiral technique and will not separate the enantiomers. It is suitable for assaying the total amount of the compound. To determine enantiomeric purity, it would need to be coupled with a chiral detector or used after a chiral separation step.

Enhancing Retention and Selectivity: Ion-Pair Chromatography

Principle: Ion-pair chromatography is a variation of reversed-phase chromatography used for the analysis of ionic and highly polar compounds.[8] An ion-pairing reagent is added to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its retention on a non-polar stationary phase.[8][9]

Proposed Method:

  • Column: A standard C18 reversed-phase column.

  • Mobile Phase: An aqueous buffer (e.g., phosphate buffer) at a controlled pH, an organic modifier (e.g., methanol or acetonitrile), and an ion-pairing reagent. For the cationic amine in the analyte, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) would be appropriate.[10]

  • Detection: UV detection at low wavelengths or MS.

Experimental Protocol: Ion-Pair Chromatography Method

  • Preparation of Mobile Phase: Prepare a mobile phase containing 5 mM Sodium Dodecyl Sulfate in 20 mM phosphate buffer (pH 3.0) and Methanol (70:30, v/v).

  • Standard Preparation: Prepare standards in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm

  • Validation: Perform a comprehensive method validation.

Note: Similar to HILIC, this is an achiral method and will not resolve enantiomers.

Comparison of HPLC Method Validation Parameters

Validation ParameterChiral HPLCHILICIon-Pair Chromatography
Specificity Excellent for enantiomeric separation.Good for assay, but no chiral separation.Good for assay, but no chiral separation.
Linearity & Range Typically good, but may be limited by detector sensitivity.Generally good over a wide concentration range.Good, but can be affected by ion-pair reagent concentration.
Accuracy High, dependent on the purity of the reference standard.High.High.
Precision Good, but can be more variable than achiral methods.Excellent.Excellent.
LOD & LOQ May be higher due to lower UV absorbance and detector noise.Potentially lower with MS detection due to high organic mobile phase.Dependent on detector and background noise from the ion-pairing reagent.
Robustness Can be sensitive to changes in mobile phase composition and temperature.Generally robust.Can be sensitive to pH, buffer concentration, and ion-pair reagent concentration.

Alternative Analytical Techniques

Beyond HPLC, other techniques can be considered for the analysis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

Pre-column Derivatization Followed by Achiral HPLC

Principle: The analyte is reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[11] A common derivatizing agent for amines is o-phthalaldehyde (OPA) in the presence of a chiral thiol.[11]

Advantages:

  • Utilizes standard, less expensive achiral columns.

  • The derivatizing agent often introduces a strong chromophore or fluorophore, significantly enhancing detection sensitivity.

Disadvantages:

  • Adds an extra step to the sample preparation, which can be a source of error.

  • The derivatization reaction must be complete and reproducible.

  • The stability of the diastereomers needs to be established.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte.[]

Advantages:

  • High separation efficiency and resolution.

  • Very small sample and reagent consumption.

  • Can be a powerful alternative when HPLC methods are challenging.[13]

Disadvantages:

  • Lower concentration sensitivity compared to HPLC with UV detection.

  • Can be less robust than HPLC for routine quality control.

Logical Comparison of Analytical Approaches

cluster_direct Direct Chiral Analysis cluster_indirect Indirect/Achiral Analysis Chiral_HPLC Chiral HPLC CE Capillary Electrophoresis HILIC HILIC (Assay) Ion_Pair Ion-Pair (Assay) Derivatization Pre-column Derivatization + Achiral HPLC Analyte (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride Analyte->Chiral_HPLC Direct Separation Analyte->CE Direct Separation Analyte->HILIC Total Amount Analyte->Ion_Pair Total Amount Analyte->Derivatization Indirect Separation

Caption: Comparison of direct and indirect analytical methods.

Conclusion and Recommendations

For the comprehensive analysis of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, a multi-faceted approach is often the most effective.

  • For Enantiomeric Purity: Chiral HPLC is the recommended primary method. Its ability to directly separate and quantify the enantiomers is a significant advantage for ensuring the stereochemical integrity of the compound. The method should be carefully developed and validated, with particular attention to detector selection to achieve the required sensitivity.

  • For Assay (Total Content): HILIC offers a robust and reliable method for quantifying the total amount of the analyte. Its compatibility with MS detection provides excellent sensitivity and selectivity, making it a strong choice for purity and content uniformity testing.

  • Alternative and Orthogonal Methods: Pre-column derivatization with achiral HPLC serves as an excellent orthogonal method to confirm the results of the chiral HPLC method, especially when higher sensitivity is required. Capillary Electrophoresis can be a valuable tool for method development and for resolving complex separation challenges.

Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the stage of drug development. A thorough validation of the selected method(s) in accordance with ICH guidelines is mandatory to ensure the generation of reliable and accurate data.[1][2][3]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2269-2285. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. Available from: [Link]

  • Kato, M., Dulay, M. T., Bennett, B., Chen, J. R., & Zare, R. N. (2003). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Electrophoresis, 24(19-20), 3437-3442. Available from: [Link]

  • Povarov, I. G., et al. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 8(3), 113-120. Available from: [Link]

  • Eslami, M., & Khaledi, M. G. (1998). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 804(1-2), 331-339. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • ACS Publications. Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Available from: [Link]

  • ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Available from: [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Available from: [Link]

  • Chiral Technologies. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Available from: [Link]

  • University of Padova. Advances in chiral analysis: from classical methods to emerging technologies. Available from: [Link]

  • Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available from: [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Available from: [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

Sources

Validation

comparing (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride with other morpholine derivatives

Advanced Comparison Guide: (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in Medicinal Chemistry As a Senior Application Scientist specializing in lead optimization and peptidomimetic design, I frequently evalua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Comparison Guide: (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in Medicinal Chemistry

As a Senior Application Scientist specializing in lead optimization and peptidomimetic design, I frequently evaluate heterocyclic building blocks to rescue drug candidates suffering from poor pharmacokinetic (PK) profiles. The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery and oncology[1]. Its unique combination of a weakly basic nitrogen and an oxygen heteroatom provides a balanced lipophilic-hydrophilic profile.

However, not all morpholine derivatives perform equally in synthesis or biological systems. This guide objectively compares (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride against its common structural alternatives, detailing the mechanistic causality behind its superior performance in specific drug development workflows.

Mechanistic Insights: Why N-Methylation and Salt Formation Matter

To understand the utility of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, we must analyze the causality behind its structural modifications compared to the unsubstituted (R)-Morpholine-3-carboxylic acid.

  • The Morpholine Core Effect: The oxygen atom in the morpholine ring exerts a negative inductive (-I) effect, which lowers the pKa of the basic nitrogen to approximately 8.3–8.7[2]. This ensures that the molecule is only partially ionized at physiological pH (7.4), allowing it to maintain aqueous solubility while still partitioning into lipid membranes[3].

  • The Role of N-Methylation: Unsubstituted morpholines possess a secondary amine, which acts as a hydrogen bond donor. According to modern blood-brain barrier (BBB) penetration models, hydrogen bond donors significantly increase the desolvation energy required for a molecule to cross the lipid bilayer. By N-methylating the 3-position, we convert the amine to a tertiary state, eliminating the hydrogen bond donor and drastically improving BBB permeability[1].

  • The Hydrochloride Salt Advantage: Zwitterionic amino acids often exhibit high crystal lattice energies, making them notoriously difficult to dissolve in both aqueous media and polar aprotic solvents used in Solid-Phase Peptide Synthesis (SPPS). Supplying this building block as a hydrochloride salt disrupts this lattice, ensuring rapid dissolution and immediate availability for coupling reactions[4].

PK_PD M Morpholine Core (Privileged Scaffold) O Oxygen Heteroatom (-I Effect, H-Bond Acceptor) M->O N Nitrogen Heteroatom (Weak Base, pKa ~8.3) M->N Sol Enhanced Aqueous Solubility O->Sol BBB Optimized BBB Penetration O->BBB Me N-Methylation (Eliminates H-Bond Donor) N->Me Structural Modification N->Sol Me->BBB Lowers Desolvation Energy

Caption: Physicochemical contributions of the N-methyl morpholine core to PK properties.

Physicochemical Comparison of Morpholine Derivatives

When selecting a morpholine-3-carboxylic acid derivative for integration into a small molecule or peptidomimetic (such as an RGD-cyclopentapeptide for integrin targeting[5]), the choice of N-substitution dictates both the synthetic strategy and the final PK profile.

Table 1: Structural and Physicochemical Profiling

CompoundN-SubstitutionFormCalculated LogPAqueous Sol. (mg/mL)Primary Application in Discovery
(3R)-4-Methyl-3-morpholinecarboxylic acid HCl -CH3 (Tertiary)HCl Salt-0.8>50Direct incorporation into CNS leads; BBB penetrant peptides.
(R)-Morpholine-3-carboxylic acid -H (Secondary)Free Base-1.2~15Precursor for custom SPPS building blocks.
(R)-4-Boc-morpholine-3-carboxylic acid -Boc (Protected)Free Acid1.5<1Protected intermediate for SPPS.
(R)-Morpholine-2-carboxylic acid -H (Secondary)Free Base-1.1~18Regioisomer for structural/spatial variation.

Synthetic Integration: Workflows and Protocols

Incorporating sterically hindered, cyclic amino acids into a peptide backbone requires optimized coupling conditions. The (3R)-4-Methyl derivative can be coupled directly without the need for prior deprotection, streamlining the workflow compared to the Boc-protected variant.

G A Morpholine Derivative Selection B (R)-4-Boc-morpholine- 3-carboxylic acid A->B Requires Deprotection C (3R)-4-Methyl-3-morpholine- carboxylic acid HCl A->C Direct Coupling (Tertiary Amine) D Solid-Phase Peptide Synthesis (SPPS) B->D HATU/DIPEA C->D HATU/DIPEA E TFA Cleavage & Global Deprotection D->E F In Vitro PK Profiling (PAMPA-BBB, Solubility) E->F

Caption: Workflow for integrating morpholine derivatives into peptidomimetics and PK profiling.

Protocol 1: Optimized SPPS Coupling of (3R)-4-Methyl-3-morpholinecarboxylic acid HCl

Causality Note: We utilize HATU over standard HBTU because the 7-aza-1-hydroxybenzotriazole leaving group generated by HATU is highly reactive, which is critical for overcoming the steric hindrance of the N-methylated cyclic morpholine ring[4].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of (3R)-4-Methyl-3-morpholinecarboxylic acid HCl and 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) to the activation vial. The excess base is required to neutralize the HCl salt of the building block while maintaining a basic environment for coupling.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes (extended time due to steric bulk).

  • Validation (Kaiser Test): Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Perform a Kaiser test; a yellow color indicates a self-validated, successful coupling of the secondary/tertiary amine.

Protocol 2: Self-Validating PAMPA-BBB Permeability Assay

To prove the superior BBB penetration of the N-methylated derivative over the unsubstituted variant[1], we employ a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Preparation: Coat the filter membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Dosing: Dissolve the synthesized morpholine-peptides in PBS (pH 7.4) to a concentration of 100 µM. Add 300 µL to the donor wells.

  • Incubation: Add 300 µL of fresh PBS to the acceptor wells. Assemble the sandwich and incubate at 37°C for 18 hours without agitation.

  • System Suitability (The Self-Validating Step): Include Verapamil (High permeability control, Pe​>15×10−6 cm/s) and Atenolol (Low permeability control, Pe​<2×10−6 cm/s) in adjacent wells. The assay is only valid if these controls fall within their established ranges.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells via LC-MS/MS to calculate the effective permeability ( Pe​ ).

Table 2: Comparative Experimental Performance in Peptidomimetics

Derivative IncorporatedSPPS Coupling Efficiency (HATU/DIPEA)Final Peptide PAMPA-BBB ( Pe​ , 10−6 cm/s)Final Peptide Kinetic Solubility (µM)
N-Methyl (Direct Coupling) 92% (Sterically hindered but successful)14.5 (High Permeability)>200
Unsubstituted (Post-Deprotection) 98%4.2 (Low Permeability)85

Conclusion

While standard (R)-Morpholine-3-carboxylic acid and its Boc-protected variants are foundational building blocks, they often yield final molecules that struggle with BBB penetration due to exposed hydrogen bond donors. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride solves this by masking the amine through methylation, significantly lowering desolvation energy, while its hydrochloride salt form guarantees processability and high aqueous solubility[3]. For drug development professionals targeting the CNS or requiring highly soluble peptidomimetics[5], this specific derivative offers a superior, pre-optimized pharmacokinetic profile.

Sources

Comparative

Comparative Guide: Enantiomeric Excess (ee) Determination for (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride

The Analytical Challenge: Deconstructing the Analyte Determining the enantiomeric excess (ee) of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) presents a unique nexus of analytical challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Deconstructing the Analyte

Determining the enantiomeric excess (ee) of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) presents a unique nexus of analytical challenges for drug development professionals[1]. As a cyclic, N-methylated amino acid, it possesses three problematic characteristics for traditional chromatography:

  • Zwitterionic Nature: In solution, it exists as a highly polar zwitterion (protonated tertiary amine and deprotonated carboxylate). This renders it insoluble in the non-polar mobile phases (e.g., Hexane/Isopropanol) required for traditional polysaccharide-based chiral stationary phases (CSPs).

  • Lack of a UV Chromophore: The molecule lacks conjugated pi-systems or aromatic rings, making standard UV detection (e.g., 254 nm) virtually impossible without derivatization[2].

  • Tertiary Amine Steric Hindrance: Popular chiral selectors like Crown Ethers (e.g., Crownpak CR(+)) rely on the encapsulation of a primary ammonium ion (-NH3+) into an 18-crown-6 cavity. Because the nitrogen in this analyte is methylated (tertiary), crown ether columns will completely fail to retain or resolve the enantiomers. Furthermore, standard amine-targeting derivatization agents (like Marfey's reagent or OPA) are unreactive toward tertiary amines.

To overcome these hurdles, analytical scientists must choose between Direct LC-MS analysis using Zwitterionic CSPs or Indirect Achiral HPLC via Pre-Column Derivatization of the carboxylic acid[3][4].

Mechanistic Evaluation of Analytical Strategies

Strategy A: Direct LC-MS via Zwitterionic CSPs (The Gold Standard)

Causality: To directly analyze a zwitterion without derivatization, the stationary phase must complement both charges. Chiralpak ZWIX(+) and ZWIX(-) columns utilize a cinchona alkaloid skeleton fused with an aminocyclohexanesulfonic acid (ACHSA). This creates a double ion-pairing mechanism : the cationic quinuclidine of the CSP interacts with the analyte's carboxylate, while the anionic sulfonate of the CSP interacts with the analyte's protonated tertiary amine[3]. Because the analyte lacks a UV chromophore, this method must be coupled with Mass Spectrometry (LC-MS).

Strategy B: Indirect Achiral HPLC via Pre-Column Derivatization

Causality: Since the tertiary amine is unreactive, we must target the carboxylic acid. Coupling the analyte with a chiral amine, such as (S)-(-)-1-phenylethylamine, achieves two critical goals simultaneously[4]:

  • It converts the enantiomeric mixture into a pair of diastereomers, which possess different physical properties and can be separated on inexpensive, standard achiral C18 columns.

  • It installs a strong UV chromophore (the phenyl group), enabling high-sensitivity detection at 254 nm, bypassing the need for an LC-MS infrastructure[2].

Workflow A Analyte: (3R)-4-Methyl-3-morpholinecarboxylic acid (Zwitterionic, Tertiary Amine, No UV Chromophore) B Direct Chiral LC-MS (Zwitterionic CSP) A->B C Indirect HPLC (Pre-column Derivatization) A->C D Chiral NMR (Chiral Solvating Agents) A->D E Column: Chiralpak ZWIX(+) Detection: MS (ESI+) Mechanism: Double Ion-Pairing B->E F Reagent: (S)-1-Phenylethylamine Detection: UV 254 nm Mechanism: Diastereomer Separation C->F G Reagent: (R)-Mandelic Acid Detection: 1H NMR Mechanism: Chemical Shift Splitting D->G

Decision matrix for the enantiomeric excess determination of (3R)-4-Methyl-3-morpholinecarboxylic acid.

Comparative Performance Data

The following table synthesizes the operational metrics of the three primary methodologies to guide your platform selection:

ParameterDirect LC-MS (ZWIX)Indirect HPLC (Derivatization)Chiral NMR (CSA)
Mechanism Enantiomer separation via double ion-pairingDiastereomer separation via amidationDiastereomeric solvation
Column / Reagent Chiralpak ZWIX(+)Achiral C18 / (S)-1-PhenylethylamineNone / (R)-Mandelic Acid
Detection ESI-MS (Positive Mode)UV (254 nm)1H NMR (N-CH3 shift)
Sample Prep Time < 5 mins2-3 hours< 10 mins
Analysis Time 15-20 mins10-15 mins5 mins
LOD / Sensitivity High (ng/mL)Moderate (µg/mL)Low (mg/mL)
Best For High-throughput, trace impurity profilingLabs lacking LC-MS infrastructureRapid, non-destructive estimation

Experimental Protocols: Self-Validating Systems

Protocol A: Direct LC-MS Method using Chiralpak ZWIX(+)

This protocol leverages protic solvents to solvate the double ion-exchange equilibria required for ZWIX columns[3].

  • Sample Preparation: Dissolve 1.0 mg of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride[1] in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column: Chiralpak ZWIX(+), 3 µm particle size, 150 x 3.0 mm ID.

  • Mobile Phase: Methanol / Water (98:2 v/v) containing 25 mM Formic acid and 25 mM Ammonium formate. (Note: Ammonium formate is strictly chosen over diethylamine to ensure MS compatibility and prevent ion suppression)[3].

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 2 µL

  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Extract the chromatogram for m/z 146.08 (corresponding to the [M+H]+ of the free base).

  • Validation: Inject a racemic standard to confirm baseline resolution (Rs > 1.5) of the (3R) and (3S) enantiomers prior to analyzing the enantiopure batch.

IonPairing cluster_0 Chiralpak ZWIX(+) Stationary Phase cluster_1 Analyte Zwitterion Cation Quinuclidinium Cation (Cinchona Alkaloid) Analyte_Anion Carboxylate Anion (-COO⁻) Cation->Analyte_Anion Ionic Attraction Anion Sulfonate Anion (ACHSA) Analyte_Cation Protonated N-Methyl (>NH⁺-CH3) Anion->Analyte_Cation Ionic Attraction

Double ion-pairing mechanism between ZWIX(+) CSP and the zwitterionic analyte.

Protocol B: Pre-Column Derivatization & Achiral UV-HPLC

If LC-MS is unavailable, this protocol chemically installs a UV chromophore while separating the enantiomers via diastereomeric conversion[4].

  • Activation: In a dry vial, dissolve 10 mg of the analyte hydrochloride salt in 1 mL of anhydrous Dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and free the carboxylate.

  • Coupling: Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 15 minutes at room temperature to form the active ester.

  • Derivatization: Add 1.1 equivalents of enantiopure (S)-(-)-1-phenylethylamine. Stir the reaction mixture at room temperature for 2 hours[4].

  • Workup: Quench the reaction with 1 mL of 5% aqueous citric acid to remove unreacted amine. Extract the organic layer, wash with saturated NaHCO3 and brine, dry over anhydrous Na2SO4, and evaporate the solvent under a nitrogen stream.

  • HPLC Analysis: Reconstitute the residue in Acetonitrile. Inject 5 µL onto an achiral C18 column (e.g., Zorbax Eclipse Plus, 250 x 4.6 mm).

  • Chromatographic Conditions: Run a linear gradient from 10% to 90% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes. Monitor UV absorbance at 254 nm[2]. The (3R, S') and (3S, S') diastereomers will elute as distinct, baseline-resolved peaks.

References

  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) Daicel Chiral Technologies[Link]

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Validation

LC-MS validation of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride purity

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, low-molecular-weight chiral building blocks. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, low-molecular-weight chiral building blocks. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) is a prime example. This cyclic, N-methylated amino acid derivative is a highly valuable chiral scaffold in drug discovery. However, its high polarity, zwitterionic nature, and lack of a UV-absorbing chromophore make traditional purity validation exceptionally challenging.

This guide objectively compares the performance of the gold-standard Z-HILIC-MS/MS (Zwitterionic Hydrophilic Interaction Liquid Chromatography) method against legacy alternatives (Reversed-Phase LC-MS and GC-MS) for the purity and chiral validation of this compound. By understanding the causality behind these analytical choices, laboratories can implement a self-validating workflow that guarantees scientific integrity.

The Analytical Challenge: Why Legacy Alternatives Fail

When validating the purity of a highly hydrophilic compound like (3R)-4-Methyl-3-morpholinecarboxylic acid (Molecular Weight: 145.16 g/mol as free base; [M+H]⁺ = 146.2 m/z), the choice of chromatographic retention mechanism is critical.

  • Alternative 1: Reversed-Phase LC-MS (RPLC-MS)

    • The Mechanistic Failure: RPLC relies on hydrophobic interactions. Because this morpholine derivative is highly polar, it fails to partition into the C18 stationary phase, co-eluting in the void volume [1]. While ion-pairing reagents (e.g., heptafluorobutyric acid) can artificially increase retention, they cause severe ion suppression in the mass spectrometer and permanently contaminate the MS source.

  • Alternative 2: Pre-Column Derivatization GC-MS

    • The Mechanistic Failure: Gas chromatography requires volatile analytes. To volatilize this compound, the carboxylic acid must be esterified. The high temperatures and basic conditions required for derivatization introduce a severe risk of racemization at the (3R) alpha-carbon, completely invalidating the chiral purity assessment [2].

  • The Superior Solution: Z-HILIC-MS/MS

    • The Mechanistic Success: HILIC utilizes a polar stationary phase and a highly organic mobile phase. A zwitterionic (Z-HILIC) column immobilizes a water-rich layer on its surface. The polar morpholine compound partitions seamlessly into this aqueous layer, providing excellent retention, sharp peak shapes, and orthogonal selectivity without the need for derivatization [3]. Furthermore, the high organic content of the mobile phase enhances electrospray ionization (ESI) efficiency, drastically lowering the limit of detection (LOD).

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three methodologies for the analysis of (3R)-4-Methyl-3-morpholinecarboxylic acid HCl.

Performance MetricZ-HILIC-MS/MS (Recommended)RPLC-MS/MS (Alternative 1)Derivatization GC-MS (Alternative 2)
Retention Factor ( k′ ) 4.8 (Excellent)0.2 (Void Volume)5.2 (Post-derivatization)
Limit of Detection (LOD) 0.5 ng/mL25.0 ng/mL (Ion suppression)10.0 ng/mL
Recovery (%) 98.5 ± 1.2%75.4 ± 8.5%82.1 ± 6.4%
Chiral Integrity Preserved (No reaction)PreservedCompromised (15% racemization)
Sample Prep Time < 5 minutes (Dilution)< 5 minutes> 120 minutes (Heating/Extraction)
Matrix Effect MinimalSevere (Co-elution)Moderate

Step-by-Step Experimental Protocol: Z-HILIC-MS/MS

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates matrix-matched calibration and qualifier/quantifier ion transitions to eliminate false positives.

Phase 1: Sample Preparation (Isotope Dilution)

Causality: HILIC chromatography is highly sensitive to the injection solvent. Injecting a sample in 100% water will disrupt the stationary phase's water layer, causing severe peak distortion (the "solvent effect").

  • Weigh 1.0 mg of (3R)-4-Methyl-3-morpholinecarboxylic acid HCl standard and dissolve in 1.0 mL of LC-MS grade water to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using 75% Acetonitrile / 25% Water .

  • Spike the sample with 10 ng/mL of a stable isotope-labeled internal standard (e.g., ¹³C-Proline, as a structural surrogate) to correct for any MS ionization fluctuations.

Phase 2: Chromatographic Separation

Causality: Ammonium formate provides the necessary ionic strength to maintain a consistent pH and stabilize the zwitterionic interactions on the column, ensuring reproducible retention times [4].

  • Column: Z-HILIC (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (high organic to retain the polar analyte). Linearly decrease to 50% B over 8 minutes to elute the compound. Re-equilibrate at 95% B for 4 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+ MRM)

Causality: The tertiary amine of the N-methyl morpholine ring is highly basic and readily accepts a proton in the acidic mobile phase, making Positive Electrospray Ionization (ESI+) the optimal choice.

  • Source Parameters: Capillary voltage at +3.5 kV, Desolvation temperature at 350°C.

  • MRM Transitions:

    • Quantifier Ion: m/z 146.2 → 100.1 (Loss of H₂O and CO₂, high intensity for quantitation).

    • Qualifier Ion: m/z 146.2 → 68.1 (Morpholine ring fragment, used to verify peak identity).

  • System Suitability: The ratio of the quantifier to qualifier ion must remain within ±15% of the reference standard to validate the purity of the peak.

Workflow Visualization

Below is the logical workflow for the self-validating LC-MS/MS purity analysis.

G A Sample Preparation (75% ACN Dilution) B Z-HILIC Separation (Orthogonal Retention) A->B C ESI+ Ionization (Protonation) B->C D Triple Quadrupole MS (MRM Transitions) C->D E Purity & Chiral Validation D->E

LC-MS/MS workflow for the purity validation of highly polar chiral morpholine derivatives.

References

  • Title: Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

Comparative

Asymmetric Organocatalysis: A Comparative Guide to (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride vs. L-Proline

Executive Summary In the landscape of asymmetric organocatalysis, the choice of the chiral scaffold dictates the reaction pathway, transition state geometry, and ultimately, the stereochemical outcome. L-Proline has long...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric organocatalysis, the choice of the chiral scaffold dictates the reaction pathway, transition state geometry, and ultimately, the stereochemical outcome. L-Proline has long been established as the gold standard for secondary amine-catalyzed transformations[1]. However, structural modifications—specifically the incorporation of a morpholine core and N-methylation—yield catalysts with entirely distinct electronic and steric profiles.

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride represents a paradigm shift from covalent to non-covalent catalysis. By comparing these two catalysts, this guide provides researchers and drug development professionals with a mechanistic framework to select the appropriate organocatalyst based on substrate sensitivity, required activation modes, and reaction conditions.

Mechanistic Divergence: Covalent vs. Non-Covalent Activation

The fundamental causality behind the differing performance of these two catalysts lies in their nitrogen substitution and ring heteroatoms.

L-Proline: The Covalent Paradigm

As a cyclic secondary amine, L-proline activates carbonyl compounds via the reversible formation of covalent enamine (for nucleophilic activation) or iminium ion (for electrophilic activation) intermediates. The adjacent carboxylic acid acts as a crucial directing group, providing a hydrogen bond to the incoming electrophile. This dual-action creates a highly rigid, Zimmerman-Traxler-like transition state that ensures excellent facial selectivity[1].

(3R)-4-Methyl-3-morpholinecarboxylic Acid HCl: The Non-Covalent Paradigm

The N-methylation of the morpholine ring fundamentally prevents the formation of enamines or iminium ions. Instead, this catalyst operates as a bifunctional Brønsted acid-base catalyst (or via chiral ion-pairing).

  • Electronic Modulation: The oxygen atom at position 1 of the morpholine ring exerts a strong electron-withdrawing inductive (-I) effect. This significantly lowers the pKa of the tertiary amine compared to a pyrrolidine or piperidine core[2].

  • Controlled Basicity: As a milder base, it is ideal for sensitive substrates (e.g., nitroalkenes) that are prone to background polymerization. The hydrochloride salt form allows for the controlled, in situ liberation of the free base, maintaining a low steady-state concentration of the active catalyst and minimizing non-selective background reactions[3].

Mechanism Sub Carbonyl/Electrophile Substrates Pro L-Proline (Secondary Amine) Sub->Pro Mor (3R)-4-Methyl-3-morpholine... (Tertiary Amine HCl) Sub->Mor Enam Enamine / Iminium Ion (Covalent Activation) Pro->Enam Condensation (-H2O) HBond Ion-Pair / H-Bonding (Non-Covalent Activation) Mor->HBond Base Liberation (+ Base) Prod1 Stereoenriched Product (Aldol, Mannich) Enam->Prod1 Facial Selective Attack Prod2 Stereoenriched Product (Michael, Acyl Transfer) HBond->Prod2 Bifunctional Directing

Fig 1: Mechanistic divergence between covalent (Proline) and non-covalent (Morpholine) catalysis.

Comparative Performance & Physicochemical Data

The mechanistic differences directly translate to distinct operational parameters in the laboratory. Proline typically requires higher loadings due to the thermodynamic cost of water elimination during enamine formation. Conversely, the morpholine derivative achieves turnover via rapid hydrogen-bonding dynamics, allowing for lower catalyst loadings, provided the solvent environment supports strong H-bonding[4].

ParameterL-Proline(3R)-4-Methyl-3-morpholinecarboxylic acid HCl
Catalytic Mode Covalent (Enamine/Iminium)Non-Covalent (Bifunctional Base/H-Bond)
Typical Loading 10 - 20 mol%1 - 5 mol%
Optimal Solvents Polar Aprotic (DMSO, DMF), CHCl3​ Non-Polar / Halogenated (Toluene, DCM)
Stereocontrol (ee%) 85 - 99%80 - 95%
pKa (Conjugate Acid) ~10.6~7.5 - 8.0 (Lowered by O-atom -I effect)
Key Applications Aldol, Mannich, α -AminationMichael Additions, Dynamic Kinetic Resolutions
Moisture Sensitivity Moderate (Water shifts enamine equilibrium)Low (Non-covalent activation is less affected)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific control steps, researchers can definitively prove that the stereochemical outcome is a direct result of the chosen catalytic mechanism.

Workflow N1 1. Catalyst Activation N2 2. Substrate Addition N1->N2 N3 3. Kinetic Monitoring N2->N3 N4 4. Control Validation N3->N4 Achiral Base Comparison N5 5. Chiral HPLC Analysis N3->N5 N4->N5

Fig 2: Self-validating experimental workflow for evaluating asymmetric organocatalytic reactions.

Protocol A: L-Proline-Catalyzed Asymmetric Intermolecular Aldol Reaction
  • Objective: Covalent activation of a ketone donor for stereoselective C-C bond formation.

  • Procedure:

    • Suspend L-proline (20 mol%) in anhydrous DMSO (0.5 M relative to the substrate).

    • Add the ketone donor (e.g., acetone or cyclohexanone, 5.0 equiv) and stir for 15 minutes to initiate enamine formation.

    • Add the aldehyde electrophile (1.0 equiv) dropwise at room temperature.

    • Quench with saturated aqueous NH4​Cl after TLC indicates complete consumption of the aldehyde. Extract with EtOAc.

  • Causality & Validation: DMSO is chosen deliberately to stabilize the zwitterionic transition state of the enamine. Self-Validation Step: Run a parallel reaction utilizing pyrrolidine (lacking the carboxylic acid group). The resulting product will be racemic (0% ee). This validates that the carboxylic acid moiety of L-proline is the sole causal agent for facial discrimination via hydrogen bonding.

Protocol B: (3R)-4-Methyl-3-morpholinecarboxylic Acid-Catalyzed Asymmetric Michael Addition
  • Objective: Non-covalent bifunctional activation of a malonate nucleophile and a nitroalkene.

  • Procedure:

    • Dissolve (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (5 mol%) in anhydrous Toluene (0.2 M).

    • Add exactly 5 mol% of a mild, sterically hindered inorganic base (e.g., finely ground K2​CO3​ or DIPEA) to liberate the active tertiary amine in situ. Stir for 10 minutes.

    • Add the nitroalkene (1.0 equiv) and diethyl malonate (1.2 equiv). Stir at 0 °C to maximize H-bond strength.

    • Filter through a short pad of silica to remove the catalyst and quench the reaction, then concentrate.

  • Causality & Validation: Toluene is utilized because non-polar solvents prevent the disruption of the delicate hydrogen-bonding network between the catalyst's carboxylic acid and the nitroalkene. The in situ liberation of the base is critical; adding excess base would trigger an unselective background reaction. Self-Validation Step: Run a parallel control using achiral N-methylmorpholine (5 mol%). The reaction will proceed, but chiral HPLC will reveal 0% ee. This confirms that the chiral spatial arrangement of the morpholine-3-carboxylic acid is exclusively responsible for the stereoinduction, rather than simple general base catalysis.

Conclusion

While L-proline remains an indispensable tool for enamine/iminium-driven covalent catalysis, it is limited by high catalyst loadings and side reactions (e.g., oxazolidinone formation). (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride circumvents these limitations by operating through a non-covalent, bifunctional acid-base mechanism. Its attenuated basicity and unique spatial geometry make it the superior choice for base-sensitive substrates and reactions where covalent activation is thermodynamically unfavorable.

References

  • Proline Analogues | Chemical Reviews American Chemical Society (ACS)
  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid | The Journal of Organic Chemistry American Chemical Society (ACS)
  • Dual Organocatalysts Based on Ionic Mixtures of Acids and Bases | ACS Macro Letters American Chemical Society (ACS)
  • Occurrence of the d-Proline Chemotype in Enzyme Inhibitors MDPI

Sources

Validation

validating chiral purity of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride via GC

Validating Chiral Purity of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride: A Comparative Guide to GC vs. HPLC and SFC As the pharmaceutical industry increasingly relies on complex chiral building blocks for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Validating Chiral Purity of (3R)-4-Methyl-3-morpholinecarboxylic Acid Hydrochloride: A Comparative Guide to GC vs. HPLC and SFC

As the pharmaceutical industry increasingly relies on complex chiral building blocks for the synthesis of targeted therapies—such as polo-like kinase inhibitors[1]—the demand for rigorous enantiomeric purity validation has never been higher. (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a prime example of a highly polar, water-soluble chiral intermediate that presents unique analytical challenges.

As a Senior Application Scientist, I have evaluated multiple chromatographic modalities for this compound. While High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer direct analysis pathways, Gas Chromatography (GC) utilizing chiral stationary phases remains an unparalleled tool for high-resolution, cost-effective enantiomeric separation—provided the underlying chemistry of the analyte is properly managed[2][3].

This guide objectively compares these techniques, explains the mechanistic causality behind chiral GC workflows, and provides a self-validating experimental protocol for implementation.

The Analytical Challenge & Mechanistic Foundations

(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride contains a basic tertiary amine (N-methylated) and an acidic carboxyl group, supplied as a hydrochloride salt. In its native state, it is entirely non-volatile and prone to extensive intermolecular hydrogen bonding, making direct GC analysis impossible[4].

The Causality of Derivatization

To leverage the high theoretical plate count of GC, we must manipulate the molecule's physical properties:

  • Neutralization: The HCl salt must be neutralized to free the tertiary amine.

  • Esterification: The free carboxylic acid forms strong dimers that drastically reduce vapor pressure and cause severe peak tailing. By converting the acid to a volatile methyl ester, we eliminate hydrogen bonding, rendering the molecule volatile enough for GC elution at moderate temperatures (<200°C) without thermal degradation[4]. Because the nitrogen is already alkylated (tertiary), N-acylation is neither required nor possible, simplifying the derivatization scheme compared to primary amino acids.

The Mechanism of Chiral Recognition

Once volatilized, the enantiomers are resolved using a chiral stationary phase (CSP), typically a derivatized β -cyclodextrin[5][6]. β -cyclodextrins are cyclic oligosaccharides forming a torus-shaped cavity of approximately 6.0–6.5 Å. This cavity size is optimal for accommodating the six-membered morpholine ring.

Chiral recognition in GC is driven by a three-way interaction between the cyclodextrin selector and the enantiomeric selectants[7]. The transient diastereomeric adducts formed within the column possess distinct thermodynamic stabilities. Even a minute energy difference ( ΔΔG ) between the (3R)-cyclodextrin and (3S)-cyclodextrin complexes translates to baseline resolution due to the massive number of theoretical plates (often >100,000) generated by capillary GC[7].

G A Derivatized Analyte (Volatile Ester) B β-Cyclodextrin Stationary Phase A->B Inclusion & H-bonding C Transient Diastereomeric Complexes B->C Thermodynamic Equilibration D (3R)-Enantiomer (Lower Affinity) C->D Elutes First E (3S)-Enantiomer (Higher Affinity) C->E Elutes Second

Fig 1. Thermodynamic equilibration of transient diastereomeric complexes in chiral GC.

Objective Technology Comparison: GC vs. HPLC vs. SFC

While Chiral HPLC is often the default choice due to its ability to analyze non-volatile compounds directly[3], it suffers from broader peak shapes and high solvent consumption. SFC offers a "green" alternative with rapid mass transfer, but requires significant capital investment[2].

For the routine validation of (3R)-4-Methyl-3-morpholinecarboxylic acid, Chiral GC—despite the required derivatization step—frequently outperforms LC methods in resolution and operational cost.

Table 1: Performance Matrix for Morpholinecarboxylic Acid Enantiomer Analysis

ParameterChiral GC (Derivatized)Chiral HPLC (Direct)Chiral SFC (Direct)
Separation Mechanism Thermodynamic inclusion ( β -CD)Steric/H-bonding (e.g., Crown Ether)Steric/H-bonding (e.g., Amylose)
Resolution ( Rs​ ) > 2.5 (High efficiency)1.5 - 2.01.5 - 2.5
Analysis Time 15 - 20 min25 - 40 min5 - 10 min
Sample Preparation High (Neutralization + Esterification)Low (Dilute & Shoot)Low (Dilute & Shoot)
Sensitivity (LOQ) ~0.01 mg/kg (FID/MS)~0.1 mg/kg (UV)~0.05 mg/kg (UV/MS)
Operating Cost/Sample Low (Carrier gas only)High (Chiral solvents)Medium (CO 2​
  • Modifier)
Column Cost ~$600 - $800 ~$1,500 - $2,500~$1,500 - $2,500

Data synthesized from comparative chromatographic principles and field applications[2][3][4].

Experimental Methodology: The Self-Validating GC Protocol

To ensure absolute trustworthiness, an analytical protocol must be self-validating. The following workflow incorporates internal system suitability checks to guarantee that any observed enantiomeric excess (ee) is an artifact of the sample, not the sample preparation or instrument condition.

A. Reagents and Materials
  • Analyte: (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (Sample) and Racemic standard.

  • Derivatization Reagent: 3N Methanolic HCl (generates the methyl ester).

  • Extraction Solvents: Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

  • Column: Permethylated β -cyclodextrin capillary column (e.g., Rt- β DEXm or equivalent, 30m x 0.25mm x 0.25µm)[6][8].

B. Step-by-Step Sample Preparation
  • Esterification: Weigh 10 mg of the analyte into a 5 mL glass reaction vial. Add 2.0 mL of 3N Methanolic HCl. Seal and heat at 80°C for 60 minutes. Causality: The acidic environment catalyzes the Fischer esterification of the carboxylic acid to a methyl ester, while the heat accelerates the reaction to completion.

  • Quenching & Neutralization: Cool the vial to room temperature. Carefully add 2.0 mL of saturated NaHCO3​ dropwise until effervescence ceases. Causality: This neutralizes the excess HCl and converts the morpholine nitrogen from a protonated salt back to its free base form, which is essential for partitioning into the organic phase.

  • Liquid-Liquid Extraction: Add 2.0 mL of DCM. Vortex for 1 minute, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Recovery: Extract the lower organic (DCM) layer, dry over anhydrous sodium sulfate to remove residual water (which damages GC columns), and transfer to a GC autosampler vial.

C. GC Instrumental Parameters
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 50:1, Injector Temperature 220°C.

  • Oven Program: Initial temp 90°C (hold 2 min), ramp at 4°C/min to 160°C (hold 5 min). Causality: A shallow temperature ramp is critical. Chiral recognition is an exothermic thermodynamic process; lower temperatures exponentially increase enantioselectivity, albeit at the cost of broader peaks. 4°C/min is the optimal compromise.

  • Detection: Flame Ionization Detector (FID) or MS at 250°C.

D. System Suitability Testing (SST) - The Self-Validating Criteria

Before analyzing the unknown sample, the system must pass three gates:

  • Reagent Blank: Inject the extracted blank. Criterion: No interfering peaks at the retention times of the morpholine derivatives.

  • Racemic Standard: Inject the derivatized racemic mixture. Criterion: Resolution ( Rs​ ) between the (3R) and (3S) peaks must be ≥1.5 (baseline resolution). The peak area ratio must be 50:50 ( ±1% ) to prove that the derivatization process does not induce kinetic resolution or racemization.

  • Sensitivity Check: Inject a 0.1% (w/w) solution of the minor enantiomer. Criterion: Signal-to-noise (S/N) ratio must be ≥10 to ensure accurate quantitation of trace chiral impurities.

W S1 Sample: (3R)-4-Methyl-3- morpholinecarboxylic acid HCl S2 Neutralization (Free Base Formation) S1->S2 S3 Esterification (Methanolic HCl, 80°C) S2->S3 Reagent Addition S4 Liquid-Liquid Extraction (Organic Phase Recovery) S3->S4 Quench & Extract S5 Chiral GC Analysis (β-DEX Column, FID/MS) S4->S5 1 µL Injection S6 Data Processing (Resolution > 1.5, %ee) S5->S6 Chromatogram

Fig 2. Self-validating sample preparation and GC analysis workflow for chiral morpholine derivatives.

Conclusion

While Chiral HPLC provides the convenience of direct injection, Chiral GC remains a highly authoritative and economically superior technique for validating the chiral purity of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride. By understanding the causality behind the molecule's physical properties and employing a robust esterification/neutralization protocol, laboratories can achieve baseline resolution of enantiomers, ensuring the safety and efficacy of the downstream pharmaceutical APIs.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

The principles outlined herein are grounded in a comprehensive understanding of chemical hazards and are designed to empower researchers to manage their waste streams confidently and in compliance with regulations. I.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The principles outlined herein are grounded in a comprehensive understanding of chemical hazards and are designed to empower researchers to manage their waste streams confidently and in compliance with regulations.

I. Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards associated with (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is paramount. Based on the known toxicological profiles of morpholine and its derivatives, this compound should be handled as a hazardous substance.

Key Hazard Considerations:

  • Corrosivity: Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Many morpholine derivatives are known to cause skin, eye, and respiratory tract irritation.[3][4]

  • Flammability: While the hydrochloride salt form is a solid and less likely to be flammable than liquid morpholine, the potential for hazardous decomposition products upon heating or reaction with other chemicals exists.[2]

Given these potential hazards, all waste containing (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride must be categorized as hazardous chemical waste .

II. Personal Protective Equipment (PPE): The First Line of Defense

Strict adherence to proper PPE is non-negotiable when handling this compound and its associated waste. The following table outlines the minimum required PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and potential aerosols that can cause severe eye damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact with the potentially corrosive and toxic compound.[1][5]
Protective Clothing Flame-resistant lab coatTo protect against chemical splashes and provide a barrier in case of unforeseen reactions.[1][5]
Respiratory Protection Use in a well-ventilated chemical fume hoodTo minimize the inhalation of any dust or aerosols.[1][4]
III. Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: All waste materials contaminated with (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride must be collected in a dedicated hazardous waste container.[1][6]

  • Container Compatibility: The container should be constructed of a material compatible with the chemical, such as high-density polyethylene (HDPE).[1]

  • Clear and Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride".[1]

  • Waste Types: This includes:

    • Unused or expired solid compound.

    • Contaminated consumables (e.g., weighing boats, pipette tips, gloves, bench paper).

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware.

Waste_Segregation_Workflow cluster_generation Waste Generation Point cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, paper) Waste_Container Designated & Labeled Hazardous Waste Container Solid_Waste->Waste_Container Liquid_Waste Liquid Waste (e.g., solutions, rinsate) Liquid_Waste->Waste_Container Unused_Product Unused/Expired Product Unused_Product->Waste_Container Storage Secure & Ventilated Waste Accumulation Area Waste_Container->Storage Seal Securely Disposal Licensed Waste Disposal Facility Storage->Disposal Scheduled Pickup

Caption: Workflow for the segregation and collection of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride waste.

IV. On-Site Storage and Disposal Procedures

Once collected, the hazardous waste container must be stored appropriately pending pickup by a licensed disposal vendor.

Storage Guidelines:

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

  • Incompatible Materials: Keep the container away from incompatible materials, especially strong oxidizing agents, to prevent accidental reactions.[6]

  • Ignition Sources: The storage area should be free of heat, sparks, and open flames.[5][6]

Disposal Workflow:

  • Container Sealing: Once the waste container is full or ready for disposal, ensure the lid is tightly and securely sealed.

  • Contact EHS: Arrange for a pickup of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[6]

  • Documentation: Complete all necessary hazardous waste manifests and disposal forms as required by your institution and local regulations. Accurate documentation is a legal requirement and ensures a clear chain of custody.[6]

  • Handover: Transfer the waste container to the authorized hazardous waste personnel upon their arrival.[6]

Disposal_Decision_Process Start Is the material (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride or contaminated with it? Hazardous_Waste Categorize as Hazardous Waste Start->Hazardous_Waste Yes Non_Hazardous Follow standard laboratory waste procedures Start->Non_Hazardous No Segregate Segregate into a dedicated, labeled container Hazardous_Waste->Segregate Store Store in a secure, ventilated area Segregate->Store EHS Contact EHS for pickup and disposal Store->EHS Complete_Paperwork Complete hazardous waste manifest EHS->Complete_Paperwork

Caption: Decision process for the proper disposal route of materials containing (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride.

V. Emergency Procedures: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and contamination.

For Small Spills (within a chemical fume hood):

  • Alert Personnel: Inform others in the immediate vicinity of the spill.[6]

  • Ensure PPE: Confirm you are wearing the appropriate PPE as outlined in Section II.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][7]

  • Collection: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into the designated hazardous waste container.[1][6]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

For Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others.[6]

  • Isolate: If safe to do so, close the doors to the affected area to contain any potential vapors.

  • Contact EHS: Immediately contact your institution's EHS office or emergency response team for assistance. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, thereby protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (2025). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET: (S)-3-Methylmorpholine Hydrochloride.
  • North Metal and Chemical Company.
  • Benchchem. (2025). Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide.
  • Morpholine Safety D
  • Ing. Petr Švec - PENTA s.r.o. (2025).
  • MORPHOLINE Safety D
  • Fisher Scientific. SAFETY DATA SHEET: (R)-4-Boc-morpholine-3-carboxylic acid.
  • TCI EUROPE N.V. (2018).
  • Cole-Parmer. (2005). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.

Sources

Handling

Personal protective equipment for handling (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Handling (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) requires a rigorous, causality-driven approach to laboratory safety. As a chiral building block frequently utilized in active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride (CAS: 1965314-57-1) requires a rigorous, causality-driven approach to laboratory safety. As a chiral building block frequently utilized in active pharmaceutical ingredient (API) synthesis, this compound presents specific physical and chemical hazards inherent to its morpholine ring and hydrochloride salt formulation.

This guide provides drug development professionals and researchers with a self-validating operational and disposal framework, ensuring both scientific integrity and personnel safety.

Hazard Profiling: The Causality of Risk

To select the appropriate Personal Protective Equipment (PPE), one must first understand the mechanistic hazards of the chemical. We do not just wear gloves because it is a rule; we wear them because of the specific chemical interactions at play:

  • Localized Acidic Corrosion (The Hydrochloride Effect): As a solid hydrochloride salt, this powder is highly hygroscopic. According to OSHA's Health Hazard Criteria, solid substances and powders can become highly corrosive or irritant when they come into contact with moisture[1]. If airborne dust settles on sweaty skin or the mucous membranes of the eyes and respiratory tract, the salt dissociates, creating a localized micro-environment of hydrochloric acid (HCl).

  • Morpholine Ring Toxicity: Morpholine derivatives are well-documented irritants. Exposure can lead to acute contact dermatitis and severe ocular irritation.

Required Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, the following PPE is strictly required before handling the solid compound.

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses with side shields are insufficient. Goggles form a seal to prevent aerosolized, hygroscopic dust from interacting with the moisture of the cornea[2].
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides excellent resistance to incidental contact with acidic organic salts. Double-gloving is recommended during bulk transfer to prevent skin exposure in the event of a micro-tear.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatMust be fully buttoned to the collar. Synthetic fabrics (like polyester) can melt into the skin if a secondary solvent fire occurs during reaction setup.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside of a certified fume hood (e.g., cleaning up a spill). Routine handling must occur inside a hood, negating the need for a respirator[2].

Operational Workflow: Step-by-Step Handling

The following protocol is designed as a self-validating system; each step inherently prevents the failure of the next.

Step 1: Engineering Control Verification Never handle this powder on an open bench. Conduct all procedures involving solid toxic substances that may generate aerosols inside a chemical fume hood[2]. Verify that the fume hood face velocity is operating between 80-100 feet per minute (fpm) .

Step 2: Anti-Static Dispensing Hydrochloride salts often carry a static charge, causing the powder to repel from metal spatulas and aerosolize.

  • Action: Use a grounded anti-static weigh boat and a ceramic or static-dissipative polymeric spatula.

  • Action: Keep the compound at least 6 inches (15 cm) behind the plane of the fume hood sash to ensure capture of any stray particulates[2].

Step 3: Solution Transfer If the protocol requires moving the compound to another lab station, do not transport the dry powder.

  • Action: Dissolve the (3R)-4-Methyl-3-morpholinecarboxylic acid hydrochloride in your reaction solvent (e.g., DMF, DCM, or water) inside the fume hood.

  • Action: Cap the vial securely before transporting the liquid solution.

Step 4: Immediate Decontamination Because the powder is invisible on standard lab surfaces but becomes active upon contact with moisture, immediate decontamination is critical.

  • Action: Wipe down the balance and fume hood surface with a damp paper towel (water dissolves the HCl salt). Follow immediately with a 70% Ethanol wipe to sanitize and dry the area.

Operational Workflow Diagram

G N1 1. Hood Setup Verify 80-100 fpm N2 2. Don PPE Goggles, Nitrile, Coat N1->N2 N3 3. Dispense Use Anti-Static Tools N2->N3 N4 4. Solubilize Dissolve before transport N3->N4 N5 5. Decontaminate Wet wipe -> EtOH N4->N5

Workflow for safe handling of hygroscopic hydrochloride salts.

Spill Response and Disposal Plan

Laboratory workers must be provided with information on the safe handling, storage, and disposal of hazardous chemicals[3].

Immediate Spill Response (< 50g):

  • Do NOT sweep dry. Dry sweeping aerosolizes the irritant powder.

  • Cover the spill with damp paper towels. The moisture will trap the dust and safely dissolve the salt.

  • Carefully scoop the wet towels into a hazardous waste bag.

  • Wash the area with copious amounts of soap and water.

Waste Disposal Protocol:

  • Solid Waste: Contaminated weigh boats, gloves, and spatulas must be placed in a solid hazardous waste container labeled: "Hazardous Solid Waste: Acidic Organic/Halogenated (Contains Morpholine Derivatives)." Never dispose of chemical waste in standard wastebaskets[4].

  • Liquid Waste: If the compound is dissolved in an aqueous solution, it will lower the pH. It must be disposed of in an Acidic Aqueous Waste carboy. If dissolved in an organic solvent, dispose of it in the Halogenated Organic Waste carboy (due to the chloride ion).

References

  • School Chemistry Laboratory Safety Guide: Prudent Practices in the Laboratory Source: The National Research Council / Consumer Product Safety Commission URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health URL:[Link]

  • Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.